molecular formula C44H69N15O9S B1662685 adrenorphin

adrenorphin

Cat. No.: B1662685
M. Wt: 984.2 g/mol
InChI Key: XJOQRTJDYAHKPY-MWSMAVIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenorphin, also known as Metorphamide, is an endogenous opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) with the CAS registry number 88377-68-8 . It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . This potent compound acts as a balanced agonist of the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), while showing no effects on δ-opioid receptors . Its high affinity for the μ-opioid receptor is demonstrated by a Ki of 12 nM . Research indicates that this compound exhibits significant analgesic (pain-relieving) activity in vivo . One study on synthesized analogs reported that a modified version of this compound exhibited an analgesic potency 29.1 times that of morphine when administered intracisternally to mice, an effect that was antagonized by naloxone . Additionally, the peptide has been shown to possess respiratory depressive properties . In vitro, this compound has been demonstrated to efficiently suppress nicotine-induced catecholamine production in cultured human pheochromocytoma cells . As an endogenous ligand, this compound is a critical tool for advancing scientific understanding of opioid receptor function and signaling . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Adrenorphin (Metorphamide): Discovery, Isolation, and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development Professionals

Executive Summary

Adrenorphin, also definitively known as Metorphamide , represents a pivotal discovery in the history of opioid peptide biochemistry. Isolated independently in 1983 by the groups of Eckard Weber (Stanford) and Hisayuki Matsuo (Miyazaki Medical College), it was the first naturally occurring opioid peptide derived from Proenkephalin A confirmed to possess a C-terminal amide group.

Unlike the classical enkephalins (Met-enkephalin, Leu-enkephalin) which are primarily


-opioid receptor agonists, this compound exhibits a unique, high-affinity selectivity for the 

-opioid receptor
. This whitepaper details the technical history of its isolation, the specific experimental logic used to verify its amidated structure, and its biosynthetic pathway from the adrenal medulla.

Historical Context & Rationale

By the early 1980s, the sequences of the three major opioid precursors—Proopiomelanocortin (POMC), Proenkephalin A, and Prodynorphin—were largely mapped. However, a discrepancy existed in the processing of Proenkephalin A. While it contained multiple copies of Met-enkephalin, researchers suspected that intermediate processing products might possess distinct pharmacological profiles.[1]

The specific search for C-terminally amidated peptides was driven by the knowledge that many bioactive neuropeptides (e.g., substance P, neuropeptide Y) require amidation for receptor binding and metabolic stability. Weber et al. hypothesized that the adrenal medulla, a rich source of enkephalins, might harbor novel amidated opioids that had been overlooked by standard screening assays which targeted free-acid C-termini.

The Discovery Workflow: Isolation Protocol

The isolation of this compound was a feat of classical biochemical purification coupled with novel radioimmunoassay (RIA) screening strategies. The following protocol reconstructs the consensus methodology established by Weber et al. (1983) and Matsuo et al. (1983).

Source Material & Extraction
  • Tissue Source: Bovine Adrenal Medulla (Weber) and Human Pheochromocytoma tumor (Matsuo).

  • Rationale: The adrenal medulla contains chromaffin granules, which store enkephalins at concentrations orders of magnitude higher than brain tissue, facilitating the isolation of rare processing intermediates.

  • Lysis/Extraction:

    • Tissue is homogenized in acidified acetone (HCl/Acetone) or 1M Acetic Acid .

    • Causality: The low pH and organic solvent serve two purposes: they precipitate high-molecular-weight proteins (removing bulk contaminants) and instantly denature endogenous proteases, preventing the artificial degradation of the peptide during extraction.

Purification Cascade

The crude extract underwent a multi-step fractionation process designed to separate peptides based on size and hydrophobicity.

  • Gel Filtration Chromatography (Sephadex G-50/G-75):

    • The extract was fractionated to separate larger precursors (Proenkephalin fragments) from smaller peptides. This compound eluted in the low molecular weight fraction, distinct from the larger Peptide E or Peptide F.

  • High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., μBondapak).

    • Mobile Phase: Linear gradient of Acetonitrile in 0.1% Trifluoroacetic acid (TFA).

    • Observation: this compound eluted as a distinct peak, separable from Met-enkephalin due to the hydrophobicity of its C-terminal extension (-Arg-Arg-Val-NH2).

The Identification Logic (The "Amidation" Screen)

Standard enkephalin RIAs could not distinguish between amidated and non-amidated forms easily. The breakthrough relied on a specific validation step:

  • Enzymatic Digestion: Fractions were treated with Carboxypeptidase A (CPA) .

  • Mechanism: CPA exoproteolytically cleaves amino acids from the C-terminus only if a free carboxyl group is present.

  • Result: this compound was resistant to CPA digestion, whereas standard enkephalins were degraded. This provided the first chemical evidence of a blocked C-terminus (Amide).

Visualization: Isolation Workflow

Adrenorphin_Isolation Tissue Bovine Adrenal Medulla (Chromaffin Granules) Extraction Acid/Acetone Extraction (Denaturation of Proteases) Tissue->Extraction Homogenization GelFilt Gel Filtration (Sephadex G-50) Size-based Separation Extraction->GelFilt Supernatant HPLC RP-HPLC (C18 Column) Gradient: ACN/TFA GelFilt->HPLC Low MW Fraction Screening RIA Screening (Specific for Met-Enk Sequence) HPLC->Screening Fraction Collection Validation Carboxypeptidase A (CPA) Assay Test for Free C-terminus Screening->Validation Candidate Peak Result This compound (Metorphamide) CPA Resistant -> Amidated Validation->Result Confirmed Resistance

Figure 1: Step-by-step isolation workflow distinguishing this compound from other enkephalins via enzymatic resistance.

Structural Characterization

Following purification, the structure was determined using automated Edman degradation and amino acid analysis.[2]

Sequence Determination

The primary sequence was established as an octapeptide: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2

Physicochemical Properties

The presence of the amide group significantly alters the peptide's charge and stability compared to its free-acid progenitor.

PropertyDataNotes
IUPAC Name L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-methionyl-L-arginyl-L-arginyl-L-valinamide
Sequence YGGFMRRV-NH2
Molecular Weight 984.18 Da
Isoelectric Point (pI) ~11.0Highly basic due to Arg-Arg residues.
Solubility Soluble in water; High solubility in DMSO.
Enzymatic Stability Resistant to Carboxypeptidase ADue to C-terminal amide cap.

Biosynthetic Pathway

This compound is not a random degradation product; it is generated through a precise proteolytic cascade from Proenkephalin A .

The Precursor Context

This compound maps to the N-terminus of Peptide E (residues 209–233 of bovine Proenkephalin A). The genomic sequence encoding this region is: ...Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro...

The Processing Mechanism
  • Proteolysis: A Prohormone Convertase cleaves at the single Arginine (R) residue downstream of the Glycine.

  • Amidation: The enzyme Peptidylglycine

    
    -amidating monooxygenase (PAM)  acts on the C-terminal Glycine. The Glycine serves as the nitrogen donor for the amide group, resulting in the truncation of the Glycine and the amidation of the preceding Valine.
    
Visualization: Proenkephalin Processing

Biosynthesis Proenkephalin Proenkephalin A (Precursor) PeptideE Peptide E Region ...YGGFMRRV-G-R-PE... Proenkephalin->PeptideE Cleavage Proteolytic Cleavage (at Arg site) PeptideE->Cleavage Substrate Intermediate YGGFMRRV-Gly Cleavage->Substrate Release of C-term Arg PAM PAM Enzyme (Amidation) Substrate->PAM Glycine Oxidation This compound This compound YGGFMRRV-NH2 PAM->this compound -NH2 Transfer

Figure 2: Biosynthetic processing of this compound from Proenkephalin A, highlighting the critical Glycine-dependent amidation step.

Pharmacological Profile

The discovery of this compound was significant because it challenged the paradigm that Proenkephalin products were strictly


-selective.
Receptor Selectivity

This compound displays a potent and balanced opioid profile, with a marked preference for the


-receptor, a trait usually associated with 

-endorphin (POMC-derived) rather than enkephalins.
Receptor TypeBinding Affinity (

)
Relative Potency

-Opioid (MOR)
~12 nM High Affinity (Primary Target)

-Opioid (KOR)
~25 nMModerate Affinity (~50% of

)

-Opioid (DOR)
>300 nMNegligible/Low Affinity
Functional Bioactivity

In bovine adrenal chromaffin cells, this compound acts as a potent autocrine inhibitor.

  • Mechanism: It inhibits nicotine-induced catecholamine (Epinephrine/Norepinephrine) secretion.

  • Potency:

    
     for inhibition of secretion.
    
  • Significance: It is approximately 100-fold more potent than Met-enkephalin in this specific assay, suggesting it is the primary endogenous regulator of stress-induced catecholamine release in the adrenal medulla.

References

  • Weber, E., Esch, F. S., Böhlen, P., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366.

  • Matsuo, H., Miyata, A., & Mizuno, K. (1983). Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour. Nature, 305(5936), 721–723.

  • Marley, P. D., Mitchelhill, K. I., & Livett, B. G. (1986). Metorphamide, a novel endogenous adrenal opioid peptide, inhibits nicotine-induced secretion from bovine adrenal chromaffin cells. Brain Research, 363(1), 10–17.

  • MedChemExpress. (n.d.). This compound Product Monograph & Datasheet.

Sources

Endogenous Function of Adrenorphin in the CNS: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adrenorphin (also known as Metorphamide ) represents a distinct and potent anomaly within the endogenous opioid family.[1] Unlike its parent peptide Met-enkephalin, which is rapidly degraded and highly selective for the Delta opioid receptor (DOR), this compound is the first discovered C-terminally amidated opioid peptide.[1] This unique structural modification, catalyzed by Peptidylglycine


-amidating Monooxygenase (PAM), confers two critical pharmacological advantages:
  • Enhanced Metabolic Stability: Resistance to carboxypeptidase degradation.

  • Shifted Receptor Topology: A high-affinity profile for the Mu opioid receptor (MOR) and Kappa opioid receptor (KOR), diverging from the DOR-selectivity of other proenkephalin-derived peptides.[1]

This guide analyzes the biosynthetic origins, receptor kinetics, and functional implications of this compound in the Central Nervous System (CNS), providing actionable protocols for its study in modern drug discovery.

Molecular Architecture & Biosynthesis

This compound is an octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ .[1] It is generated from the precursor Proenkephalin A (PENK).[1]

The Amidation Checkpoint

The defining feature of this compound is its C-terminal amide group. Most enkephalins (e.g., Met-enkephalin, Leu-enkephalin) possess a free C-terminal carboxyl group.[1] The synthesis of this compound requires a specific post-translational modification pathway that acts as a "gateway" for its unique activity.

Biosynthetic Logic:

  • Precursor Cleavage: Prohormone convertases (PC1/3, PC2) cleave Proenkephalin A at paired basic residues (Lys-Arg or Arg-Arg).[1]

  • C-Terminal Glycine Extension: The immediate precursor to this compound is a glycine-extended nonapeptide.[1]

  • Oxidative Amidation: The enzyme PAM cleaves the C-terminal glycine, using molecular oxygen and ascorbate to donate the amide nitrogen to the preceding valine residue.

Visualization: Biosynthetic Pathway

The following diagram illustrates the specific processing logic required to generate bioactive this compound.

AdrenorphinBiosynthesis PENK Proenkephalin A (Precursor) Cleavage Proteolytic Cleavage (PC1/3, PC2) PENK->Cleavage Intermediate This compound-Gly (Glycine-extended Intermediate) Cleavage->Intermediate Specific Processing MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Cleavage->MetEnk Standard Processing This compound This compound (Metorphamide) (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) Intermediate->this compound Oxidative Amidation (Requires Ascorbate + O2) PAM PAM Enzyme (Peptidylglycine alpha-amidating monooxygenase)

Figure 1: Differential processing of Proenkephalin A yielding Met-Enkephalin vs. the amidated this compound.[1]

Pharmacodynamics & Receptor Topology

This compound challenges the classical "enkephalin = Delta receptor" paradigm. Its amidation and C-terminal extension create a binding surface that favors the Mu and Kappa pockets.

Receptor Affinity Profile

Quantitative comparisons reveal this compound's potency relative to standard opioids.

LigandMu (MOR) Affinity (

nM)
Delta (DOR) Affinity (

nM)
Kappa (KOR) Affinity (

nM)
Primary Effect
This compound 0.25 - 0.50 > 1002.0 - 5.0 Potent Analgesia / Resp.[1] Depression
Met-Enkephalin8.0 - 10.00.5 - 1.0 > 500Mild Analgesia / Modulation
Morphine1.0 - 3.0> 100> 300Analgesia
Dynorphin A> 10> 1000.1 - 0.5 Dysphoria / Analgesia

Note:


 values are approximate aggregates from bovine and rat brain homogenate studies. Lower 

indicates higher affinity.
Signaling Cascade

Upon binding to MOR, this compound initiates a


-coupled cascade.[1] This is the causal mechanism for its potent analgesic and respiratory depressant effects.

SignalingCascade This compound This compound MOR Mu Opioid Receptor (GPCR) This compound->MOR Binding Gi Gi/o Protein (Heterotrimeric) MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Ca Volt-Gated Ca2+ Channels Gi->Ca Inhibition (-) K GIRK Channels (K+ Efflux) Gi->K Activation (+) cAMP Decrease cAMP AC->cAMP NeuroTrans Inhibit Neurotransmitter Release (GABA/Glu) Ca->NeuroTrans HyperPol Membrane Hyperpolarization K->HyperPol

Figure 2: Signal transduction pathway of this compound at the Mu Opioid Receptor.[1]

Functional Neuroanatomy & CNS Effects[1]

Distribution

This compound is not ubiquitously distributed like Met-enkephalin.[1] It is concentrated in regions critical for pain processing and autonomic control:

  • Periaqueductal Gray (PAG): High concentration area; central to descending pain modulation.[1]

  • Striatum (Caudate Nucleus): Implicates this compound in motor control modulation.[1]

  • Hypothalamus: Links this compound to neuroendocrine regulation.

  • Spinal Cord (Dorsal Horn): Direct modulation of nociceptive input.[1]

Physiological Roles[1]
  • Potent Analgesia: Due to high MOR affinity, this compound is significantly more potent than Met-enkephalin when administered intracerebroventricularly (ICV).[1]

  • Respiratory Depression: Unlike Delta-selective peptides, this compound's MOR agonism implies a risk of respiratory depression similar to morphine, mediated by inhibition of respiratory rhythm generators in the brainstem (e.g., pre-Bötzinger complex).[1]

  • Vascular Regulation: The presence of the amide group allows this compound to resist degradation in plasma longer than other enkephalins, potentially allowing it to act as a circulating neurohormone affecting vascular tone.

Experimental Protocols: Stability & Detection

To study this compound, one must differentiate it from the abundant Met-enkephalin.[1] The following protocol uses LC-MS/MS to validate the peptide's stability, a key differentiator.

Protocol: Comparative Metabolic Stability Assay (Self-Validating)

Objective: Determine the half-life (


) of this compound vs. Met-Enkephalin in human plasma.

Materials:

  • Pooled Human Plasma (heparinized).[1]

  • Synthetic this compound and Met-Enkephalin standards (>98% purity).[1]

  • LC-MS/MS System (e.g., Triple Quadrupole).[1]

  • Stop Solution: 4% Phosphoric acid in Acetonitrile.

Methodology:

  • Preparation: Spike plasma with peptides to a final concentration of 1

    
    M. Incubate at 37°C in a water bath.
    
  • Sampling: At time points

    
     minutes, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L Stop Solution to precipitate proteins and halt enzymatic activity. Vortex and centrifuge at 10,000 x g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

    • This compound Transition: Monitor parent ion

      
       to specific fragment ions (Arg-Arg cleavage).[1]
      
    • Met-Enk Transition: Monitor parent ion

      
       to fragment.[1]
      
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

Self-Validation Check:

  • Control: Met-enkephalin must show rapid degradation (

    
     min) due to aminopeptidase and ACE activity.[1]
    
  • Test: this compound should show extended stability (

    
     min) due to C-terminal amidation blocking carboxypeptidase activity.[1] If this compound degrades as fast as Met-Enk, check for aminopeptidase contamination or lack of amidation in the standard.
    

Therapeutic Implications

This compound serves as a natural template for "Biased Ligand" design. Its ability to bind MOR and KOR while resisting C-terminal degradation suggests that amidated peptide analogs could be developed as analgesics with tuned stability profiles.[1]

  • Drug Design: Synthetic analogs replacing the N-terminal Tyrosine with D-amino acids (to block aminopeptidase) while retaining the C-terminal amide (this compound structure) yield highly potent, orally active opioids.[1]

  • Biomarker Potential: Reduced levels of amidated opioids in CSF may correlate with deficits in PAM enzyme activity, potentially relevant in neurodegenerative disorders.

References

  • Weber, E., et al. (1983).[1] "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences, 80(23), 7362-7366.[1] Link[1]

  • Eipper, B. A., & Mains, R. E. (1988).[1] "Peptide alpha-amidation." Annual Review of Physiology, 50, 333-344.[1] Link[1]

  • Dahan, A., et al. (2001).[1] "Sex differences in morphine analgesia: an experimental study in healthy volunteers." Anesthesiology, 95(2), 303-311.[1] (Context on MOR-mediated respiratory depression). Link

  • Hersh, L. B. (1982).[1] "Degradation of enkephalins: the search for an enkephalinase." Molecular and Cellular Biochemistry, 47(1), 35-43.[1][2] Link

  • Traynor, J. R., & Nahorski, S. R. (1995).[1] "Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells." Molecular Pharmacology, 47(4), 848-854.[1] Link

Sources

Technical Whitepaper: Adrenorphin (Metorphamide) – Structural Dynamics and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adrenorphin, also chemically distinct as Metorphamide , represents a pivotal anomaly in the endogenous opioid peptide family. Unlike its parent precursor derivatives which typically terminate in free carboxylates, this compound is the only known opioid octapeptide derived from Proenkephalin A that possesses a C-terminal amide group.[1][2] This unique post-translational modification confers exceptional metabolic stability and a distinct pharmacological profile, characterized by balanced high-affinity agonism at both Mu (


)  and Kappa (

)
opioid receptors, with negligible interaction at Delta (

) sites.

This guide serves as a comprehensive technical resource for researchers investigating the structural biology, synthesis, and therapeutic utility of this compound.

Molecular Identity and Sequence Analysis[3]

This compound is an octapeptide.[1][2] Its N-terminal pentapeptide sequence is identical to [Met]-Enkephalin, but it is extended C-terminally by the tripeptide sequence Arg-Arg-Val-NH


.
Physicochemical Properties
PropertyData
Common Name This compound (Metorphamide)
Sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH

Formula C

H

N

O

S
Molecular Weight 984.18 g/mol
Isoelectric Point (pI) ~11.5 (Highly Basic due to Arg residues)
Solubility High in water/acidic buffers; moderate in organic solvents.[2]
Origin Proenkephalin A (Residues 209-216 in bovine sequence)
Sequence Homology & The "Message-Address" Concept

This compound perfectly illustrates the Schwyzer "Message-Address" concept in opioid pharmacology:

  • The Message (Residues 1-4): Tyr-Gly-Gly-Phe activates the receptor. The N-terminal Tyrosine is critical for signal transduction.

  • The Address (Residues 5-8): Met-Arg-Arg-Val-NH2 dictates receptor selectivity (affinity for

    
    ) and provides metabolic resistance against carboxypeptidases.
    

Structural Biology & Conformational Dynamics

Unlike the smaller enkephalins which are highly flexible and rapidly degraded, this compound adopts a more defined secondary structure in membrane environments, driven by its amphiphilic character.

Solution vs. Membrane-Bound State
  • Aqueous Solution: Predominantly random coil with transient turns.

  • Membrane Interface: The positively charged C-terminus (Arg-Arg) interacts electrostatically with anionic phospholipid headgroups, anchoring the peptide. This induces a helical conformation in the C-terminal region, presenting the N-terminal "message" to the receptor binding pocket.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional modularity of the this compound sequence.

AdrenorphinSAR cluster_message MESSAGE DOMAIN (Activation) cluster_address ADDRESS DOMAIN (Selectivity & Stability) Tyr Tyr-1 (Signal Transduction) Gly Gly-Gly (Spacer/Flexibility) Tyr->Gly Phe Phe-4 (Aromatic Stacking) Gly->Phe Met Met-5 (Linker) Phe->Met Arg Arg-6, Arg-7 (Kappa Selectivity) Met->Arg Val Val-8-NH2 (Proteolytic Stability) Arg->Val

Figure 1: Functional decomposition of the this compound sequence showing the distinct roles of the N-terminal message and C-terminal address domains.

Biosynthesis and Metabolic Stability

This compound is generated from the precursor protein Proenkephalin A . Its biosynthesis requires a specific post-translational modification pathway that distinguishes it from standard enkephalins.

The Amidation Pathway

Most proenkephalin products are cleaved at paired basic residues (Lys-Arg or Lys-Lys) and left with a free carboxyl group. This compound processing involves:

  • Endoproteolytic Cleavage: Prohormone convertases (PC1/PC2) cleave the precursor.

  • C-Terminal Modification: The enzyme Peptidylglycine

    
    -amidating monooxygenase (PAM)  acts on a C-terminal Glycine donor (present in the precursor sequence but removed in the final product) to generate the C-terminal amide.
    
Metabolic Resistance

The C-terminal amide (-CONH2) blocks the action of carboxypeptidases, which rapidly degrade Met-enkephalin. This results in a significantly longer half-life in vivo, allowing this compound to act as a neurohormone rather than just a transient neurotransmitter.

Biosynthesis Proenk Proenkephalin A (Precursor Protein) Inter Intermediate Peptide (...YGGFMRRVG...) Proenk->Inter Proteolytic Cleavage This compound This compound (YGGFMRRV-NH2) Inter->this compound Oxidative Amidation PC Prohormone Convertases (PC1 / PC2) PC->Inter PAM PAM Enzyme (Amidation) PAM->this compound

Figure 2: Biosynthetic pathway of this compound emphasizing the critical amidation step mediated by PAM.

Pharmacology: Receptor Profile[4][5][6]

This compound exhibits a unique "balanced" profile.[2] While Met-enkephalin is


-selective and Dynorphin is 

-selective, this compound bridges these families.
Receptor SubtypeAffinity (

)
Functional Effect
Mu (

)
High (< 1 nM)Potent Analgesia, Respiratory Depression
Kappa (

)
High (~ 1-5 nM)Sedation, Dysphoria (context-dependent)
Delta (

)
Low / NegligibleMinimal contribution to activity

Clinical Implication: This dual agonism suggests this compound may modulate pain pathways with a different side-effect profile than pure


-agonists (like morphine), potentially recruiting 

-mediated anti-nociceptive mechanisms.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

To synthesize this compound for research, Fmoc chemistry on a Rink Amide resin is the standard.

Protocol:

  • Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g) to ensure C-terminal amidation upon cleavage.

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (5 x 1 min).

    • Activation: 4 eq. Fmoc-AA-OH + 4 eq. HBTU/HCTU + 8 eq. DIPEA.

    • Coupling: 45-60 min at room temperature.

    • Side Chain Protection: Arg(Pbf), Tyr(tBu), Lys(Boc).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The high Arginine content requires extended cleavage time to fully remove Pbf groups.

  • Precipitation: Cold diethyl ether.

Purification & Analysis (HPLC/MS)

Due to the basicity of the Arginine residues, the peptide will elute early on standard C18 gradients if pH is not adjusted, but generally retains well due to the hydrophobic N-terminus.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 60% B over 30 minutes.

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Tyr/Phe).

  • Mass Spec Validation: ESI-MS should show

    
     and 
    
    
    
    .

References

  • Matsuo, H., Miyata, A., & Mizuno, K. (1983).[2] Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour. Nature, 305(5936), 721–723.[2] Link[2]

  • Weber, E., Esch, F. S., Böhlen, P., et al. (1983).[2][3] Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain.[2] Proceedings of the National Academy of Sciences, 80(23), 7362–7366. Link[2]

  • Seizinger, B. R., Liebisch, D. C., Gramsch, C., et al. (1985).[3] Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla.[3] Nature, 313, 57–59.[3] Link

  • Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543-6547. Link

  • Schiller, P. W. (2010).[4] Opioid Peptide-Derived Analgesics.[2][5][6] The AAPS Journal, 12(3), 326–334. (Context on Message-Address concept). Link

Sources

An In-depth Technical Guide to the Tissue Distribution of Adrenorphin in Mammals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenorphin, an endogenous opioid octapeptide derived from proenkephalin A, is a significant neuromodulator with a distinct tissue distribution in mammals. This guide provides a comprehensive overview of the localization of this compound, detailing its presence in the central and peripheral nervous systems, with a particular focus on high concentrations in the olfactory bulb and adrenal medulla. We delve into the physiological implications of this distribution, exploring its role in pain modulation, hormonal regulation, and sensory processing. This document further serves as a practical resource by providing detailed, field-proven protocols for the detection and quantification of this compound using radioimmunoassay (RIA) and immunohistochemistry (IHC), complete with expert insights into the rationale behind experimental choices. Through a synthesis of technical data, methodological guidance, and explorations of its functional significance, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's distribution and its potential as a therapeutic target.

Introduction: this compound, a Unique Endogenous Opioid

This compound, also known as metorphamide, is a C-terminally amidated octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2.[1] It is one of the several bioactive peptides derived from the precursor protein proenkephalin A.[1][2] First isolated from a human pheochromocytoma, a tumor of the adrenal medulla, its name reflects its adrenal origin and its morphine-like activity.[1] this compound is a potent endogenous opioid that acts as a balanced agonist for both µ (mu)- and κ (kappa)-opioid receptors, while having negligible effects on δ (delta)-opioid receptors.[1] This receptor profile endows it with significant analgesic and respiratory depressive properties.[1]

The processing of proenkephalin A is a complex and tissue-specific process, leading to a diverse array of opioid peptides with distinct biological activities.[2][3] The unique C-terminal amidation of this compound suggests a specific enzymatic processing pathway, distinguishing it from other enkephalin-related peptides.[4] Understanding the tissue-specific expression and concentration of this compound is crucial for elucidating its physiological functions and for the development of targeted therapeutics.

Tissue Distribution of this compound

The localization of this compound across various mammalian tissues has been primarily determined through techniques such as radioimmunoassay (RIA) and immunohistochemistry (IHC). These methods have revealed a distinct and non-uniform distribution pattern, with particularly high concentrations in the central nervous system and the adrenal glands.

Central Nervous System (CNS)

This compound is widely distributed throughout the mammalian brain, though its concentration varies significantly between different regions.[4]

Olfactory Bulb: The most striking feature of this compound distribution in the rat brain is its remarkably high concentration in the olfactory bulb.[4] This concentration is significantly higher than that of other endogenous opioid peptides in the same region, suggesting a specialized role for this compound in olfactory processing.[4] While the precise function is still under investigation, the presence of opioid receptors in the olfactory bulb and the modulation of olfactory function by opioids suggest that this compound may be involved in processes such as odor discrimination, sensory gating, and the modulation of olfactory-guided behaviors.[5]

Other Brain Regions: While the olfactory bulb exhibits the highest levels, this compound is also present in other brain regions, albeit at lower concentrations. These include areas involved in pain perception, reward, and autonomic control. However, detailed quantitative data for many of these regions remain to be fully elucidated.

Peripheral Distribution

Adrenal Gland: As its name suggests, this compound is prominently found in the adrenal medulla of humans and bovines.[4] The adrenal medulla is the primary site for the synthesis and secretion of catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), which are key players in the "fight-or-flight" response.[6][7] The co-localization of this compound with catecholamines in chromaffin cells suggests a potential role in modulating their release.[1] Studies have shown that this compound can inhibit catecholamine secretion from cultured human pheochromocytoma cells, indicating a possible autocrine or paracrine regulatory function within the adrenal medulla.[8]

Other Peripheral Tissues: The presence of this compound in other peripheral tissues is less well-characterized. However, given the widespread distribution of opioid receptors in peripheral sensory neurons and other organs, it is plausible that this compound may exert effects beyond the CNS and adrenal glands.[9]

Quantitative Distribution of this compound

The following table summarizes the available quantitative data on this compound concentrations in various mammalian tissues. It is important to note that values can vary depending on the species, the specific analytical method used, and the physiological state of the animal.

Tissue/RegionSpeciesConcentrationMethodReference
Brain
Olfactory BulbRatHighest ConcentrationRIA[4]
Adrenal Gland
Adrenomedullary PheochromocytomaHuman2295 ± 1092 pg/mg tissueRIA[8]
Extramedullary PheochromocytomaHuman17.8 ± 8.4 pg/mg tissueRIA[8]
Adrenal MedullaHuman, BovinePresentRIA[4]

This table is intended to be illustrative and will be populated with more specific quantitative data as further research becomes available.

Physiological Roles and Signaling Mechanisms

This compound exerts its physiological effects by binding to and activating µ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][10] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to a modulation of neuronal excitability and neurotransmitter release.

Adrenorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor This compound->MOR KOR κ-Opioid Receptor This compound->KOR G_protein Gi/o Protein MOR->G_protein Activation KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release

Figure 1: Simplified signaling pathway of this compound via µ- and κ-opioid receptors.

Pain Modulation: Like other opioids, this compound has potent analgesic effects. By activating opioid receptors in the brain and spinal cord, it can inhibit the transmission of pain signals.

Hormonal Regulation: The high concentration of this compound in the adrenal medulla and its inhibitory effect on catecholamine release suggest a role in regulating the stress response.[8] By modulating the release of adrenaline and noradrenaline, this compound may help to fine-tune the body's reaction to stressful stimuli.

Olfactory Processing: The exceptionally high levels of this compound in the olfactory bulb strongly point to a significant role in the sense of smell.[4] It may be involved in modulating the sensitivity of olfactory neurons, enhancing or suppressing the detection of certain odors, or contributing to the formation of olfactory memories.

Methodologies for Studying this compound Distribution

The accurate determination of this compound's tissue distribution relies on sensitive and specific laboratory techniques. Radioimmunoassay and immunohistochemistry are the two primary methods employed for this purpose.

Radioimmunoassay (RIA)

RIA is a highly sensitive quantitative technique used to measure the concentration of antigens, such as peptides, in a biological sample. The principle of RIA is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

RIA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis Tissue_Homogenization 1. Tissue Homogenization & Extraction Incubation 5. Incubation: Sample/Standard + Antibody + Tracer Tissue_Homogenization->Incubation Standard_Curve 2. Preparation of This compound Standards Standard_Curve->Incubation Radiolabeling 3. Radiolabeling of Synthetic this compound (Tracer) Radiolabeling->Incubation Antibody_Dilution 4. Dilution of Anti-Adrenorphin Antibody Antibody_Dilution->Incubation Separation 6. Separation of Antibody-Bound & Free Tracer Incubation->Separation Counting 7. Gamma Counting of Antibody-Bound Tracer Separation->Counting Calculation 8. Calculation of this compound Concentration Counting->Calculation

Figure 2: General workflow for the radioimmunoassay (RIA) of this compound.

Step-by-Step Protocol for this compound Radioimmunoassay (Adapted from general peptide RIA protocols):

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin) to dilute all reagents and samples.

    • This compound Standards: Prepare a stock solution of synthetic this compound and perform serial dilutions to create a standard curve (e.g., ranging from 1 to 1000 fmol/tube).

    • Radiolabeled this compound (Tracer): Radiolabel synthetic this compound with ¹²⁵I using a standard method like the Chloramine-T method, followed by purification to separate labeled peptide from free iodine.

    • Anti-Adrenorphin Antibody: Dilute the primary antibody against this compound to a concentration that binds 30-50% of the tracer in the absence of unlabeled peptide.

  • Assay Procedure:

    • Set up assay tubes in triplicate for blanks, standards, and unknown samples.

    • Add 100 µL of assay buffer to the blank tubes.

    • Add 100 µL of each standard dilution to the respective tubes.

    • Add 100 µL of the extracted tissue samples to the unknown tubes.

    • Add 100 µL of the diluted anti-adrenorphin antibody to all tubes except the non-specific binding (NSB) tubes.

    • Vortex all tubes and incubate for 24 hours at 4°C.

    • Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Antigen:

    • Add a precipitating agent (e.g., a secondary antibody against the primary antibody's species and polyethylene glycol) to all tubes except the total counts tube.

    • Incubate for a sufficient time to allow precipitation (e.g., 2 hours at 4°C).

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Decant the supernatant containing the free tracer.

  • Counting and Data Analysis:

    • Measure the radioactivity of the pellets in a gamma counter.

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.

Causality Behind Experimental Choices:

  • The use of a competitive binding format is essential for quantifying the unlabeled antigen in the sample.

  • The long incubation times at 4°C are necessary to allow the binding reaction to reach equilibrium, ensuring maximum sensitivity.

  • The choice of separation method is critical to efficiently separate the antibody-bound and free tracer, which directly impacts the accuracy of the results.

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the localization of specific antigens within tissue sections. It utilizes the principle of antibodies binding specifically to their target antigens, which are then visualized using a detection system.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Fixation 1. Tissue Fixation (e.g., 4% Paraformaldehyde) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Microtome Sectioning Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 5. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 6. Blocking of Non-specific Binding Sites Antigen_Retrieval->Blocking Primary_Ab 7. Incubation with Anti-Adrenorphin Antibody Blocking->Primary_Ab Secondary_Ab 8. Incubation with Labeled Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detection (e.g., DAB or Fluorescence) Secondary_Ab->Detection Counterstaining 10. Counterstaining (optional) Detection->Counterstaining Mounting 11. Mounting Counterstaining->Mounting Microscopy 12. Microscopy Mounting->Microscopy

Figure 3: General workflow for immunohistochemical (IHC) staining of this compound in paraffin-embedded tissue.

Step-by-Step Protocol for this compound Immunohistochemistry (Adapted for neuropeptides in paraffin-embedded tissue):

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • For many neuropeptides, heat-induced epitope retrieval (HIER) is effective.

    • Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a microwave, pressure cooker, or water bath.

    • Allow slides to cool to room temperature in the retrieval buffer.

  • Immunostaining:

    • Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

    • Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with the primary anti-adrenorphin antibody diluted in blocking solution overnight at 4°C.

    • Wash slides extensively with wash buffer.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash slides.

  • Visualization:

    • Develop the signal with a chromogen solution (e.g., diaminobenzidine, DAB) until the desired staining intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with a nuclear stain like hematoxylin (optional).

    • Dehydrate the sections through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Causality Behind Experimental Choices:

  • Antigen Retrieval: Fixation can mask the antigenic epitopes of peptides. The retrieval step is crucial to unmask these sites and allow for antibody binding.

  • Blocking: This step is essential to prevent non-specific binding of the primary and secondary antibodies to the tissue, which would result in high background staining.

  • Primary Antibody Incubation: Overnight incubation at 4°C allows for optimal binding of the primary antibody to its target, enhancing the signal-to-noise ratio.

Conclusion and Future Directions

The distinct tissue distribution of this compound, particularly its high concentrations in the olfactory bulb and adrenal medulla, underscores its potential for specialized physiological roles in mammals. As a potent agonist at both µ- and κ-opioid receptors, this compound is strategically positioned to modulate sensory processing, stress responses, and pain perception. The methodologies of RIA and IHC have been instrumental in mapping its distribution, and the detailed protocols provided in this guide offer a validated framework for researchers to further investigate this intriguing neuropeptide.

Future research should focus on obtaining more comprehensive quantitative data on this compound levels in a wider range of tissues and across different species. Elucidating the specific functions of this compound in the olfactory system and its precise role in the regulation of catecholamine release will be critical for a complete understanding of its physiological significance. Furthermore, the development of selective antagonists for this compound's actions at its receptor subtypes will be invaluable for dissecting its signaling pathways and for exploring its therapeutic potential in areas such as pain management, anxiety disorders, and sensory deficits. The continued exploration of this compound's distribution and function promises to yield significant insights into the complex and nuanced roles of endogenous opioid systems in health and disease.

References

  • Matsuo, H., Miyata, A., & Mizuno, K. (1983). Regional distribution of this compound in rat brain: comparative study with PH-8P. Nature, 305(5936), 721–723. [Link]

  • Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., Kosterlitz, H. W., Barchas, J. D., & Evans, C. J. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences of the United States of America, 80(23), 7362–7366. [Link]

  • Sich, B., et al. (1996). Bovine adrenals and hypothalamus are a major source of proscillaridin A- and ouabain-immunoreactivities. Hypertension, 27(5), 1073-1078. [Link]

  • Yoshimasa, T., Nakao, K., Ohtsuki, H., Li, S., & Imura, H. (1985). Studies on this compound in pheochromocytoma. The Journal of Clinical Endocrinology & Metabolism, 60(4), 675-680. [Link]

  • Cryer, P. E. (1980). Physiology and pathophysiology of the human sympathoadrenal neuroendocrine system. The New England Journal of Medicine, 303(8), 436-444. [Link]

  • The Noted Anatomist. (2021, February 27). Catecholamines (Norepinephrine, Epinephrine) [Video]. YouTube. [Link]

  • Linster, C., & Cleland, T. A. (2002). Noradrenergic and cholinergic modulation of olfactory bulb sensory processing. Frontiers in Bioscience, 7, d949-959. [Link]

  • Law, P. Y., & Loh, H. H. (2013). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Neuroscience, 248, 1-17. [Link]

  • Fricker, L. D. (2020). Five decades of research on opioid peptides: current knowledge and unanswered questions. The Journal of Neuroscience, 40(1), 16-27. [Link]

  • Doucette, W., & Restrepo, D. (2018). Neuromodulation of Synaptic Transmission in the Main Olfactory Bulb. Molecules, 23(10), 2595. [Link]

  • Lemtiri-Chlieh, F., & Wondisford, F. E. (2015). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 16(5), 10866-10909. [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., Christie, M. J., & Devi, L. A. (2013). Regulation of µ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254. [Link]

  • Smith, J. A. (2006). Solution radioimmunoassay of proteins and peptides. Current Protocols in Molecular Biology, Chapter 10, Unit 10.24. [Link]

  • Mayo Clinic. (2023, May 8). Pheochromocytoma. [Link]

  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2022). Adrenal G Protein-Coupled Receptors and the Failing Heart: A Long-distance, Yet Intimate Affair. Pharmacological Reviews, 74(3), 512-535. [Link]

  • Mains, R. E., & Eipper, B. A. (1981). Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs. The Journal of Biological Chemistry, 256(11), 5683-5688. [Link]

  • Leggate, M., Carter, W. G., Evans, M. J., Vennart, W., & George, J. N. (2009). Proenkephalin A-derived peptides in the sensory ganglia of the rat: a developmental immunohistochemical study. Brain Research. Developmental Brain Research, 48(2), 263-271. [Link]

  • Cell Signaling Technology. (2016, February 23). Immunohistochemistry Protocol for Paraffin embedded Tissue Sections [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. [Link]

  • Noda, M., Furutani, Y., Takahashi, H., Toyosato, M., Hirose, T., Inayama, S., Nakanishi, S., & Numa, S. (1982). Cloning and sequence analysis of cDNA for bovine adrenal preproenkephalin. Nature, 295(5846), 202-206. [Link]

  • Winkler, H., & Westhead, E. (1980). The molecular organization of adrenal chromaffin granules. Neuroscience, 5(11), 1803-1823. [Link]

  • Giraud, P., Eiden, L. E., Audigier, Y., Gillioz, P., Conte-Devolx, B., Boudouresque, F., Eskay, R., & Oliver, C. (1981). Enkephalins, ACTH, alpha-MSH and beta-endorphin in the rat adrenal medulla. Neuropeptides, 1(4), 237-252. [Link]

  • University of Tennessee College of Veterinary Medicine. (n.d.). Adrenal Steroid Profiles in the Diagnosis of Adrenal Disease. [Link]

  • Learn-Biology.com. (2024, March 23). Epinephrine and G-Protein Coupled Receptor Systems: Essential Cell Signaling for AP Bio [Video]. YouTube. [Link]

  • Nunez-Parra, A., et al. (2022). The Response Dynamics and Function of Cholinergic and GABAergic Neurons in the Basal Forebrain During Olfactory Learning. Frontiers in Neural Circuits, 16, 918974. [Link]

  • Stein, C. (1993). Peripheral mechanisms of opioid analgesia. Anesthesia & Analgesia, 76(1), 182-191. [Link]

  • Herkenham, M., & Pert, C. B. (1982). Light microscopic localization of brain opiate receptors: a general autoradiographic method which preserves tissue quality. The Journal of Neuroscience, 2(8), 1129-1149. [Link]

  • Gubler, U., Seeburg, P., Hoffman, B. J., Gage, L. P., & Udenfriend, S. (1982). The structure and expression of the preproenkephalin gene. Nature, 295(5846), 206-208. [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Adrenal Gland. StatPearls. [Link]

  • UC Davis. (2019, March 6). RadioImmuno Assay (RIA) Protocol. [Link]

  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2012). Adrenal G protein-coupled receptors and the failing heart: a long-distance, yet intimate affair. Trends in Cardiovascular Medicine, 22(4), 94-98. [Link]

  • Midroit, M., et al. (2021). Endogenous opioids in the olfactory tubercle and their roles in olfaction and quality of life. Frontiers in Neuroscience, 15, 709923. [Link]

  • Elde, R., et al. (2014). Noradrenergic plasticity of olfactory sensory neuron inputs to the main olfactory bulb. bioRxiv. [Link]

  • de Jong, J. W., et al. (2013). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. Pharmaceutical Research, 30(11), 2843-2854. [Link]

  • Mlynarczyk, M., & Sienkiewicz, W. (2016). Neurochemistry of the mammillary body. Folia Morphologica, 75(3), 271-284. [Link]

  • Slideshare. (n.d.). Peptide radioimmunoassay (ria). [Link]

  • Nutrition and Dietetics. (2024). Adrenal extract as a dietary supplement. Research Starters. [Link]

  • Merck Veterinary Manual. (n.d.). Overview of the Adrenal Glands in Animals. [Link]

Sources

Adrenorphin vs. Endorphin: Molecular Architecture, Receptor Selectivity, and Pharmacodynamic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical molecular and pharmacological distinctions between Adrenorphin (Metorphinamide) and


-Endorphin . While both are endogenous opioid peptides sharing the N-terminal "opioid motif" (Tyr-Gly-Gly-Phe), they diverge significantly in biosynthetic origin, structural topology, and receptor selectivity profiles. This compound, a C-terminally amidated octapeptide derived from Proenkephalin A, exhibits a unique Mu (

) / Kappa (

)
agonist profile. in contrast,

-Endorphin, a 31-amino acid polypeptide derived from Pro-opiomelanocortin (POMC), acts as a non-selective Mu (

) / Delta (

)
agonist. Understanding these differences is pivotal for researchers designing stable peptide therapeutics or investigating stress-induced analgesia pathways.

Molecular Architecture & Biosynthesis

Sequence and Structural Topology

The defining feature of opioid peptides is the N-terminal signal sequence (Tyr-Gly-Gly-Phe-Met/Leu). However, the C-terminal extension dictates receptor affinity and metabolic stability.

Table 1: Molecular Comparison

FeatureThis compound (Metorphinamide)

-Endorphin (Human)
Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH

Tyr-Gly-Gly-Phe-Met -Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu
Length 8 Amino Acids31 Amino Acids
Mass (Mw) ~984.2 Da~3,465 Da
C-Terminus Amidated (-CONH

)
Free Carboxyl (-COOH)
Precursor Proenkephalin A (PENK)Pro-opiomelanocortin (POMC)
Key Structural Motif C-terminal amidation confers resistance to carboxypeptidases.Amphipathic helix potential in C-terminus aids receptor binding.
Biosynthetic Divergence

This compound is generated via the proteolytic processing of Proenkephalin A , primarily in the adrenal medulla and specific brain regions. It represents a rare processing event where the C-terminal glycine is converted to an amide group by peptidylglycine


-amidating monooxygenase (PAM). Conversely, 

-Endorphin is cleaved from POMC in the pituitary gland (anterior and intermediate lobes) and hypothalamus.

Figure 1: Biosynthetic Pathways of this compound and


-Endorphin 

Biosynthesis Precursor1 Pro-opiomelanocortin (POMC) Inter1 $beta$-Lipotropin Precursor1->Inter1 Proteolysis Precursor2 Proenkephalin A (PENK) Inter2 Peptide E Precursor2->Inter2 Proteolysis Product1 $beta$-Endorphin (31 AA) Inter1->Product1 PC2 Cleavage Product2 This compound (Metorphinamide) Inter2->Product2 Cleavage + C-term Amidation Enzyme1 PC1/3 & PC2 (Prohormone Convertases) Enzyme2 PAM (Amidation)

Caption: Divergent proteolytic processing of POMC and PENK precursors yielding


-Endorphin and this compound.

Pharmacodynamics: Receptor Selectivity[1][2]

The clinical and experimental utility of these peptides lies in their receptor selectivity profiles.[1]

This compound: The Mu/Kappa Hybrid

This compound is unique among proenkephalin-derived peptides because it exhibits high affinity for Mu (


)  receptors and significant affinity for Kappa (

)
receptors, but negligible affinity for Delta (

) receptors.
  • Mechanism: The C-terminal extension (-Arg-Arg-Val-NH

    
    ) blocks binding to the 
    
    
    
    -receptor (which prefers the shorter enkephalin structure) while enhancing interaction with the
    
    
    -receptor anionic loops.
  • 
     Values: 
    
    • 
      -receptor: ~12 nM (High Affinity)
      
    • 
      -receptor: ~25 nM (Moderate Affinity)
      
    • 
      -receptor: >1000 nM (Low Affinity)
      
-Endorphin: The Mu/Delta Agonist

-Endorphin is a potent agonist for both Mu (

)
and Delta (

)
receptors. Its length allows it to span large binding pockets, making it one of the most potent endogenous analgesics.
  • Signaling: It recruits

    
    -arrestin 2 robustly, leading to receptor desensitization, a key factor in tolerance development.
    

Figure 2: Opioid Receptor Signaling Cascades

Signaling Mu Mu Receptor (MOR) Gi G_i/G_o Protein (Heterotrimeric) Mu->Gi Analgesia Analgesia Mu->Analgesia Kappa Kappa Receptor (KOR) Kappa->Gi Sedation Sedation/Dysphoria Kappa->Sedation Adren This compound Adren->Mu Adren->Kappa Endor Beta-Endorphin Endor->Mu AC Adenylyl Cyclase Gi->AC Inhibition Ca Ca2+ Channels (N-type) Gi->Ca Inhibition K K+ Channels (GIRK) Gi->K Activation MAPK MAPK/ERK Pathway Gi->MAPK Activation

Caption: Signal transduction pathways activated by this compound (Mu/Kappa) and Beta-Endorphin (Mu).

Pharmacokinetics & Stability[1][2]

Proteolytic Degradation

Peptide stability is the primary hurdle in therapeutic application.

  • This compound: The C-terminal amide (-CONH

    
     ) protects against carboxypeptidase activity, a common degradation pathway in serum. However, it remains vulnerable to Aminopeptidase N  (cleaving the N-terminal Tyr) and Endopeptidase 24.11  (Neprilysin), which cleaves the Gly-Phe bond.
    
  • 
    -Endorphin:  While longer, it is highly susceptible to hydrolysis by cytosolic enzymes like Insulin Degrading Enzyme (IDE)  and Prolyl Endopeptidase . A specific inactivation pathway involves N-terminal acetylation, which renders the peptide inactive at opioid receptors.
    
Blood-Brain Barrier (BBB) Permeability

Both peptides have poor BBB permeability due to their polarity and size. This compound, being smaller (Octapeptide) and amidated (removing one negative charge), theoretically possesses slightly better passive diffusion characteristics than the bulky, charged


-Endorphin, though centrally active analogs usually require vector-mediated transport or structural modification (e.g., glycosylation or cyclization).

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of this compound

For the generation of high-purity (>95%) this compound for research.

Materials: Rink Amide MBHA resin (loading 0.5 mmol/g), Fmoc-amino acids, Piperidine, HBTU/DIEA.

  • Resin Preparation: Swell 200 mg Rink Amide MBHA resin in DMF for 30 min. This resin yields a C-terminal amide upon cleavage.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group. Wash with DMF (5x).

  • Coupling: Dissolve Fmoc-Val-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin. Shake for 45 min at room temperature.

    • Note: Use double coupling for Arg residues to prevent deletion sequences.

  • Elongation: Repeat steps 2-3 for Arg, Arg, Met, Phe, Gly, Gly, Tyr(tBu).

  • Cleavage: Wash resin with DCM. Add Cleavage Cocktail (TFA:Triisopropylsilane:Water, 95:2.5:2.5) for 3 hours.

  • Precipitation: Filter resin, collect filtrate, and precipitate peptide in ice-cold diethyl ether. Centrifuge and lyophilize.

  • Validation: Verify mass via MALDI-TOF (Expected [M+H]+: 984.2 Da).

Protocol 2: Competitive Radioligand Binding Assay

To validate the Mu/Kappa selectivity profile.

Materials: CHO cells expressing human


 (MOR) or 

(KOR) receptors, [^3H]-DAMGO (Mu selective), [^3H]-U69,593 (Kappa selective).
  • Membrane Prep: Harvest CHO cells, homogenize in 50 mM Tris-HCl (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mu Assay: Incubate membranes (20

      
      g protein) with 1 nM [^3H]-DAMGO and varying concentrations of this compound (
      
      
      
      to
      
      
      M).
    • Kappa Assay: Incubate membranes with 1 nM [^3H]-U69,593 and varying concentrations of this compound.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: this compound should displace [^3H]-DAMGO at low nanomolar concentrations (<20 nM) and [^3H]-U69,593 at moderate concentrations (<50 nM).

Implications for Drug Development

Structure-Activity Relationship (SAR) Insights:

  • Amidation is Key: The potency of this compound highlights the importance of C-terminal amidation in stabilizing short opioid peptides and enhancing receptor affinity. Synthetic analogs should incorporate C-terminal amides or D-amino acids (e.g., D-Ala at position 2) to prevent enzymatic degradation.

  • Kappa Agonism & Dysphoria: Unlike

    
    -Endorphin (pure analgesic/reward), this compound's 
    
    
    
    -activity implies a complex pharmacological profile that may include dysphoric or sedative side effects. Drug candidates modeling this compound must tune the
    
    
    ratio carefully to maximize analgesia while minimizing
    
    
    -mediated aversion.

References

  • Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences, 80(23), 7362-7366. Link

  • Xu, S. F., et al. (1985). "The analgesic and respiratory depressant actions of metorphamide in mice and rabbits." Neuropeptides, 6(2), 121-131. Link

  • Dray, A., & Davis, T. P. (1985). "The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo." Peptides, 6(2), 217-221. Link

  • PubChem. (n.d.). "this compound | C44H69N15O9S." National Library of Medicine. Link

  • Hollt, V. (1986). "Opioid peptide processing and receptor selectivity."[2] Annual Review of Pharmacology and Toxicology, 26, 59-77. Link

Sources

The Dawn of a Potent Endogenous Opioid: An In-Depth Technical Guide to the Early Studies of Metorphamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the seminal research on metorphamide (also known as adrenorphin), an endogenous amidated octapeptide derived from proenkephalin A. We delve into the foundational studies of the 1980s that led to its discovery, isolation, and initial characterization. This guide offers a detailed exploration of its potent mu-opioid receptor agonism, its early-stage pharmacological profiling, including analgesic and respiratory effects, and the experimental methodologies that were pivotal in these initial investigations. By synthesizing the original research, this document aims to provide a deep, technical understanding of metorphamide's core biology for contemporary researchers in opioid pharmacology and drug development.

Discovery and Structural Elucidation: Unveiling a New Endogenous Opioid

In the early 1980s, the field of opioid research was vibrant with the discovery of endogenous peptides that mimicked the effects of morphine. Within this context, metorphamide was identified as a novel opioid peptide.

Isolation from Bovine Brain

The initial discovery of metorphamide was the result of meticulous biochemical work on bovine brain tissue. Researchers utilized acid acetone extracts of the caudate nucleus, a region known to be rich in opioid peptides. The purification process involved a multi-step approach combining gel filtration and reverse-phase high-performance liquid chromatography (HPLC) to isolate the peptide to homogeneity[1]. Detection during this process was facilitated by a specific radioimmunoassay developed to identify novel enkephalin-containing peptides[1].

Amino Acid Sequencing and Structure

Once purified, the primary structure of metorphamide was determined using amino acid composition analysis and automated Edman degradation in a gas-phase sequencer[1]. These analyses revealed an octapeptide with the following amino acid sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 [1]. A key structural feature is the C-terminal valine amide, which is crucial for its biological activity. This amidation is a result of the post-translational modification of a C-terminal glycine residue[1].

Biosynthesis: From Proenkephalin A to a Potent Agonist

Metorphamide is not directly encoded by a gene but is rather a product of the post-translational processing of a larger precursor protein, proenkephalin A[1][2]. This precursor contains multiple copies of enkephalin sequences.

Enzymatic Cleavage Cascade

The generation of metorphamide from proenkephalin A involves a series of enzymatic cleavages at specific basic amino acid residues. Proteolytic processing begins in the late Golgi and continues in secretory vesicles[3]. The initial cleavage to release the metorphamide precursor from proenkephalin A is thought to be mediated by prohormone convertases, such as PC1/3 and PC2, which recognize and cleave at pairs of basic amino acids[3]. Following this, a carboxypeptidase E-like enzyme removes the C-terminal basic residues. The final step is the amidation of the C-terminal valine, a reaction catalyzed by a peptidyl-glycine alpha-amidating monooxygenase (PAM).

G ProenkephalinA Proenkephalin A Precursor ProhormoneConvertases Prohormone Convertases (e.g., PC1/3, PC2) Cleavage at Basic Residues ProenkephalinA->ProhormoneConvertases MetorphamidePrecursor Metorphamide Precursor (with C-terminal Glycine and Basic Residues) ProhormoneConvertases->MetorphamidePrecursor Proteolytic Cleavage CarboxypeptidaseE Carboxypeptidase E Removal of Basic Residues MetorphamidePrecursor->CarboxypeptidaseE AmidatingEnzyme Peptidyl-glycine alpha-amidating monooxygenase (PAM) Amidation of C-terminus CarboxypeptidaseE->AmidatingEnzyme Exopeptidase Action Metorphamide Metorphamide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) AmidatingEnzyme->Metorphamide Final Amidation

Diagram 1: Biosynthetic Pathway of Metorphamide from Proenkephalin A.

Early Synthetic Methodologies: Enabling Pharmacological Exploration

The chemical synthesis of metorphamide was crucial for confirming its structure and for producing sufficient quantities for detailed pharmacological studies. The primary method employed in the 1980s was solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Step-by-Step Methodology:

  • Resin Preparation: A suitable solid support, such as a rink amide resin, is chosen to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF)[4].

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Val-OH, is activated and coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound valine using a solution of piperidine in DMF to expose the free amine[4].

  • Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Arg(Pbf), Arg(Pbf), Met, Phe, Gly, Gly, Tyr(tBu)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions[1].

  • Purification: The crude peptide is then purified using reverse-phase HPLC to yield the final, highly pure metorphamide.

G start Start with Rink Amide Resin couple_val Couple Fmoc-Val-OH start->couple_val deprotect_val Fmoc Deprotection couple_val->deprotect_val couple_arg1 Couple Fmoc-Arg(Pbf)-OH deprotect_val->couple_arg1 deprotect_arg1 Fmoc Deprotection couple_arg1->deprotect_arg1 couple_arg2 Couple Fmoc-Arg(Pbf)-OH deprotect_arg1->couple_arg2 deprotect_arg2 Fmoc Deprotection couple_arg2->deprotect_arg2 couple_met Couple Fmoc-Met-OH deprotect_arg2->couple_met deprotect_met Fmoc Deprotection couple_met->deprotect_met couple_phe Couple Fmoc-Phe-OH deprotect_met->couple_phe deprotect_phe Fmoc Deprotection couple_phe->deprotect_phe couple_gly1 Couple Fmoc-Gly-OH deprotect_phe->couple_gly1 deprotect_gly1 Fmoc Deprotection couple_gly1->deprotect_gly1 couple_gly2 Couple Fmoc-Gly-OH deprotect_gly1->couple_gly2 deprotect_gly2 Fmoc Deprotection couple_gly2->deprotect_gly2 couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect_gly2->couple_tyr cleavage Cleavage from Resin & Side-chain Deprotection couple_tyr->cleavage purification HPLC Purification cleavage->purification end Pure Metorphamide purification->end

Diagram 2: Generalized Solid-Phase Synthesis Workflow for Metorphamide.

Pharmacological Profile: A Potent Mu-Opioid Agonist

Early pharmacological studies quickly established metorphamide as a potent agonist at opioid receptors, with a distinct selectivity profile.

Opioid Receptor Binding Affinity

Radioligand binding assays were instrumental in characterizing the interaction of metorphamide with the different opioid receptor subtypes. These studies revealed that metorphamide has a high affinity for the mu-opioid receptor, with a reported Ki of 12 nM[5]. Its affinity for delta and kappa-opioid receptors was found to be lower[5].

Receptor SubtypeBinding Affinity (Ki)
Mu (µ)12 nM[5]
Delta (δ)Lower Affinity (ratio of µ-Ki/δ-Ki = 0.04)[5]
Kappa (κ)Lower Affinity (ratio of µ-Ki/κ-Ki = 0.46)[5]
Table 1: Opioid Receptor Binding Affinity of Metorphamide.
In Vitro Bioassays

The functional activity of metorphamide was assessed using classical in vitro bioassays, such as the guinea pig ileum and mouse vas deferens preparations[6]. In these tissues, opioid agonists inhibit electrically stimulated contractions. Metorphamide demonstrated potent inhibitory effects in these assays, consistent with its high affinity for mu-opioid receptors[7].

In Vivo Opioid Activity

In vivo studies in rats provided further evidence of metorphamide's potent opioid effects. Intracerebroventricular (i.c.v.) and spinal intrathecal microinjections of synthetic metorphamide were shown to inhibit the reflex contractions of the rat urinary bladder[7]. This effect was consistently antagonized by the non-selective opioid antagonist naloxone, but not by a delta-selective antagonist, further supporting its primary action at mu-opioid receptors[7].

Rat Urinary Bladder Contraction Assay Protocol:

  • Animal Preparation: Female Wistar rats are anesthetized. The urinary bladder is catheterized for pressure measurement, and cannulae are implanted for intracerebroventricular or intrathecal drug administration.

  • Induction of Bladder Contractions: Rhythmic bladder contractions are induced by a continuous infusion of saline into the bladder.

  • Drug Administration: Metorphamide is administered centrally (i.c.v. or intrathecally).

  • Measurement of Inhibition: The inhibition of the frequency and amplitude of bladder contractions is recorded and quantified.

  • Antagonist Challenge: To confirm opioid receptor mediation, an antagonist like naloxone is administered prior to metorphamide to observe for a blockade of the inhibitory effect.

Early Investigations into Physiological Effects

Initial research also explored the broader physiological effects of metorphamide, particularly its analgesic and respiratory properties.

Analgesic Effects

Hot-Plate Test Protocol:

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

  • Animal Acclimation: Mice or rats are placed on the hot plate, and the baseline latency to a pain response (e.g., hind paw lick, jumping) is recorded.

  • Drug Administration: Metorphamide is administered, typically via intracerebroventricular injection.

  • Post-Treatment Latency: At various time points after drug administration, the animals are again placed on the hot plate, and the latency to the pain response is measured. An increase in latency indicates an analgesic effect.

  • Cut-off Time: A maximum cut-off time is established to prevent tissue damage.

Respiratory Effects

A significant and concerning effect of mu-opioid agonists is respiratory depression. Early studies in animal models indicated that metorphamide, consistent with its mu-opioid agonism, also causes respiratory depression.

Cardiovascular Effects

The cardiovascular effects of centrally administered metorphamide were also a subject of early investigation. Studies involving the intracerebroventricular injection of enkephalin analogues in rats demonstrated that these peptides could elicit changes in blood pressure[8]. While specific data for metorphamide is scarce in easily accessible literature, it is plausible that it would produce cardiovascular effects, likely mediated through central opioid receptors. These effects were shown to be abolished by naloxone pretreatment, confirming opioid receptor involvement[8].

Mechanism of Action: Mu-Opioid Receptor Signaling

Metorphamide exerts its effects by acting as an agonist at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Signaling

Upon binding of metorphamide to the mu-opioid receptor, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family[9][10]. The activated Gα subunit dissociates from the βγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][10]. The βγ subunits can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability[6]. Additionally, the βγ subunits can inhibit voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal[11].

G cluster_0 Cell Membrane Metorphamide Metorphamide MuOpioidReceptor Mu-Opioid Receptor (GPCR) Metorphamide->MuOpioidReceptor Binds to GProtein Gi/o Protein (αβγ) MuOpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase αi/o inhibits KChannel GIRK K+ Channel GProtein->KChannel βγ opens CaChannel Voltage-gated Ca2+ Channel GProtein->CaChannel βγ inhibits cAMP cAMP AdenylylCyclase->cAMP Decreased production Neuron Neuron KChannel->Neuron Hyperpolarization (Decreased Excitability) CaChannel->Neuron Decreased Neurotransmitter Release

Diagram 3: Mu-Opioid Receptor Signaling Pathway Activated by Metorphamide.

Conclusion and Future Perspectives

The early studies on metorphamide in the 1980s were pivotal in identifying and characterizing a new, potent endogenous mu-opioid agonist. This research laid the groundwork for a deeper understanding of the complexity of the endogenous opioid system and its role in physiological processes such as pain modulation. The discovery of metorphamide, with its high affinity and selectivity for the mu-opioid receptor, provided a valuable tool for dissecting the pharmacology of this important receptor. For modern drug development, a retrospective look at the foundational science of endogenous opioids like metorphamide can offer insights into the design of novel analgesics with improved efficacy and side-effect profiles.

References

  • Fricker, L. D. (2012). Proteolytic processing of proenkephalin and other precursors. In Opioid Receptors (pp. 57-73). Humana Press.
  • Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., ... & Kosterlitz, H. W. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362-7366. Available at: [Link]

  • Wong, T. M., Fanciulli, M., & Santagostino, A. (1985). Cardiovascular effects of intraventricular injection of FMRFamide, Met-enkephalin and their common analogues in the rat. Pharmacological Research Communications, 17(8), 737-744. Available at: [Link]

  • Burks, T. F. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, 54(1), 4-2. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

  • Traynor, J. (2012). μ-Opioid receptors and regulators of G protein signaling (RGS) proteins: from a symposium on new concepts in mu-opioid pharmacology. Drug and alcohol dependence, 121(3), 173-180. Available at: [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381. Available at: [Link]

  • Dray, A., & Davis, T. P. (1985). The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo. Peptides, 6(2), 217-221. Available at: [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. Available at: [Link]

  • Wikipedia. (2023, November 29). Proenkephalin. In Wikipedia. Retrieved from [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. Available at: [Link]

  • Williams, J. T., Christie, M. J., & Manzoni, O. (2001). Cellular and synaptic adaptations mediating opioid dependence. Physiological reviews, 81(1), 299-343. Available at: [Link]

  • Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). Molecular mechanisms and regulation of opioid receptor signaling. Annual review of pharmacology and toxicology, 40(1), 389-430. Available at: [Link]

  • Patocka, J., Wu, W., Oleksak, P., Jelinkova, R., & Kuca, K. (2024). Schematic representation of opioid receptors signaling. ResearchGate. Available at: [Link]

  • Hook, V. Y., Eiden, L. E., & Brownstein, M. J. (1982). A carboxypeptidase B-like converting enzyme activity in secretory granules of bovine adrenal medulla. Nature, 295(5847), 341-342. Available at: [Link]

  • Devi, L. A. (1996). The molecular and cellular basis of opioid action. Pain Forum, 5(2), 103-112.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. Available at: [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]

  • StatPearls. (2024). Mu Receptors. NCBI Bookshelf. Available at: [Link]

  • Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the μ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321-326. Available at: [Link]

  • Shang, Y., & Filizola, M. (2015). Opioid receptors: structural and mechanistic insights for drug discovery. Current topics in medicinal chemistry, 15(8), 716-726.
  • Connor, M., & Christie, M. D. (1999). Opioid receptor signalling mechanisms. Clinical and Experimental Pharmacology and Physiology, 26(7), 493-499. Available at: [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381. Available at: [Link]

  • Traynor, J. R., & Terpening, C. M. (1993). The role of G-proteins in opioid receptor function. In The Opioid Receptors (pp. 135-152). Humana Press.
  • Childers, S. R. (1991). Opioid receptor-coupled second messenger systems. Life sciences, 48(21), 1991-2003.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Adrenorphin in CNS Tissue via Targeted LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Adrenorphin is an opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val ) derived from the proteolytic processing of Proenkephalin A (PENK) . While it shares the N-terminal sequence with Met-Enkephalin, its C-terminal extension (Arg-Arg-Val) confers distinct receptor affinity profiles, particularly toward


- and 

-opioid receptors.
The Analytical Challenge

Quantifying this compound in brain tissue presents a "perfect storm" of bioanalytical challenges:

  • Rapid Degradation: The peptide is a prime substrate for enkephalinases (e.g., Neprilysin, Aminopeptidase N). Post-mortem degradation occurs within seconds.

  • Sequence Homology: It must be chromatographically resolved from other PENK-derived peptides (e.g., Met-Enkephalin-Arg-Gly-Leu) to prevent cross-talk.

  • Low Abundance: CNS concentrations are typically in the femtomole/mg range, requiring high-sensitivity LC-MS/MS rather than traditional immunoassays, which suffer from cross-reactivity.

This guide details a Targeted LC-MS/MS workflow designed to preserve peptide integrity and achieve absolute specificity.

Proenkephalin Processing Pathway[1]

Understanding the origin of this compound is critical for troubleshooting "ghost" peaks, which often arise from the in-source fragmentation of larger precursor peptides (e.g., Peptide E).

ProenkephalinProcessing PENK Proenkephalin A (Precursor) PeptideE Peptide E (Intermediate) PENK->PeptideE PC1/PC2 Cleavage This compound This compound (YGGFMRRV) PeptideE->this compound C-term Processing Bam18 BAM-18 PeptideE->Bam18 Alternative Cleavage MetEnk Met-Enkephalin (YGGFM) This compound->MetEnk Degradation (Aminopeptidases)

Figure 1: Proteolytic processing of Proenkephalin A yielding this compound.[1] Dashed lines indicate degradation pathways that must be inhibited during extraction.

Experimental Design: The "Freeze-and-Fix" Strategy

The causality of success in neuropeptide analysis lies in the first 60 seconds of tissue handling. We utilize a Heat Stabilization or Acid-Methanol approach to instantly denature proteolytic enzymes.

Core Workflow

Workflow cluster_0 Sample Prep cluster_1 Purification cluster_2 Analysis Tissue Brain Tissue Harvest (<30 sec post-mortem) Stabilization Enzyme Inactivation (Acidified Methanol) Tissue->Stabilization Immediate Homogenization Homogenization (Bead Beating) Stabilization->Homogenization Centrifuge Centrifugation (16,000 x g, 4°C) Homogenization->Centrifuge SPE Solid Phase Extraction (HLB Cartridge) Centrifuge->SPE Supernatant LCMS LC-MS/MS (MRM Mode) SPE->LCMS Eluate

Figure 2: End-to-end workflow emphasizing rapid enzyme inactivation.

Detailed Protocols

Protocol A: Tissue Extraction (Acidified Methanol Method)

Rationale: Acidified methanol precipitates high-molecular-weight proteins (enzymes) while solubilizing polar neuropeptides.

Reagents:

  • Extraction Solvent: 90% Methanol / 9% Water / 1% Acetic Acid (v/v/v), pre-chilled to -20°C.

  • Internal Standard (IS): Deuterated this compound (YGGFM[d3]RRV) or Met-Enk-Arg-Phe (analog).

Steps:

  • Harvest: Dissect brain region (e.g., Striatum) and weigh frozen tissue (target 10-50 mg).

  • Inactivation: Immediately drop frozen tissue into 10 volumes (v/w) of Extraction Solvent .

    • Critical: Do not allow tissue to thaw before solvent addition.

  • Homogenization: Homogenize using a bead beater (e.g., 2 cycles, 30 sec, 6.0 m/s). Keep tubes on ice between cycles.

  • Sonication: Sonicate homogenate for 10 minutes (0°C) to disrupt membranes and release vesicle-bound peptides.

  • Clarification: Centrifuge at 16,000

    
     g for 20 minutes at 4°C.
    
  • Collection: Transfer supernatant to a clean low-bind tube.

    • Optional: Re-extract pellet with 5 volumes of solvent to improve recovery.

Protocol B: Solid Phase Extraction (SPE)

Rationale: Direct injection of brain extract ruins MS sources. SPE removes lipids and salts.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Micro-elution plate or 1cc cartridge (e.g., Waters Oasis HLB).

  • Condition: 200

    
    L Methanol.
    
  • Equilibrate: 200

    
    L 0.1% Formic Acid (FA) in Water.
    
  • Load: Dilute supernatant 1:1 with 0.1% FA (to reduce organic content <50%) and load.

  • Wash: 200

    
    L 5% Methanol / 0.1% FA.
    
  • Elute: 2 x 50

    
    L 70% Acetonitrile / 0.1% FA.
    
  • Dry: Evaporate to dryness (SpeedVac) and reconstitute in 20

    
    L Mobile Phase A.
    

LC-MS/MS Quantification Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (2.1 x 100 mm, 1.7


m).
Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-6 min: 2%

      
       35% B (Target elution window)
      
    • 6-7 min: 95% B (Wash)

MS/MS Transitions (MRM)

This compound (YGGFMRRV) is basic due to the Arg-Arg motif. It predominantly forms the doubly charged ion


.
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypePurpose
This compound 492.3 (

)
136.1 Immonium (Tyr)Quantifier
492.3434.2

(RRV)
Qualifier
492.3565.3

(MRRV)
Qualifier
Met-Enk (Interference) 574.2 (

)
120.1Immonium (Phe)Monitor

Note: The Tyrosine immonium ion (136.1) is intense but non-specific. You must rely on Retention Time (RT) and the Qualifier ions (y-series) to confirm identity.

Data Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following controls are mandatory:

  • Recovery Check: Spike synthetic this compound into a "null" matrix (e.g., PBS or BSA) and compare area counts to the brain tissue extract spike.

    • Acceptable Range: 60-110%.

  • Matrix Effect (ME):

    
    
    
    • If suppression > 20%, dilute sample or optimize SPE wash steps.

  • Carryover: Inject a solvent blank after the highest standard. This compound is "sticky" and can adhere to injector ports.

References

  • Seizinger, B. R., et al. (1985). Two C-terminally amidated opioid peptides, this compound and amidorphin, derived from proenkephalin A.Nature . Link (Foundational discovery of this compound).

  • Bylund, D. B., et al. (2010). Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometric Analysis.NIH / PubMed Central . Link (Protocol for acid-methanol extraction).

  • Gabr, K., et al. (2012). Disposition of opioids in oral fluid: Importance of chromatography and mass spectral transitions in LC-MS/MS.Journal of Analytical Toxicology . Link (Chromatographic separation of homologous opioids).

  • Fricker, L. D. (2012).[2] Neuropeptide biosynthesis: Focus on the carboxypeptidase processing enzyme.[1]Trends in Neurosciences . Link (Mechanisms of proenkephalin processing).

  • MDPI Protocols. (2022). Targeted UHPLC-ESI-MS/MS Analysis of Selected Neurotransmitters... in Rat Brain Tissue.Molecules .[3][4][5][6][7][8][9][10][11] Link (Modern LC-MS/MS parameters for brain tissue).

Sources

Technical Guide: Synthetic Adrenorphin (Metorphamide) for In Vitro Opioid Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Adrenorphin (also known as Metorphamide) is a unique endogenous octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) derived from the proteolytic cleavage of Proenkephalin A. Unlike its precursor enkephalins, this compound possesses a C-terminal amide group, a structural feature that confers high affinity for both


-opioid (MOR) and 

-opioid (KOR) receptors.[1][2]

The Challenge: While the C-terminal amidation provides resistance to carboxypeptidases, this compound remains highly susceptible to N-terminal degradation by aminopeptidases and neutral endopeptidases (enkephalinases). In in vitro settings, failure to account for this rapid hydrolysis leads to "false negative" potency data or erratic dose-response curves.

This guide provides a standardized framework for utilizing synthetic this compound, emphasizing the "Protease Blockade" strategy required to generate reproducible pharmacological data.

Physicochemical Profile & Handling

Before initiating biological assays, the peptide must be handled to maintain structural integrity.

PropertySpecification
Sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂
Molecular Weight 984.2 g/mol
Solubility Soluble in water (up to 1 mg/mL); 5% Acetic Acid improves stability.
Receptor Affinity (

)
MOR: ~12 nM | KOR: ~25 nM (Balanced Agonist)
Purity Requirement >95% (HPLC) for cell-based assays; >98% for crystallography.
Reconstitution Protocol
  • Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation.

  • Solvent: Dissolve in sterile, deionized water. For stock solutions (>100

    
    M), use 10 mM Acetic Acid  or 0.1% BSA  in PBS to prevent adsorption to plastic surfaces.
    
  • Aliquoting: Do not store at 4°C. Aliquot immediately into low-protein-binding tubes and freeze at -80°C. Avoid freeze-thaw cycles.

Critical Experimental Factor: The Peptidase Cocktail

Expertise Insight: Many researchers observe low potency for this compound not because the peptide is weak, but because it is degraded before it reaches the receptor. The N-terminal Tyrosine is the "message" sequence for opioid receptors; if cleaved by aminopeptidases, affinity is lost instantly.

You must supplement your assay buffer with the following inhibitor cocktail:

Target EnzymeInhibitorConcentrationMechanism
Aminopeptidase N (APN) Bestatin10

M
Prevents N-terminal Tyr cleavage.
Neutral Endopeptidase (NEP) Thiorphan0.3

M
Prevents internal cleavage (Gly-Phe bond).
Angiotensin Converting Enzyme Captopril10

M
Prevents C-terminal processing.[3]
General Peptidases Amastatin10

M
Broad-spectrum aminopeptidase inhibition.

Visualizing the Mechanism & Workflow

The following diagram illustrates the dual signaling pathway of this compound and the specific points where enzymatic degradation must be blocked to ensure assay validity.

AdrenorphinPathways cluster_ligand Ligand Stability cluster_receptors Receptor Activation cluster_effect Downstream Signaling This compound This compound (Metorphamide) Degradation Inactive Fragments (Tyr + GG-FMRRV) This compound->Degradation Aminopeptidases MOR Mu Receptor (MOR) This compound->MOR Binding (Ki ~12nM) KOR Kappa Receptor (KOR) This compound->KOR Binding (Ki ~25nM) Inhibitors Inhibitor Cocktail (Bestatin/Thiorphan) Inhibitors->Degradation BLOCKS Gi Gi/o Protein MOR->Gi KOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Figure 1: this compound signaling cascade and the critical intervention point for peptidase inhibitors.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of synthetic this compound for MOR and KOR in membrane preparations (e.g., CHO-MOR or CHO-KOR cells).
Materials
  • Membranes: CHO cells stably expressing human MOR or KOR.

  • Radioligand: [³H]-DAMGO (for MOR) or [³H]-U69,593 (for KOR).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, Peptidase Cocktail (see Section 3) .

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 20–50

    
     g/well .
    
  • Inhibitor Pre-incubation: Incubate membranes with the Peptidase Cocktail for 15 minutes at room temperature before adding the peptide. This primes the system against degradation.

  • Plate Setup (96-well):

    • Total Binding: Membrane + Radioligand (e.g., 1 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Naloxone (10

      
      M).
      
    • Experimental: Membrane + Radioligand + this compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C. (Avoid 37°C if possible, as proteolytic activity increases with temperature).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[this compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay

Objective: Verify the agonist activity of this compound by measuring the inhibition of Forskolin-induced cAMP accumulation.

Materials
  • Cells: HEK293 or CHO cells expressing MOR/KOR.

  • Reagents: Forskolin (10

    
    M), IBMX (Phosphodiesterase inhibitor, 0.5 mM), cAMP detection kit (TR-FRET or ELISA).
    
Step-by-Step Methodology
  • Seeding: Plate cells at 2,000 cells/well in a 384-well plate. Incubate overnight.

  • Stimulation Buffer: HBSS + 20 mM HEPES + IBMX (0.5 mM) + Peptidase Cocktail .

    • Note: IBMX is crucial to prevent cAMP breakdown by cellular phosphodiesterases, while the cocktail protects the this compound.

  • Treatment:

    • Add this compound (serial dilutions) + Forskolin (10

      
      M) simultaneously.
      
    • Include a "Forskolin Only" control (Max cAMP) and a "Buffer Only" control (Basal).

  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells and add detection antibodies according to kit instructions (e.g., Europium-labeled cAMP tracer).

  • Validation Check: The signal should decrease as this compound concentration increases (inverse relationship).

    • Self-Validation: Pre-treat a subset of wells with Naloxone (10

      
      M). If this compound effect is not reversed, the response is non-specific.
      

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
High IC50 (Low Potency) Peptide degradation.Freshly prepare Peptidase Cocktail. Ensure Bestatin is present.
High Non-Specific Binding Peptide sticking to plastic.Use low-binding plates. Add 0.1% BSA to buffers.
No Signal in cAMP Assay Receptor desensitization.Ensure cells are not over-confluent. Starve cells (serum-free) for 4h prior to assay.
Inconsistent Replicates Pipetting error or aggregation.Vortex this compound stock vigorously. Use reverse pipetting for viscous buffers.

References

  • Weber, E., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362-7366.

  • MedChemExpress. this compound (Metorphamide) Product Information and Receptor Affinity Data.

  • LKT Laboratories. this compound: Endogenous Opioid Peptide Description and Properties.

  • Corbett, A. D., et al. (1993). 75 years of opioid research: the exciting but vain quest for the ideal analgesic. British Journal of Pharmacology. (Reference for degradation mechanisms).

  • McKnight, A. T., et al. (1983). The effects of various peptidase inhibitors on the activity of enkephalins in preparations of the guinea-pig ileum and mouse vas deferens. Neuropeptides. (Basis for Inhibitor Cocktail).

Sources

Application Note: High-Sensitivity Radioimmunoassay (RIA) for Adrenorphin (Metorphamide) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Adrenorphin, also known as Metorphamide, is a potent endogenous opioid octapeptide derived from the proteolytic cleavage of Proenkephalin A . Unique among proenkephalin-derived peptides, it possesses a C-terminal amide group, which confers high resistance to proteolytic degradation and high affinity for both


- and 

-opioid receptors.[1]

While Mass Spectrometry (LC-MS/MS) is gaining traction, Radioimmunoassay (RIA) remains the gold standard for quantifying this compound in biological fluids due to its superior sensitivity (femtomole range) and ability to handle high-throughput screening without the extensive ion-suppression issues often seen in LC-MS analysis of complex plasma matrices.

This application note details a robust RIA protocol designed to overcome the two primary challenges in this compound analysis:

  • Sequence Homology: Distinguishing this compound from its precursor Met-Enkephalin (YGGFM) and other fragments like Met-Enkephalin-Arg-Phe.

  • Low Abundance: Detecting concentrations typically ranging from 10–100 pg/mL in plasma.

Principle of the Assay

This assay utilizes a competitive binding mechanism .[2][3][4] Unlabeled this compound (from the biological sample or standards) competes with a fixed concentration of radioiodinated this compound (


I-Adrenorphin) for a limited number of binding sites on a specific polyclonal antibody.

As the concentration of unlabeled this compound in the sample increases, the amount of


I-Adrenorphin bound to the antibody decreases. The antibody-bound fraction is separated from the free fraction, and the radioactivity is measured.[3]
Assay Logic Diagram

RIA_Principle Antibody Anti-Adrenorphin Antibody (Limiting) Complex Antibody-Antigen Complexes Antibody->Complex Sample Sample this compound (Variable Conc.) Sample->Complex Competes Tracer 125I-Adrenorphin (Fixed Conc.) Tracer->Complex Competes Separation Separation Step (Charcoal/Dextran) Complex->Separation Result Signal Measurement (Inversely Proportional) Separation->Result Count Bound Fraction

Figure 1: Competitive binding mechanism. High sample concentration results in low bound radioactivity.

Pre-Analytical Considerations & Sample Preparation

Critical Causality: this compound contains a methionine residue susceptible to oxidation and is prone to enzymatic degradation by aminopeptidases in blood. Therefore, immediate stabilization is required.

Sample Collection
  • Blood: Collect into pre-chilled tubes containing EDTA (1 mg/mL) and Aprotinin (500 KIU/mL). Aprotinin inhibits serine proteases that degrade opioid peptides.

  • Centrifugation: Spin at 1,600 x g for 15 min at 4°C immediately after collection.

  • Storage: Store plasma at -80°C. Avoid repeated freeze-thaw cycles.

Peptide Extraction (C18 Sep-Pak)

Direct assay of plasma causes non-specific interference (high background). Hydrophobic interaction chromatography is mandatory.

Protocol:

  • Acidification: Acidify 1.0 mL plasma with 1.0 mL 1% Trifluoroacetic acid (TFA). Centrifuge at 10,000 x g for 20 min to pellet precipitated proteins.

  • Conditioning: Activate C18 Sep-Pak cartridges (Waters) with 5 mL Methanol, followed by 10 mL water.

  • Loading: Apply the acidified supernatant to the cartridge. This compound binds to the hydrophobic C18 resin; salts and polar contaminants pass through.

  • Washing: Wash with 10 mL 1% TFA or water to remove salts.

  • Elution: Elute adsorbed peptides with 3 mL of Acetonitrile:Water:TFA (60:39:1) .

  • Lyophilization: Evaporate the eluate to dryness using a centrifugal concentrator (SpeedVac). Reconstitute in RIA Buffer prior to assay.

Reagent Preparation

RIA Buffer
  • Composition: 0.05 M Sodium Phosphate buffer (pH 7.4), 0.1% BSA (RIA grade), 0.1% Triton X-100, 0.01% Sodium Azide.

  • Why BSA? Prevents adsorption of the peptide to the test tube walls.[5]

  • Why Triton X-100? Reduces non-specific binding.

Antibody Specificity (The "Metorphamide" Factor)

To ensure the assay detects this compound and not Met-Enkephalin, the antibody must be raised against the C-terminus.

  • Immunogen: this compound conjugated to Thyroglobulin via Glutaraldehyde.

  • Specificity Requirement: The antibody must recognize the -Arg-Arg-Val-NH₂ moiety.

  • Cross-Reactivity Check:

    • Met-Enkephalin (YGGFM): < 0.1%[1]

    • Dynorphin A: < 0.1%

    • This compound free acid (non-amidated): < 1.0%

Tracer Synthesis ( I-Adrenorphin)

This compound contains a Tyrosine at position 1 (Tyr¹), allowing direct iodination.

  • Method: Chloramine-T method.

  • Reaction: Mix 5 µg this compound with 0.5 mCi Na

    
    I and 10 µg Chloramine-T (10 sec reaction). Stop with Sodium Metabisulfite.
    
  • Purification: HPLC purification is mandatory to separate mono-iodinated tracer from unlabeled peptide. Unlabeled peptide competes in the assay, drastically reducing sensitivity.

Detailed Assay Protocol

Experimental Design: All standards and samples should be run in duplicate.

StepReagent / ActionVolumeNotes
1 Standard/Sample 100 µLReconstituted extract or Standard (1–1000 pg/mL)
2 Antibody 100 µLDiluted to bind 30-40% of tracer in absence of analyte
3 Incubation 1 ---24 hours at 4°C .[4] Essential for equilibrium.
4 Tracer 100 µL~10,000 cpm of

I-Adrenorphin
5 Incubation 2 ---24 hours at 4°C . Late addition of tracer increases sensitivity (non-equilibrium assay).
6 Separation 500 µLCharcoal/Dextran suspension (binds free peptide)
7 Centrifugation ---3,000 x g for 15 min at 4°C.
8 Counting ---Decant supernatant (Bound fraction) or count pellet (Free fraction).
Workflow Visualization

RIA_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Mix Mix Sample + Antibody Inc1 Incubate 24h @ 4°C Mix->Inc1 AddTracer Add 125I Tracer Inc1->AddTracer Inc2 Incubate 24h @ 4°C AddTracer->Inc2 Charcoal Add Charcoal (Adsorbs Free) Inc2->Charcoal Spin Centrifuge 3000xg Charcoal->Spin Count Gamma Counter (Supernatant) Spin->Count

Figure 2: Step-by-step RIA workflow emphasizing the delayed tracer addition (non-equilibrium) for maximum sensitivity.

Data Analysis & Validation

Calculations

Calculate the percentage of tracer bound (


) for each standard and sample:


[1][4]
  • NSB: Non-Specific Binding (tubes with tracer + buffer, no antibody).

  • 
    :  Binding at zero dose (maximum binding).
    

Plot


 (y-axis) vs. Log Concentration (x-axis). Use a 4-Parameter Logistic (4PL)  regression model for the best fit.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (High IC50) Too much antibody or tracer degradation.Dilute antibody further to achieve 30% binding. Re-purify tracer.
High NSB (>5%) Incomplete separation or "sticky" tubes.Increase BSA in buffer; ensure fresh charcoal/dextran.
Drift in Duplicates Pipetting error or temperature gradient.Use a repeating pipette; equilibrate reagents to 4°C before use.
Flat Standard Curve Antibody does not recognize tracer.Check iodination damage. If Tyr is oxidized, antibody binding fails.

References

  • Matsuo, H., et al. (1983). "this compound: A new opioid octapeptide from human pheochromocytoma." Nature.

  • Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences.

  • Yalow, R.S. (1978). "Radioimmunoassay: A Probe for the Fine Structure of Biologic Systems." Science.

  • Boarder, M.R., et al. (1987). "Measurement of Methionine-Enkephalin and this compound in Human Plasma." Peptides. (Contextual grounding for extraction protocols).

Sources

Application Note: Precision Dissection of Adrenorphin Function using CRISPR Base Editing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adrenorphin (Metorphamide) is a potent, C-terminally amidated opioid octapeptide derived from the PENK (Proenkephalin A) gene.[1][2] Unlike classical gene knockouts, studying this compound presents a unique challenge: it is not encoded by a distinct gene but is a post-translational cleavage product. Standard CRISPR-Cas9 disruption of the PENK gene results in the global loss of all enkephalins (Met-enkephalin, Leu-enkephalin, etc.), confounding functional analysis. This Application Note details a precision medicine-grade protocol using Cytosine Base Editing (CBE) to selectively ablate this compound production while preserving the upstream Met-enkephalin reservoir.

Introduction: The "Gene" vs. "Peptide" Challenge

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) is generated via proteolytic processing of Proenkephalin A. It exhibits distinct pharmacological properties, including high affinity for


- and 

-opioid receptors, unlike the

-preferring Met-enkephalin [1].[1][2]

To isolate this compound function, researchers must bypass the "blunt hammer" of Cas9 indels. A frameshift mutation in PENK eliminates the entire prohormone. Therefore, the experimental logic must shift from Gene Disruption to Domain-Specific Mutagenesis .

The Strategic Solution: Stop-Codon Introduction

The this compound sequence shares its N-terminal pentapeptide (YGGFM) with Met-enkephalin. The differentiating residues are the C-terminal Arg-Arg-Val.[1][2]

  • Objective: Terminate translation immediately after the Met-enkephalin sequence or mutate the specific cleavage sites required for this compound maturation.

  • Method: Use CRISPR Cytosine Base Editors (CBEs) to convert the Arginine (Arg6) codon (CGA, CGC, CGG, or CGT) into a Stop codon (TGA) or mutate the dibasic cleavage motif to prevent processing.

Strategic Framework & Workflow

The following diagram illustrates the processing pathway of Proenkephalin and the specific intervention point for CRISPR Base Editing.

Adrenorphin_Editing_Strategy cluster_cleavage Proteolytic Processing (PC1/3, PC2) PENK_Gene PENK Gene (DNA) mRNA mRNA PENK_Gene->mRNA Transcription Proenkephalin Proenkephalin A (Precursor Protein) mRNA->Proenkephalin Translation MetEnk Met-Enkephalin (YGGFM) Proenkephalin->MetEnk This compound This compound (YGGFMRRV) Proenkephalin->this compound Wild Type LeuEnk Leu-Enkephalin Proenkephalin->LeuEnk CRISPR_CBE CRISPR CBE (Target: Arg6 Codon) CRISPR_CBE->PENK_Gene C -> T Conversion (Arg -> STOP) Truncated Truncated Peptide (this compound Loss) CRISPR_CBE->Truncated Result

Figure 1: Strategic intervention point for selective this compound ablation using CRISPR Cytosine Base Editors (CBE).

Protocol 1: In Silico Design & Target Selection

Objective: Identify the specific genomic region encoding the this compound C-terminus and design sgRNAs for Base Editing.

Step 1: Locate the Sequence

This compound is located within the PENK coding sequence. In humans (Chr 8), the peptide sequence is YGGFMRRV.

  • Access the UCSC Genome Browser or Ensembl .

  • Search for PENK (Human GRCh38/hg38).

  • Locate the exon containing the sequence: TAT GGG GGC TTC ATG AGA CGC GTG (Note: Codons may vary; search for the amino acid motif).

    • Critical Check: The target is the Arg-Arg (RR) motif.

    • Arginine codons: CGT, CGC, CGA, CGG, AGA, AGG.

    • CBE Target: We need an Arginine codon that can be converted to a STOP (TGA) via a C-to-T transition.

    • Target Codon:CGA (Arg)

      
      TGA  (Stop). Or CAA  (Gln) 
      
      
      
      TAA (Stop) on the antisense strand.
Step 2: sgRNA Design for CBE

Use a Base Editing design tool (e.g., BE-Hive or Benchling).

  • Window: The target "C" must fall within the editing window (typically positions 4–8 of the protospacer, counting PAM as 21-23).

  • PAM: NGG (SpCas9) or NG (SpCas9-NG variants).

Table 1: Theoretical sgRNA Design Strategy (Human PENK)

Target FeatureAmino Acid SequenceDNA Sequence (Coding)Edit Strategy (CBE)Outcome
Met-Enk Core ...Tyr-Gly-Gly-Phe-Met......TAT GGG GGC TTC ATG...DO NOT TOUCH Preserves Met-Enk
Target Site ...Arg-Arg......CGA CGA...C GA

T GA
STOP (Premature Termination)
Downstream ...Val-Gly......GTG GGC...N/ASequence not translated

Protocol 2: RNP Assembly & Transfection

Objective: Deliver the Base Editor machinery as a Ribonucleoprotein (RNP) complex for high fidelity and low off-target effects.

Materials
  • Enzyme: Purified BE4max or evoBE4max protein (dCas9-fused Cytidine Deaminase).

  • sgRNA: Chemically modified sgRNA (2'-O-methyl 3' phosphorothioate) targeting the PENK Arg6 region.

  • Cell Line: Adrenal chromaffin cells (e.g., PC12) or relevant neuronal lines.

  • Transfection Reagent: 4D-Nucleofector (Lonza) or Lipofectamine CRISPRMAX.

Step-by-Step Methodology
  • RNP Formation:

    • Mix 60 pmol of BE4max protein with 120 pmol of sgRNA in 10 µL of Resuspension Buffer R.

    • Incubate at room temperature for 15 minutes to form complexes.

  • Cell Preparation:

    • Harvest cells (

      
       cells per reaction). Wash with PBS.
      
    • Resuspend cells in 20 µL Nucleofector Solution.

  • Transfection:

    • Combine RNP mix with cell suspension.

    • Electroporate using the manufacturer's optimized pulse code for your cell line.

  • Recovery:

    • Immediately add 500 µL pre-warmed media.

    • Plate into 24-well plates. Incubate for 48–72 hours.

Protocol 3: Functional Validation (Peptidomics)

Objective: Confirm the specific loss of this compound without reducing Met-Enkephalin levels. Note: Western Blots are often insufficient for distinguishing small peptide variants.

Method: LC-MS/MS Targeted Peptidomics

Reference Standard: Synthetic this compound (YGGFMRRV-NH2) and Met-Enkephalin (YGGFM).

Workflow
  • Peptide Extraction:

    • Lyse cells in acidic extraction buffer (0.1 M HCl or 1 M Acetic Acid) to stabilize peptides and precipitate high MW proteins.

    • Boil for 10 min (inactivates proteases).

    • Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

  • Solid Phase Extraction (SPE):

    • Use C18 spin columns.

    • Equilibrate with Methanol, then Water.

    • Load sample.[3][4][5] Wash with 5% Methanol.

    • Elute with 80% Acetonitrile/0.1% Formic Acid.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Transitions (MRM): Monitor specific parent

      
       fragment transitions.
      

Table 2: Validation Criteria

AnalyteExpected Result (Control)Expected Result (Edited)Interpretation
Met-Enkephalin High SignalHigh Signal (Unchanged)PENK expression intact; global processing functional.
This compound High SignalAbsent / Below LOD Successful domain-specific ablation.
Proenkephalin DetectableDetectablePrecursor is still synthesized.

References

  • Marley, P. D., et al. (1986).[1] "Metorphamide, a novel endogenous adrenal opioid peptide, inhibits nicotine-induced secretion from bovine adrenal chromaffin cells."[1] Brain Research, 363(1), 10-17. Link

  • Komor, A. C., et al. (2016).[6] "Programmable editing of a target base in genomic DNA without double-stranded DNA cleavage."[6] Nature, 533, 420–424.[6] Link[6]

  • Noda, M., et al. (1982). "Primary structure of alpha-neo-endorphin and beta-neo-endorphin precursors and their genes." Nature, 295, 202-206. (Foundational PENK structure). Link

  • FDA. (2019). "Surveillance of Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry." FDA Posters. Link

  • Addgene. "CRISPR Base Editing Guide." Link

Sources

Application Note: Adrenorphin (Metorphinamide) Administration in Animal Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Adrenorphin , also known as Metorphinamide , is an endogenous octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) derived from the cleavage of Proenkephalin A. Unlike most opioid peptides, this compound possesses a C-terminal amide group, a unique structural feature that confers enhanced resistance to carboxypeptidase degradation and significantly increases its analgesic potency compared to its precursor, Met-enkephalin.

This guide provides a standardized workflow for the reconstitution, central administration, and behavioral assessment of this compound in rodent models. Because this compound exhibits high affinity for both mu (µ) and kappa (κ) opioid receptors, it is critical to utilize assays that can differentiate between spinal (reflexive) and supraspinal (integrated) analgesic mechanisms.

Key Pharmacological Characteristics[1][2][3][4][5][6][7]
  • Sequence: H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂

  • Receptor Affinity: High affinity for µ-opioid receptors (MOR) and κ-opioid receptors (KOR).

  • Physiological Role: Modulation of nociception, stress response, and autonomic regulation.

  • Stability: The C-terminal amide protects against carboxypeptidases, but the N-terminus remains susceptible to aminopeptidases.

Pre-Experimental Considerations

Peptide Handling and Reconstitution

This compound is typically supplied as a lyophilized trifluoroacetate (TFA) salt. Proper handling is essential to prevent aggregation and degradation.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Desiccate before opening to prevent moisture absorption.

  • Vehicle Selection:

    • Preferred: Artificial Cerebrospinal Fluid (aCSF). This matches the ionic balance of the CNS, minimizing injection artifacts in ICV/IT routes.

    • Alternative: Sterile 0.9% Saline. Acceptable for acute studies but less physiological.

  • Reconstitution Protocol:

    • Bring the vial to room temperature.

    • Dissolve peptide in aCSF to a stock concentration of 1 mg/mL .

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Critical Step: Keep reconstituted peptide on wet ice during the experiment.

Dosage Strategy

Due to the blood-brain barrier (BBB), systemic administration (IV/IP) requires prohibitively high doses. Central administration is the standard for defining mechanism of action.

SpeciesRouteRecommended Dose Range (per animal)Injection Volume
Rat Intracerebroventricular (ICV)1.0 – 20.0 µg5 µL
Rat Intrathecal (i.t.)0.5 – 15.0 µg10 µL
Mouse Intracerebroventricular (ICV)0.1 – 5.0 µg1-2 µL

Expert Insight: Always perform a pilot dose-response study (Log-scale: e.g., 1, 3, 10 µg) to establish the ED50 for your specific strain.

Experimental Protocols

Intracerebroventricular (ICV) Administration (Rat)

This route targets supraspinal receptors (periaqueductal gray, thalamus).

Equipment: Stereotaxic frame, Hamilton syringe (10 µL), dental cement, guide cannula.

  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

  • Stereotaxic Placement: Fix head in frame. Level the skull (Bregma and Lambda at same DV coordinate).

  • Coordinates (Lateral Ventricle):

    • AP: -0.8 mm (posterior to Bregma)

    • ML: ±1.5 mm (lateral to midline)

    • DV: -3.5 to -4.0 mm (ventral from skull surface)

  • Injection: Insert needle/cannula. Infuse 5 µL over 60 seconds. Leave needle in place for 60 seconds to prevent backflow.

  • Recovery: Allow 5-7 days recovery if implanting chronic cannulas. For acute injections under light anesthesia, test immediately upon waking.

Intrathecal (i.t.) Administration (Rat)

This route targets spinal dorsal horn receptors.

Method: Percutaneous puncture (Hylden and Wilcox method).

  • Restraint: Lightly restrain the conscious rat in a towel or use light isoflurane anesthesia.

  • Landmark: Palpate the L5-L6 intervertebral space (at the level of the iliac crests).

  • Injection: Insert a 30G needle attached to a Hamilton syringe at a 15-20° angle to the vertebral column.

  • Confirmation: A "tail flick" reflex often indicates successful entry into the subarachnoid space.

  • Infusion: Inject 10 µL of peptide solution followed by 10 µL saline flush (if using a catheter).

Behavioral Assays for Nociception[2][8][9][10]

To fully characterize this compound, use both thermal (reflexive) and chemical (integrated) pain models.

Tail-Flick Test (Spinal Reflex)

Measures spinal nociceptive reflexes, primarily mediated by µ-opioid receptors.

  • Baseline: Measure latency 3 times (5 min intervals) before drug administration.

  • Cut-off: Set at 10-15 seconds to prevent tissue damage.

  • Testing: Measure latency at 15, 30, 60, and 90 minutes post-injection.

  • Expectation: this compound should significantly prolong latency in a dose-dependent manner.

Hot-Plate Test (Supraspinal Integration)

Measures supraspinal processing (paw licking, jumping).

  • Temperature: 52°C ± 0.5°C.

  • Endpoints: Hind paw lick or jumping.

  • Cut-off: 30 seconds.

  • Expectation: this compound is highly effective here due to its supraspinal distribution and µ/κ affinity.

Data Analysis & Visualization

Calculating Antinociception

Convert raw latency data into % Maximum Possible Effect (%MPE) to normalize for baseline variability.



Mechanism of Action Pathway

The following diagram illustrates the signaling cascade activated by this compound administration.

Adrenorphin_Signaling This compound This compound (Metorphinamide) Receptors Opioid Receptors (MOR / KOR) This compound->Receptors Binding G_Protein Gi/Go Protein Activation Receptors->G_Protein Coupling AC Adenylate Cyclase Inhibition G_Protein->AC Alpha Subunit Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Beta-Gamma Subunit cAMP Reduced cAMP AC->cAMP Downregulation Ca_Influx Inhibit Voltage-gated Ca++ Channels (Presynaptic) Ion_Channels->Ca_Influx K_Efflux Activate GIRK K+ Channels (Postsynaptic) Ion_Channels->K_Efflux Neurotransmitters Inhibit Release of Substance P / Glutamate Ca_Influx->Neurotransmitters Reduced Exocytosis Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Reduced Excitability Analgesia ANALGESIA (Antinociception) Neurotransmitters->Analgesia Hyperpol->Analgesia

Caption: Signal transduction pathway of this compound leading to antinociception via Gi/o-coupled receptors.[1][2][3][4][5][6][7][8]

Experimental Workflow

Experimental_Workflow Prep Peptide Prep (1 mg/mL in aCSF) Baseline Baseline Testing (Tail Flick/Hot Plate) Prep->Baseline Acclimate Admin Administration (ICV or i.t.) Baseline->Admin Inject Testing Time-Course Testing (15, 30, 60, 90 min) Admin->Testing Measure Analysis Data Analysis (%MPE Calculation) Testing->Analysis Compute

Caption: Standardized workflow for in vivo assessment of this compound analgesia.

Troubleshooting & Optimization

IssueProbable CauseSolution
Short Duration of Action Peptidase degradationAlthough amidated, the N-terminus is vulnerable. Co-administer Bestatin (10-50 µg) to inhibit aminopeptidases.
No Analgesic Effect Incorrect placementVerify ICV/IT placement with dye (Methylene Blue) injection post-mortem.
Motor Deficits High dose toxicityPerform a Rotarod test to rule out sedation or motor impairment (common with high-dose Kappa agonists).
Variable Data Stress-induced analgesiaHabituate animals to the restraint and testing apparatus for 2-3 days prior to the experiment.

References

  • Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences.

  • Hylden, J. L., & Wilcox, G. L. (1980). "Intrathecal morphine in mice: a new technique." European Journal of Pharmacology.

  • D'Amour, F. E., & Smith, D. L. (1941). "A method for determining loss of pain sensation." Journal of Pharmacology and Experimental Therapeutics.

  • Bannon, A. W., & Malmberg, A. B. (2007). "Models of nociception: hot-plate, tail-flick, and formalin tests in rodents." Current Protocols in Neuroscience.

  • Perazzo, J., et al. (2025). "Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs." ResearchGate.[9][8]

Sources

Measuring Adrenorphin-Induced Analgesia: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Analgesic Potential of Adrenorphin

This compound, an endogenous opioid octapeptide, holds significant promise in the field of pain management. Derived from the precursor protein proenkephalin A, it exerts potent analgesic effects, offering a potential alternative to traditional opioid medications.[1] Understanding the nuances of its mechanism and accurately quantifying its analgesic efficacy are critical steps in harnessing its therapeutic potential. This guide provides a comprehensive overview of the techniques and detailed protocols for measuring this compound-induced analgesia, grounded in scientific integrity and field-proven insights.

This compound primarily mediates its effects through the activation of μ (mu) and κ (kappa) opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[2][3] Upon binding, these receptors initiate a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2][3][4] This dual agonism at μ and κ receptors contributes to its unique pharmacological profile.

Mechanistic Insights: The Signaling Pathways of this compound

The analgesic effects of this compound are rooted in its ability to modulate key signaling pathways upon binding to μ- and κ-opioid receptors. Both receptor subtypes are coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then interact with various downstream effectors to produce an overall inhibitory effect on neuronal activity.

Key downstream effects include:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream targets involved in neuronal sensitization.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[6] This makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

  • Activation of MAPK Pathways: Opioid receptor activation can also influence mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK and p38 MAPK pathways, which can play a role in both the acute analgesic effects and the long-term adaptations to opioid exposure.[2][3]

The following diagrams illustrate the canonical signaling pathways for μ- and κ-opioid receptors.

mu_opioid_signaling cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein This compound Binding AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates ATP ATP Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ↓ K_ion K⁺ K_channel->K_ion Efflux ↑ cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ca_ion->Analgesia K_ion->Analgesia

Caption: μ-Opioid Receptor Signaling Pathway.

kappa_opioid_signaling cluster_cytoplasm Cytoplasm KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein This compound Binding AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits MAPK_pathway MAPK Pathway (p38, JNK) G_protein->MAPK_pathway Activates ATP ATP Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ↓ Analgesia_Dysphoria Analgesia & Dysphoria MAPK_pathway->Analgesia_Dysphoria cAMP cAMP ATP->cAMP Conversion cAMP->Analgesia_Dysphoria Ca_ion->Analgesia_Dysphoria

Caption: κ-Opioid Receptor Signaling Pathway.

Experimental Design Considerations: A Framework for Rigorous Analgesia Testing

The reliability and reproducibility of analgesia studies hinge on a well-designed experimental framework. Adherence to established guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is paramount for ensuring the transparency and scientific validity of the research.[7][8][9][10]

Key considerations include:

  • Animal Models: The choice of animal model (typically mice or rats) and strain can significantly influence the outcome of pain studies.[11] It is crucial to select a model that is appropriate for the type of pain being investigated and to report the species, strain, sex, age, and weight of the animals used.

  • Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to characterizing the analgesic efficacy of this compound.[12] This involves testing a range of doses to determine the effective dose (ED50) and the maximal effect.

  • Control Groups: The inclusion of appropriate control groups is essential for valid data interpretation. This typically includes a vehicle control group (receiving the same injection vehicle without the drug) and a positive control group (receiving a known analgesic like morphine) to validate the assay's sensitivity.

  • Blinding and Randomization: To minimize bias, experimenters should be blinded to the treatment allocation, and animals should be randomly assigned to treatment groups.[13]

  • Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[14] The number of animals used should be minimized, and procedures should be refined to reduce any potential pain or distress.

Core Protocols for Measuring this compound-Induced Analgesia

The following protocols describe standard behavioral assays used to assess different modalities of pain. The choice of assay depends on the specific research question and the type of pain being modeled (e.g., thermal, mechanical, inflammatory).

Hot Plate Test: Assessing Supraspinal Analgesia

The hot plate test is a widely used method for evaluating the analgesic effects of centrally acting compounds against thermal pain.[12][15] It measures the latency of the animal's response to a heated surface, which is a supraspinally integrated response.[15]

Experimental Workflow:

hot_plate_workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test acclimatize Acclimatize Animal to Testing Room (30-60 min) baseline Determine Baseline Latency acclimatize->baseline administer Administer this compound or Control baseline->administer place_on_hotplate Place Animal on Hot Plate administer->place_on_hotplate record_latency Record Latency to Paw Lick, Shake, or Jump place_on_hotplate->record_latency remove_animal Remove Animal from Hot Plate record_latency->remove_animal data_analysis Data Analysis remove_animal->data_analysis

Caption: Hot Plate Test Experimental Workflow.

Detailed Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure: a. Set the hot plate temperature to a constant 52-55°C.[3] b. Acclimatize the animal to the testing room for at least 30-60 minutes before the experiment.[3] c. Gently place the animal on the hot plate and immediately start a timer. d. Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.[3] e. Stop the timer at the first sign of a nocifensive response and record the latency. f. To prevent tissue damage, a cut-off time (typically 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.[3]

  • Data Analysis: The data are typically expressed as the mean latency time (in seconds) ± SEM for each treatment group. The percentage of maximal possible effect (%MPE) can also be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Expected Results with this compound: Administration of an effective dose of this compound is expected to significantly increase the latency to respond to the thermal stimulus compared to the vehicle control group.

Example Data:

Treatment GroupDose (mg/kg, i.p.)Mean Latency (seconds) ± SEM
Vehicle-15.2 ± 1.3
This compound122.5 ± 2.1*
This compound335.8 ± 3.5**
This compound1048.9 ± 4.2
Morphine545.1 ± 3.9

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Tail-Flick Test: Measuring Spinal Analgesia

The tail-flick test is another common method for assessing thermal pain sensitivity, primarily reflecting a spinal reflex.[16] A focused beam of radiant heat is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured.

Experimental Workflow:

tail_flick_workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test acclimatize Acclimatize Animal to Restrainer baseline Determine Baseline Latency acclimatize->baseline administer Administer this compound or Control baseline->administer position_tail Position Tail in Apparatus administer->position_tail apply_heat Apply Radiant Heat position_tail->apply_heat record_latency Record Latency to Tail Flick apply_heat->record_latency remove_animal Remove Animal from Restrainer record_latency->remove_animal data_analysis Data Analysis remove_animal->data_analysis

Caption: Tail-Flick Test Experimental Workflow.

Detailed Protocol:

  • Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated detector.

  • Procedure: a. Gently restrain the animal, allowing its tail to be exposed. b. Position the tail over the radiant heat source. c. Activate the heat source and start the timer. d. The apparatus will automatically detect the tail flick and record the latency. e. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.[17][18]

  • Data Analysis: Similar to the hot plate test, data are presented as mean latency time ± SEM or as %MPE.[19]

Expected Results with this compound: this compound is expected to produce a dose-dependent increase in the tail-flick latency.

Example Data:

Treatment GroupDose (mg/kg, i.p.)Mean Latency (seconds) ± SEM
Vehicle-3.5 ± 0.4
This compound15.8 ± 0.6*
This compound38.2 ± 0.9**
This compound1011.5 ± 1.1
Morphine510.8 ± 1.0

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Von Frey Test: Quantifying Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity, particularly mechanical allodynia, which is a painful response to a normally non-painful stimulus.[7] This test is especially relevant for studying neuropathic and inflammatory pain models.

Detailed Protocol:

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus.

  • Procedure: a. Place the animal on an elevated mesh platform and allow it to acclimatize.[9] b. Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend. c. A positive response is a brisk withdrawal or licking of the paw. d. The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force depending on the animal's response.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal and averaged for each treatment group.

Expected Results with this compound: In a model of neuropathic or inflammatory pain where the baseline withdrawal threshold is lowered, this compound is expected to increase the paw withdrawal threshold, indicating a reduction in mechanical sensitivity.

Example Data (in a neuropathic pain model):

Treatment GroupDose (mg/kg, i.p.)50% Paw Withdrawal Threshold (g) ± SEM
Sham + Vehicle-15.2 ± 1.1
Neuropathic + Vehicle-2.1 ± 0.3
Neuropathic + this compound35.8 ± 0.7*
Neuropathic + this compound109.5 ± 1.2
Neuropathic + Gabapentin308.9 ± 1.0

*p<0.05, **p<0.01 compared to neuropathic + vehicle control.

Formalin Test: A Model of Persistent Inflammatory Pain

The formalin test is a model of tonic, persistent pain that involves two distinct phases of nocifensive behavior.[1] The first phase (acute phase) is due to the direct activation of nociceptors, while the second phase (inflammatory phase) is driven by central sensitization and inflammation.[1]

Detailed Protocol:

  • Procedure: a. Inject a dilute solution of formalin (typically 1-5%) into the plantar surface of the animal's hind paw. b. Immediately place the animal in an observation chamber. c. Record the amount of time the animal spends licking, biting, or shaking the injected paw over a period of up to 60 minutes.

  • Data Analysis: The total time spent in nocifensive behavior is quantified for both the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-40 minutes).

Expected Results with this compound: Centrally acting analgesics like this compound are expected to reduce the nocifensive behaviors in both phases of the formalin test.[20]

Example Data:

Treatment GroupDose (mg/kg, i.p.)Phase 1 Licking Time (s) ± SEMPhase 2 Licking Time (s) ± SEM
Vehicle-85.3 ± 7.2152.6 ± 12.5
This compound355.1 ± 6.198.4 ± 9.8
This compound1028.9 ± 4.5 45.7 ± 5.3
Morphine532.4 ± 4.8 50.1 ± 6.0

*p<0.05, **p<0.01 compared to vehicle control.

Conclusion: Advancing Pain Research with Rigorous Methodologies

The accurate measurement of this compound-induced analgesia is a cornerstone of its development as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for researchers to conduct reliable and reproducible studies. By adhering to these methodologies and the principles of sound experimental design, the scientific community can continue to unravel the complexities of pain and pave the way for novel and effective analgesic therapies.

References

  • Dose–response curves determined in the hot-plate test for the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (n.d.). Retrieved from [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test - PMC - NIH. (n.d.). Retrieved from [Link]

  • Opioid receptors signaling network - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. (2013, July 2). Retrieved from [Link]

  • A Review of Pain Assessment Methods in Laboratory Rodents - PMC. (n.d.). Retrieved from [Link]

  • Mu Receptors - StatPearls - NCBI Bookshelf - NIH. (2024, June 8). Retrieved from [Link]

  • Current practices of pain assessment and analgesic use in laboratory mice: A 2022 FELASA Working Group survey. (n.d.). Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”? - PubMed Central. (2018, January 17). Retrieved from [Link]

  • Mu-opioid receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • The signaling pathways mediated by opioids and opioid receptors. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Understanding Endorphins and Their Importance in Pain Management - PMC - NIH. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • Biochemistry, Endorphin - StatPearls - NCBI Bookshelf - NIH. (2025, August 19). Retrieved from [Link]

  • A study of the quantal (all-or-none) change in reflex latency produced by opiate analgesics - PubMed. (n.d.). Retrieved from [Link]

  • Analgesia (Guideline) - Vertebrate Animal Research - The University of Iowa. (2023, July 17). Retrieved from [Link]

  • Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities - MDPI. (n.d.). Retrieved from [Link]

  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - Frontiers. (2022, September 1). Retrieved from [Link]

  • Effect of intrathecal oxcarbazepine on rat tail flick test-determined morphine tolerance - Korean Journal of Anesthesiology. (n.d.). Retrieved from [Link]

  • Analgesia, Hot plate test, Metabotropic, Tail flick test - JCDR. (n.d.). Retrieved from [Link]

  • Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Retrieved from [Link]

  • The ARRIVE Guidelines Checklist - Animal Research: Reporting In Vivo Experiments. (n.d.). Retrieved from [Link]

  • Binding studies of selected compounds on the opioid sensors and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers. (2025, June 23). Retrieved from [Link]

  • Guidelines for the Assessment and Management of Pain in Rodents and Rabbits - Wayne State University's research. (n.d.). Retrieved from [Link]

  • The Mechanism for Opioid Analgesics in the Treatment of Pain - EBM Consult. (n.d.). Retrieved from [Link]

  • Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC - PubMed Central. (2015, December 15). Retrieved from [Link]

  • (PDF) The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - ResearchGate. (2026, January 2). Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed. (n.d.). Retrieved from [Link]

  • κ-opioid receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (n.d.). Retrieved from [Link]

  • Comparative study of anti-nociceptive effect of venlafaxine with tramadol by tail-flick test in animal model of mice - National Journal of Physiology, Pharmacy and Pharmacology. (2021, February 12). Retrieved from [Link]

  • Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife. (2021, April 28). Retrieved from [Link]

  • The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research | EQUATOR Network. (2023, March 6). Retrieved from [Link]

  • PSY305 CH11PT2: Opioid Receptors and Peptides - YouTube. (2021, March 29). Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Adrenorphin in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adrenorphin is a potent, C-terminally amidated opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) derived from the proteolytic processing of Proenkephalin A. Unlike its precursor Met-enkephalin, this compound exhibits unique receptor selectivity and enhanced metabolic stability, making it a critical biomarker in pain modulation and neuroendocrine stress responses.[1]

However, the analysis of this compound presents significant challenges:

  • Low Endogenous Abundance: Often present in low femtomole/gram concentrations.

  • Rapid Proteolysis: Susceptible to degradation by aminopeptidases and enkephalinases.

  • Isobaric Interference: High sequence homology with other enkephalin-derivatives (e.g., Met-enkephalin-Arg-Phe) complicates immunoassays due to cross-reactivity.[1]

This Application Note details a robust, self-validating LC-MS/MS protocol designed to overcome these hurdles. We utilize acid-stabilized extraction, solid-phase extraction (SPE) cleanup, and Multiple Reaction Monitoring (MRM) to achieve high specificity and sensitivity.[1]

Biological Context & Processing Pathway[1]

Understanding the origin of this compound is essential for selecting the correct analytical targets. This compound is generated within the secretory granules of chromaffin cells (adrenal medulla) and specific CNS neurons.

Diagram 1: Proenkephalin A Processing Pathway

The following diagram illustrates the cleavage events leading to this compound. Note the critical C-terminal amidation step, which is required for biological activity and serves as a specific mass spectral signature.

ProenkephalinProcessing Proenkephalin Proenkephalin A (Precursor Protein) Cleavage Proteolytic Cleavage (PC1/PC2 Enzymes) Proenkephalin->Cleavage PeptideE Peptide E (Intermediate) AdrenorphinPre This compound-Gly (Non-amidated Precursor) PeptideE->AdrenorphinPre C-term Processing MetEnk Met-Enkephalin (YGGFM) PeptideE->MetEnk Side Product Cleavage->PeptideE PAM PAM Enzyme (Amidation) AdrenorphinPre->PAM This compound This compound (YGGFMRRV-NH2) PAM->this compound -Gly + Amide

Caption: Biosynthetic pathway of this compound from Proenkephalin A, highlighting the critical amidation step mediated by Peptidylglycine alpha-amidating monooxygenase (PAM).[1]

Sample Preparation Protocol

Scientific Rationale: The primary cause of assay failure in neuropeptide analysis is ex vivo degradation. Standard physiological buffers (PBS) are insufficient.[1] We employ a "Heat Stabilization + Acid Extraction" protocol to instantly denature peptidases and solubilize the cationic peptide.

Reagents Required:
  • Extraction Solvent: 0.1 M HCl or 1 M Acetic Acid (pre-chilled).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) this compound (e.g., Phe-^13C_9, ^15N).[1]

  • SPE Cartridges: Waters Oasis HLB or Phenomenex Strata-X (Polymeric Reversed-Phase), 30 mg/1 mL.[1]

Step-by-Step Methodology:
  • Tissue Collection & Stabilization:

    • Excise tissue (adrenal gland or brain region) and immediately submerge in boiling Extraction Solvent (10 mL/g tissue) for 5 minutes.[1]

    • Why: Boiling denatures proteases immediately; acid prevents oxidation and facilitates peptide solubility.

  • Homogenization:

    • Transfer to a bead homogenizer (e.g., Precellys).[1]

    • Add Internal Standard (10 pmol) at this stage.[1]

    • Critical: Adding IS before homogenization compensates for recovery losses during the entire extraction process.

  • Clarification:

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply supernatant (gravity flow or low vacuum).[1]

    • Wash: 1 mL 5% Methanol in 0.1% Formic Acid. (Removes salts and polar interferences).[1]

    • Elute: 2 x 250 µL 80% Acetonitrile in 0.1% Formic Acid.

    • Why: High organic content ensures complete elution of the hydrophobic peptide.

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 50 µL of Initial Mobile Phase (95% Water / 5% ACN / 0.1% FA).

Diagram 2: Analytical Workflow

Workflow Sample Biological Sample (Adrenal/Brain) Stabilize Heat Inactivation (95°C, 5 min) Sample->Stabilize Extract Acid Extraction (0.1M HCl) Stabilize->Extract Spike Spike IS (SIL-Adrenorphin) Extract->Spike SPE SPE Cleanup (HLB Cartridge) Spike->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS

Caption: Optimized sample preparation workflow ensuring peptidase inhibition and effective matrix removal prior to MS analysis.

LC-MS/MS Methodology

Scientific Rationale: this compound is a basic peptide (two Arginine residues).[1] We utilize a C18 column with a fully porous morphology for maximum retention and selectivity. Positive Electrospray Ionization (ESI+) is used to generate doubly charged precursors


, which fragment efficiently to yield sequence-specific y-ions.[1]
Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 or Waters Acquity).[1]

  • Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Table 1: LC Gradient Profile

Time (min)% Mobile Phase BEvent
0.05Loading
1.05Desalting
8.040Linear Gradient (Peptide Elution)
8.195Wash
10.095Wash Hold
10.15Re-equilibration
13.05End of Run
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

Table 2: MRM Transitions for this compound Note: this compound (YGGFMRRV-NH2) Monoisotopic Mass ≈ 982.5 Da.[1] The doubly charged ion is the most abundant precursor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Rationale
This compound 492.3

428.3 Quant25y3 Ion (Arg-Arg-Val-NH2 fragment)
This compound492.3272.2Qual30y2 Ion (Arg-Val-NH2)
This compound492.3136.1Qual45Immonium ion of Tyrosine (Confirming N-term)
SIL-Adrenorphin 497.3

438.3 Quant25y3 Ion (Heavy Isotope Shift)

Expert Insight: The y3 ion (Arg-Arg-Val-NH2) is highly specific because it captures the unique C-terminal sequence of this compound, distinguishing it from Met-enkephalin (YGGFM) and other proenkephalin fragments.[1]

Validation & Troubleshooting

To ensure Trustworthiness and Data Integrity , the following criteria must be met:

  • Linearity: The assay should be linear from 0.1 ng/mL to 100 ng/mL (

    
    ).
    
  • Recovery: Absolute recovery post-SPE should be >70%. If lower, re-evaluate the SPE wash step (ensure % Methanol is <10% to prevent premature elution).

  • Carryover: Inject a blank after the highest standard. This compound is "sticky" due to its basic residues. If carryover is observed, add 0.5% Trifluoroethanol (TFE) to the needle wash solution.

  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If ion suppression >20% is observed, consider switching to a mixed-mode cation exchange SPE (MCX) to further clean up phospholipids.[1]

References

  • Weber, E., et al. (1983).[1] "this compound: A potent opioid peptide derived from proenkephalin." Proceedings of the National Academy of Sciences, 80(23), 7362-7366.[1]

  • Fricker, L. D. (2010).[1] "Neuropeptide processing enzymes: Applications for drug development." The AAPS Journal, 12(4), 533-543.[1]

  • Holm, A., et al. (2005).[1] "Combined solid-phase extraction and 2D LC-MS for characterization of the neuropeptides in rat-brain tissue." Analytical and Bioanalytical Chemistry, 382(3), 751-759.[1]

  • Biotage Application Note. (2020). "Choosing the solid-phase extraction media for synthetic peptide clean-up."

  • Thermo Fisher Scientific. (2018).[1] "Generic SPE Protocol for Peptide Clean-up and Concentration."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Adrenorphin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adrenorphin immunoassays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this compound antibody specificity. This compound, also known as metorphamide, is an endogenous opioid octapeptide derived from the precursor protein proenkephalin A.[1][2] Its detection is often complicated by its small size and significant sequence homology with other proenkephalin-derived peptides, leading to a high risk of antibody cross-reactivity.

This resource provides in-depth, field-tested insights and protocols to help you diagnose, troubleshoot, and validate the specificity of your this compound antibodies, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound is an opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 that acts as a potent agonist at μ- and κ-opioid receptors.[1][2][3] It is involved in analgesia, respiratory depression, and modulation of catecholamine secretion.[1][3][4] The primary challenge in its detection arises from its origin. This compound is cleaved from proenkephalin, a large precursor protein that also gives rise to several other structurally similar opioid peptides, most notably Met-enkephalin.[5][6] This shared origin results in sequence homology, making it difficult to generate antibodies that specifically recognize this compound without cross-reacting with other related peptides.

Q2: What are the most common sources of cross-reactivity for this compound antibodies?

The most significant sources of cross-reactivity are other peptides derived from the same precursor, proenkephalin A.[6] The shared N-terminal "opioid motif," Tyr-Gly-Gly-Phe, is a major cause of non-specific binding.

Peptide Amino Acid Sequence Precursor Key Homology Region
This compound Tyr-Gly-Gly-Phe -Met-Arg-Arg-Val-NH2Proenkephalin ATyr-Gly-Gly-Phe
[Met]-Enkephalin Tyr-Gly-Gly-Phe -MetProenkephalin ATyr-Gly-Gly-Phe
[Leu]-Enkephalin Tyr-Gly-Gly-Phe -LeuProenkephalin ATyr-Gly-Gly-Phe

Antibodies raised against the full this compound sequence may inadvertently recognize the highly conserved N-terminal portion of enkephalins, leading to false-positive signals.[7]

Q3: What are the essential first steps to validate a new this compound antibody?

Before beginning extensive experiments, a few key validation steps are critical. Firstly, perform a titration of the primary antibody to determine the optimal concentration that maximizes signal-to-noise ratio. Secondly, a peptide competition assay should be conducted to confirm that the antibody's binding is specific to this compound.[8][9] Finally, for applications like Western blotting, ensure you are using appropriate positive and negative controls, such as cell lysates from a line known to express proenkephalin and one that does not.

In-Depth Troubleshooting Guides

Problem 1: High background signal in my ELISA or Western Blot.

High background can obscure specific signals and is a common issue in immunoassays. It can stem from several factors, including non-specific antibody binding and insufficient blocking.

Possible Cause A: Insufficient Blocking or Excessive Antibody Concentration

  • Causality: Blocking agents occupy non-specific binding sites on the membrane or plate, preventing antibodies from adhering randomly. If blocking is inadequate or the antibody concentration is too high, the antibody can bind non-specifically, leading to a high background.[10][11][12]

  • Troubleshooting Protocol:

    • Optimize Blocking: Increase the blocking incubation time to at least 1 hour at room temperature or overnight at 4°C.[11] Consider switching your blocking agent. While non-fat dry milk is common, it can sometimes mask certain epitopes. Bovine Serum Albumin (BSA) at 3-5% is a common alternative.

    • Titrate Primary Antibody: Perform a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the concentration that provides a clear signal with minimal background.[13]

    • Optimize Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific interactions.[14][15][16]

Possible Cause B: Cross-Reactivity with Related Peptides

  • Causality: The antibody may be binding to other proenkephalin-derived peptides present in the sample that share sequence homology with this compound.

  • Troubleshooting Protocol: Peptide Competition Assay This assay is a definitive way to confirm the specificity of the signal.[8][9]

    • Preparation: Prepare two identical tubes of your diluted primary antibody. In one tube ("Blocked"), add a 100-fold molar excess of the immunizing peptide (synthetic this compound). In the second tube ("Unblocked"), add an equivalent volume of buffer.

    • Incubation: Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody's antigen-binding sites.

    • Application: Proceed with your standard immunoassay protocol, using the "Blocked" antibody solution on one blot/plate and the "Unblocked" solution on an identical, parallel blot/plate.

    • Analysis: A specific signal should be present in the "Unblocked" lane/well and absent or significantly reduced in the "Blocked" lane/well. If the signal persists in the "Blocked" sample, it is likely non-specific.

Problem 2: My antibody detects a band at an incorrect molecular weight in Western Blot.

Detecting small peptides like this compound (approx. 0.98 kDa) via Western blot is notoriously difficult.[17] Often, a band may appear at a much higher molecular weight.

  • Causality: The antibody may be detecting the unprocessed precursor protein, proenkephalin A (approximately 30 kDa). The processing of proenkephalin can be tissue-specific, meaning some tissues may have higher concentrations of the precursor than the final peptide.[5]

  • Troubleshooting Protocol:

    • Optimize Gel Electrophoresis: For small peptides, standard SDS-PAGE may not provide adequate resolution. Use a Tris-Tricine gel system, which is specifically designed for the separation of low molecular weight proteins and peptides.[18]

    • Membrane Selection: Use a PVDF membrane with a smaller pore size (0.2 µm) to improve the retention of small peptides during transfer.[18]

    • Positive Control: Use a cell line or tissue known to robustly process proenkephalin, such as bovine adrenal medulla, as a positive control.

    • Confirm with Competition: Perform a peptide competition assay as described above. If the higher molecular weight band disappears after blocking with synthetic this compound, it suggests the antibody is recognizing an this compound-containing precursor.

Problem 3: Immunohistochemistry (IHC) shows unexpected staining patterns.

Non-specific staining in IHC can result from various factors, including endogenous enzyme activity, tissue preparation artifacts, or antibody cross-reactivity.

  • Causality: Similar to other immunoassays, cross-reactivity with other peptides can lead to staining in regions where this compound is not expected. Additionally, improper tissue fixation can mask the epitope, while insufficient blocking can lead to non-specific antibody adherence.

  • Troubleshooting Protocol:

    • Antigen Retrieval: Formaldehyde fixation can create cross-links that mask the target epitope. Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) to unmask the antigen.

    • Blocking: Use a blocking buffer containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[19] An incubation time of at least 1 hour at room temperature is recommended.

    • Absorption Control (Peptide Competition for IHC): This is the most critical control for IHC specificity.

      • Pre-incubate your primary antibody with an excess of the this compound peptide, as described in the peptide competition assay protocol.

      • Stain an adjacent tissue section with this "blocked" antibody.

      • Specific staining should be abolished in the section stained with the blocked antibody. If staining persists, it is non-specific.

Gold Standard Validation: Achieving Unquestionable Specificity

For research that demands the highest level of antibody validation, particularly for publication or clinical development, more rigorous methods are necessary.

Q4: How can I definitively prove my antibody is specific to this compound?

The gold standard for antibody validation is to demonstrate a lack of signal in a biological system where the target is absent.[20][21][22]

  • Method: Knockout (KO) Validation

    • Principle: This method involves comparing the antibody's performance in wild-type (WT) cells or tissues with its performance in a genetically modified counterpart where the gene encoding the target protein (in this case, PENK for proenkephalin) has been knocked out.[20][21][22]

    • Workflow:

      • Acquire Samples: Obtain cell lysates or tissue sections from both a wild-type animal/cell line and a verified PENK knockout model.

      • Perform Immunoassay: Run your Western blot or IHC in parallel on both the WT and KO samples.

      • Analyze Results: A truly specific antibody will show a clear signal in the WT sample and a complete absence of signal in the KO sample.[21] This provides unequivocal evidence that the antibody recognizes the product of the PENK gene.

  • Method: Mass Spectrometry (MS) Confirmation

    • Principle: Use the antibody to immunoprecipitate the target from a complex biological sample, and then use mass spectrometry to identify the protein that has been captured.

    • Workflow:

      • Immunoprecipitation (IP): Incubate your this compound antibody with a tissue lysate to form antibody-antigen complexes.

      • Elution: Elute the bound proteins from the antibody.

      • MS Analysis: Analyze the eluted proteins by mass spectrometry.

      • Confirmation: A positive result is confirmed if mass spectrometry identifies this compound or its precursor, proenkephalin, as the primary protein pulled down by the antibody.

Visualized Workflows and Logic

Proenkephalin A Processing Pathway

G cluster_products Cleavage Products Proenkephalin_A Proenkephalin A (PENK) Processing_Enzymes Prohormone Convertases Proenkephalin_A->Processing_Enzymes This compound This compound (YGGFMRRV-NH2) Processing_Enzymes->this compound Met_Enk [Met]-Enkephalin (YGGFM) Processing_Enzymes->Met_Enk Leu_Enk [Leu]-Enkephalin (YGGF-L) Processing_Enzymes->Leu_Enk Other Other Peptides Processing_Enzymes->Other

Caption: Simplified processing of the Proenkephalin A precursor protein.

Peptide Competition Assay Workflow

G cluster_0 Control Arm cluster_1 Competition Arm Ab1 Antibody Solution Buffer Add Buffer Ab1->Buffer Incubate1 Incubate Buffer->Incubate1 Assay1 Perform Immunoassay (e.g., Western Blot) Incubate1->Assay1 Result1 Result: Specific Signal Expected Assay1->Result1 Ab2 Antibody Solution Peptide Add Excess This compound Peptide Ab2->Peptide Incubate2 Incubate Peptide->Incubate2 Assay2 Perform Immunoassay (e.g., Western Blot) Incubate2->Assay2 Result2 Result: Signal Abolished Assay2->Result2

Caption: Parallel workflow for a peptide competition/absorption control experiment.

Troubleshooting Logic Tree for Cross-Reactivity

G cluster_yes cluster_no Start Problem: Unexpected Signal or High Background Q_Competition Did a peptide competition assay abolish the signal? Start->Q_Competition Signal_Specific Signal is likely specific to the this compound sequence Q_Competition->Signal_Specific Yes Signal_Nonspecific Signal is non-specific Q_Competition->Signal_Nonspecific No Q_MW Is the molecular weight correct on Western Blot? Signal_Specific->Q_MW MW_Correct Proceed with optimized assay conditions Q_MW->MW_Correct Yes MW_Incorrect Antibody may be detecting the proenkephalin precursor. Validate with KO model. Q_MW->MW_Incorrect No Troubleshoot Optimize blocking, wash steps, and antibody titration Signal_Nonspecific->Troubleshoot Revalidate If issues persist, the antibody is not suitable. Source a new antibody and perform KO validation. Troubleshoot->Revalidate

Caption: A logical guide to diagnosing the source of problematic signals.

References

  • Flores-Soto, M. E., et al. (2013). pharmacological and functional implications of these opioid peptides in the brain of mammals. Part one. Salud Mental, 36(4), 331-338. [Link]

  • Liston, D., et al. (1984). Processing of proenkephalin is tissue-specific. Science, 225(4663), 734-737. [Link]

  • Wikipedia. This compound. [Link]

  • Gomes, I., et al. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(3), 1833. [Link]

  • Al-Ghanem, A., et al. (2023). Biochemistry, Endorphin. In: StatPearls. StatPearls Publishing. [Link]

  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol. [Link]

  • Nishi, K., et al. (2017). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Analytical Biochemistry, 529, 37-39. [Link]

  • Antibodies.com. (2024). Knockout (KO) Validation. [Link]

  • Wikipedia. Proenkephalin. [Link]

  • Synaptic Systems. Protocol for Neuropeptide Y Antibody (Cat. No. 394 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. [Link]

  • Spampinato, S., et al. (2009). Enkephalins, dynorphins and β-endorphin in the rat dorsal horn: an immunofluorescence colocalization study. Journal of Comparative Neurology, 517(1), 51-68. [Link]

  • Sino Biological. (2024). ELISA Troubleshooting: High Background. [Link]

  • ResearchGate. Schematic representation of the potential cross-reactivity of... [Link]

  • Li, J. G., et al. (2017). Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system. Brain Research, 1670, 187-195. [Link]

  • Creative Diagnostics. (2026). Knockout and Knockdown Validated Antibodies. [Link]

  • ResearchGate. Schematic of the major endogenous peptides processed from human... [Link]

  • OriGene. (2024). Knockout (KO) Validation. [Link]

  • American Research Products, Inc. (2024). Elisa troubleshooting tips – High background. [Link]

  • Braitbard, O., et al. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC Biotechnology, 6, 23. [Link]

  • Synaptic Systems. Protocol for Neuropeptide S Antibody (Cat. No. 434 005) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Biomedicines, 9(6), 625. [Link]

  • FabGennix International. (2024). Competition Assay Protocol. [Link]

  • Synaptic Systems. (2024). Antibody Validation: Ensuring Quality and Reliability. [Link]

  • Hycult Biotech. (2024). Troubleshooting ELISA. [Link]

  • Surmodics IVD. (2024). What Causes High Background in ELISA Tests? [Link]

  • Antibodies.com. (2025). Immunohistochemistry (IHC): The Complete Guide. [Link]

Sources

Technical Support Center: Ensuring the Integrity of Adrenorphin in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust measurement of adrenorphin in plasma. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and reproducibility in their experimental workflows. As an endogenous opioid octapeptide derived from proenkephalin A, this compound holds significant interest in various physiological and pathological studies. However, its inherent instability in biological matrices, particularly plasma, presents a formidable pre-analytical challenge.[1][2][3]

This document provides in-depth, evidence-based protocols and troubleshooting advice to mitigate the ex-vivo degradation of this compound, ensuring that your measurements reflect true in-vivo concentrations.

Understanding this compound Instability in Plasma: The "Why" Behind the Protocol

This compound, with its amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2, is a prime target for a host of proteolytic enzymes circulating in the blood.[2] Once blood is drawn, these enzymes, no longer constrained by in-vivo regulatory mechanisms, rapidly begin to degrade peptides. This proteolytic activity is the primary source of pre-analytical variability and can lead to erroneously low or undetectable levels of the target analyte.[3]

The degradation of peptides in plasma is a multifaceted process involving several classes of proteases. While direct studies on this compound are limited, the degradation pathways of other proenkephalin A-derived peptides and similar opioid peptides provide a strong basis for understanding its susceptibility.[4][5] The key enzymatic threats include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.

  • Carboxypeptidases: These enzymes remove amino acids from the C-terminus. The C-terminal amidation of this compound offers some protection against certain carboxypeptidases, but not all.

  • Endopeptidases: These enzymes cleave internal peptide bonds. Enzymes like angiotensin-converting enzyme (ACE) have been implicated in the degradation of other proenkephalin-derived peptides.[4]

  • Serine Proteases (e.g., Dipeptidyl Peptidase IV - DPP-IV): This class of enzymes can cleave peptides, particularly after a proline or alanine residue. While this compound does not contain proline, the general activity of serine proteases in plasma makes them a potential threat.

The following diagram illustrates the potential enzymatic cleavage points on the this compound molecule.

cluster_this compound This compound (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) cluster_proteases Attacking Proteases Tyr Tyr Gly1 Gly1 Tyr->Gly1 Gly2 Gly2 Gly1->Gly2 Phe Phe Gly2->Phe Met Met Phe->Met Arg1 Arg1 Met->Arg1 Arg2 Arg2 Arg1->Arg2 Val Val Arg2->Val AP Aminopeptidases AP->Tyr N-terminal cleavage CP Carboxypeptidases CP->Val C-terminal cleavage (if deamidation occurs) EP Endopeptidases (e.g., ACE) EP->Phe Internal Cleavage (e.g., Phe-Met bond) SP Serine Proteases

Caption: Potential enzymatic degradation sites of this compound in plasma.

Recommended Protocol for Collection and Handling of Plasma Samples for this compound Analysis

This protocol is designed to minimize pre-analytical variability by immediately inhibiting proteolytic activity upon blood collection.

Materials
  • Blood collection tubes containing K2EDTA and a protease inhibitor cocktail.

  • Refrigerated centrifuge.

  • Pipettes and sterile, low-protein binding polypropylene tubes.

  • Dry ice or a -80°C freezer for long-term storage.

Step-by-Step Methodology
  • Blood Collection:

    • Collect whole blood directly into pre-chilled K2EDTA tubes containing a broad-spectrum protease inhibitor cocktail. The immediate mixing of blood with the inhibitors is crucial.

    • Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Do not shake vigorously to avoid hemolysis.

  • Immediate Cooling:

    • Place the collection tube on wet ice immediately after collection. This slows down enzymatic activity.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.[6]

  • Plasma Aliquoting:

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat (the layer of white blood cells and platelets).

    • Transfer the plasma into pre-chilled, sterile, low-protein binding polypropylene tubes.

    • Aliquot the plasma into smaller volumes to avoid multiple freeze-thaw cycles.

  • Storage:

    • For immediate analysis, store the plasma at 4°C.

    • For short-term storage (up to 24 hours), store at -20°C.

    • For long-term storage, snap-freeze the aliquots on dry ice and then transfer to a -80°C freezer.

The following workflow diagram summarizes the key steps for optimal sample preservation.

A 1. Blood Collection (Pre-chilled K2EDTA + Protease Inhibitor Tube) B 2. Immediate Cooling (Place on wet ice) A->B C 3. Centrifugation (1,000-2,000 x g for 15 min at 4°C) B->C D 4. Plasma Aliquoting (Low-protein binding tubes) C->D E 5. Storage (-80°C for long-term) D->E

Caption: Optimal workflow for this compound plasma sample handling.

Recommended Protease Inhibitor Cocktail

The choice of protease inhibitors is critical for the effective stabilization of this compound. A broad-spectrum cocktail targeting multiple enzyme classes is recommended.

Inhibitor Class Inhibitor Target Proteases Typical Working Concentration
Serine Protease Inhibitor AprotininSerine proteases (e.g., trypsin, chymotrypsin)0.6 TIU/mL
Aminopeptidase Inhibitor Bestatin or AmastatinAminopeptidases1 µM
Cysteine Protease Inhibitor LeupeptinCysteine and some serine proteases1 µM
Metallo-protease Inhibitor EDTAMetallo-proteases (inhibited by chelation of divalent cations)1.5 mg/mL (in collection tube)
Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Diprotin ADPP-IV100 µM
Angiotensin-Converting Enzyme (ACE) Inhibitor CaptoprilACE10 µM

Note: The concentrations provided are general recommendations. It is advisable to optimize the inhibitor concentrations for your specific application. Commercially available protease inhibitor cocktails for peptide preservation in plasma can also be a convenient and effective option.

Troubleshooting Guide

Q1: I am not detecting any this compound in my plasma samples, or the levels are much lower than expected.

  • Possible Cause 1: Inadequate Protease Inhibition.

    • Troubleshooting:

      • Ensure that the blood was collected directly into tubes containing a fresh, broad-spectrum protease inhibitor cocktail.

      • Verify the correct concentration and storage conditions of your inhibitor stock solutions. Some inhibitors have limited stability in solution.

      • Consider adding a DPP-IV inhibitor (e.g., Diprotin A) and an ACE inhibitor (e.g., Captopril) to your cocktail, as these enzyme classes are known to degrade similar peptides.[4][7]

  • Possible Cause 2: Delayed Sample Processing.

    • Troubleshooting:

      • Review your sample collection and processing timeline. Plasma should be separated from blood cells within 30 minutes of collection.

      • Ensure that the sample was kept on ice at all times before centrifugation.

  • Possible Cause 3: Improper Storage.

    • Troubleshooting:

      • Confirm that plasma samples were stored at -80°C for long-term storage.

      • Avoid repeated freeze-thaw cycles. Use single-use aliquots.

  • Possible Cause 4: Issues with the Assay.

    • Troubleshooting:

      • Validate your analytical method (e.g., RIA, LC-MS) with synthetic this compound standards to confirm sensitivity and accuracy.

      • Check for matrix effects in your assay by spiking synthetic this compound into a plasma sample that has been treated with a high concentration of protease inhibitors.

Q2: I am observing high variability between replicate samples from the same subject.

  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting:

      • Standardize your sample collection and processing protocol across all samples. Ensure consistent timing for each step.

      • Use the same type and lot of collection tubes and inhibitor cocktails for all samples in a study.

  • Possible Cause 2: Hemolysis.

    • Troubleshooting:

      • Visually inspect your plasma samples for a reddish tint, which indicates hemolysis. Hemolyzed samples can have altered protease activity.

      • Ensure gentle mixing of blood in the collection tubes and avoid vigorous shaking.

  • Possible Cause 3: Pre-analytical Variables.

    • Troubleshooting:

      • Factors such as the patient's fasting state, time of day of blood draw, and even stress levels can influence peptide concentrations. Standardize these conditions as much as possible.

Frequently Asked Questions (FAQs)

Q: Can I use serum instead of plasma for this compound measurement?

A: It is strongly recommended to use plasma over serum. The coagulation process that occurs during serum preparation can activate platelets and release additional proteases, leading to greater peptide degradation.[3] Plasma, collected with an anticoagulant and protease inhibitors, provides a more stable environment for this compound.

Q: What is the best anticoagulant for this compound analysis?

A: K2EDTA is the preferred anticoagulant. Besides preventing clotting, EDTA is also a metalloprotease inhibitor, adding an extra layer of protection for your peptide.[3]

Q: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?

A: Ideally, none. Each freeze-thaw cycle can lead to peptide degradation and should be avoided. It is best practice to aliquot plasma into single-use volumes before the initial freezing.

Q: My downstream application is sensitive to certain protease inhibitors. What should I do?

A: If your assay (e.g., a cell-based assay) is sensitive to a particular inhibitor, you may need to omit it from your cocktail. However, this will increase the risk of this compound degradation. In such cases, it is crucial to process the samples as quickly as possible and keep them at low temperatures. You could also consider solid-phase extraction (SPE) to separate the peptide from the inhibitors before your assay, but you will need to validate this process to ensure no loss of this compound.

Q: How can I validate that my sample collection protocol is effectively preserving this compound?

A: You can perform a stability study. Collect a pool of plasma using your protocol and divide it into several aliquots. Spike a known concentration of synthetic this compound into these aliquots. Measure the this compound concentration at different time points (e.g., 0, 1, 2, 4, and 24 hours) while incubating the samples at room temperature and 4°C. A stable concentration over time will validate your protocol.

References

  • Giraud, P., et al. (1988). Release of proenkephalin-derived opioid peptides from rat striatum in vitro and their rapid degradation. PubMed. [Link]

  • Fila, A., et al. (2007). Kinetic studies of novel inhibitors of endomorphin degrading enzymes. PMC. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Kaiser, P., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]

  • Salzet, M. (2001). Involvement of pro-enkephalin-derived peptides in immunity. PubMed. [Link]

Sources

addressing variability in adrenorphin bioassay results

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the . As Senior Application Scientists, we have compiled this in-depth guide to address the common sources of variability in adrenorphin bioassays and provide robust troubleshooting strategies. This resource is designed to empower you with the expertise to obtain reliable and reproducible data in your research and drug development endeavors.

Understanding this compound and its Bioassay Challenges

This compound, an endogenous opioid peptide, plays a significant role in various physiological processes. Accurate quantification and functional characterization of this compound are crucial for advancing our understanding of its biological functions and therapeutic potential. However, like many peptide-based assays, this compound bioassays are susceptible to variability arising from pre-analytical, analytical, and post-analytical factors. This guide will walk you through a systematic approach to identifying and mitigating these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during this compound bioassays, categorized by the observable symptom in your experimental results.

Symptom 1: High Background Signal

A high background signal can mask the true signal from your samples, leading to reduced assay sensitivity and inaccurate results.

Potential CauseScientific Explanation & Recommended Action
Insufficient Washing Inadequate removal of unbound reagents is a primary cause of high background. Each wash step is critical to remove non-specifically bound antibodies and other assay components. Ensure vigorous but controlled washing, and consider increasing the number of wash cycles or the soak time between washes.[1]
Cross-Reactivity This compound shares structural similarities with other endogenous opioid peptides derived from proenkephalin A.[2] Your primary antibody may be cross-reacting with these related peptides, leading to a false-positive signal.[3][4][5] Action: Review the antibody specificity data provided by the manufacturer. If cross-reactivity is suspected, consider performing a cross-reactivity test with structurally similar peptides.[6][7]
Contaminated Reagents Buffers and other reagents can become contaminated with substances that interfere with the assay, such as enzymes or immunoglobulins. Action: Prepare fresh buffers using high-purity water and reagents.[1] Filter-sterilize buffers to remove any particulate matter.
Excessive Antibody Concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding to the plate surface. Action: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Inadequate Blocking Incomplete blocking of the microplate wells can result in non-specific binding of antibodies to the plastic surface. Action: Ensure that the entire surface of each well is coated with the blocking buffer. You may need to optimize the blocking buffer composition or increase the incubation time.
Symptom 2: Weak or No Signal

A weak or absent signal can be frustrating, suggesting a problem with one or more critical components of your assay.

Potential CauseScientific Explanation & Recommended Action
Degraded this compound Standard or Sample Peptides are susceptible to degradation by proteases present in biological samples and can also be unstable under improper storage conditions.[8] Action: Store this compound standards and samples at -80°C in aliquots to avoid repeated freeze-thaw cycles.[9] Consider adding protease inhibitors to your samples upon collection.[10]
Incorrect Reagent Preparation or Addition Errors in diluting standards, antibodies, or other reagents can lead to a complete loss of signal. Similarly, adding reagents in the wrong order will disrupt the assay chemistry. Action: Carefully review the protocol and double-check all calculations and pipetting steps.[11] It is advisable to prepare a fresh set of reagents and repeat the assay.
Suboptimal Incubation Times or Temperatures Antibody-antigen binding is a time and temperature-dependent process. Insufficient incubation can lead to incomplete binding and a weak signal. Action: Ensure that you are following the recommended incubation times and temperatures.[11] If developing a new assay, you may need to optimize these parameters.
Expired or Inactive Reagents Reagents, especially enzymes and antibodies, have a finite shelf life and can lose activity over time. Action: Check the expiration dates on all your reagents and use a new batch if necessary.
Matrix Effects Components in your sample matrix (e.g., plasma, serum, CSF) can interfere with the antibody-antigen binding. Action: Perform a spike and recovery experiment to assess for matrix effects. If interference is observed, you may need to dilute your samples or use a specialized extraction method to purify the this compound before analysis.
Symptom 3: High Variability Between Replicates (High %CV)

High coefficient of variation (%CV) between replicates compromises the precision and reliability of your results.

Potential CauseScientific Explanation & Recommended Action
Pipetting Inaccuracy Inconsistent pipetting is a major source of variability.[12][13] Action: Ensure your pipettes are properly calibrated. Use consistent pipetting technique, including consistent speed and immersion depth of the pipette tip. For multichannel pipettes, ensure all channels are dispensing equal volumes.[1]
Improper Mixing Incomplete mixing of reagents or samples within the wells can lead to uneven reactions. Action: Gently tap the plate or use a plate shaker after adding each reagent to ensure thorough mixing.
Edge Effects Wells on the edge of the plate can experience different temperature and evaporation rates compared to the inner wells, leading to variability. Action: Avoid using the outer wells of the plate for samples and standards. Fill the outer wells with buffer to create a more uniform environment across the plate.[1]
Variable Incubation Conditions Fluctuations in temperature across the incubator can cause a lack of uniformity in the reaction rates between wells. Action: Ensure your incubator maintains a stable and uniform temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best assay format for measuring this compound?

The choice of assay format depends on your specific research question and available resources.

  • Competitive ELISA/RIA: These are the most common formats for quantifying small molecules like this compound. They are generally sensitive and cost-effective.

  • Sandwich ELISA: This format is typically used for larger molecules and requires two antibodies that recognize different epitopes on the target. It may be less suitable for a small peptide like this compound unless highly specific monoclonal antibodies are available.

  • Cell-Based Functional Assays: If you are interested in the biological activity of this compound (e.g., its ability to activate opioid receptors), a cell-based assay is the most appropriate choice.[14][15] These assays measure a downstream signaling event, such as changes in cyclic AMP (cAMP) levels or receptor internalization.[16][17]

Q2: How should I collect and process my samples for this compound analysis?

Proper sample handling is critical to prevent degradation and ensure accurate results.

  • Collection: Collect samples (e.g., blood, CSF) on ice.

  • Anticoagulant: For blood samples, use tubes containing EDTA and a protease inhibitor cocktail.

  • Processing: Centrifuge samples at 4°C as soon as possible to separate plasma or serum.

  • Storage: Immediately freeze the resulting plasma, serum, or CSF in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[9]

Q3: My standard curve is poor. What should I do?

A poor standard curve is a common issue with several potential causes.

  • Improper Standard Dilution: Carefully re-prepare your standard dilutions, ensuring accurate pipetting and thorough mixing at each step.[13]

  • Degraded Standard: Use a fresh, properly stored aliquot of the this compound standard.

  • Incorrect Curve Fit: Use the appropriate curve-fitting model for your assay format (e.g., four-parameter logistic for competitive assays).[13]

  • Outliers: Identify and potentially exclude any obvious outliers from your standard curve data.

Q4: Can I use an this compound antibody from one kit with reagents from another?

It is generally not recommended to mix and match reagents from different kits.[11] Assay components are often optimized to work together, and using reagents from different sources can lead to unpredictable results.

Visualizing Key Processes

To further aid in your understanding of this compound bioassays, we have provided the following diagrams.

Experimental Workflow for a Competitive this compound ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Incubation cluster_detection Signal Detection Coat Coat Plate with This compound Antibody Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Standards & Samples Wash2->Add_Sample Add_Tracer Add HRP-Conjugated This compound Add_Sample->Add_Tracer Incubate1 Incubate (Competitive Binding) Add_Tracer->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance Add_Stop->Read

Caption: A typical workflow for a competitive ELISA to quantify this compound.

This compound Signaling Pathway via Opioid Receptors

Adrenorphin_Signaling This compound This compound OpioidReceptor Opioid Receptor (μ or κ) This compound->OpioidReceptor Binds G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity IonChannel->NeuronalActivity

Caption: Simplified signaling pathway of this compound via Gi/o-coupled opioid receptors.

References

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Judson, R. S., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Environmental Health Perspectives, 132(3), 037007. [Link]

  • Oh, Y., & Lee, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Biochemistry, 47(10-11), 944–950. [Link]

  • An, S. S., & Toll, L. (2017). Standard Curves Are Necessary to Determine Pharmacological Properties for Ligands in Functional Assays Using Competition Binding Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1134-1142. [Link]

  • Seizinger, B. R., Liebisch, D. C., Gramsch, C., Herz, A., Weber, E., Evans, C. J., Esch, F. S., & Böhlen, P. (1985). Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla. Nature, 313(5997), 57–59. [Link]

  • Hafs, H. D., Niswender, G. D., & Malven, P. V. (1977). Guidelines for Hormone Radioimmunoassays. Journal of Animal Science, 45(4), 927-928. [Link]

  • Grim, T. W., et al. (2019). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 62(1), 171-183. [Link]

  • Vuolteenaho, O., Vakkuri, O., & Leppäluoto, J. (1982). Development and validation of a radioimmunoassay for beta-endorphin-related peptides. Acta Physiologica Scandinavica, 116(4), 421-428. [Link]

  • Lee, Y., et al. (2021). Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. ACS Pharmacology & Translational Science, 4(3), 1143-1153. [Link]

  • Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. Clinical Biochemistry, 47(10-11), 944-950. [Link]

  • Rolleri, R. L., & Dowd, M. T. (1985). Basic Principles of Radioimmunoassay Testing: A Simple Approach. Journal of Nuclear Medicine Technology, 13(1), 19-25. [Link]

  • Shariati, M., & D'Souza, R. (2024). Stability half-life of opioid peptides. ResearchGate. [Link]

  • Eurofins Discovery. (2024). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies. YouTube. [Link]

  • Lee, Y., et al. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. [Link]

  • Yalow, R. S. (1978). Peptide radioimmunoassays in clinical medicine. The Harvey Lectures, 72, 101-133. [Link]

  • He, J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. The Journal of Applied Laboratory Medicine, 4(3), 455-465. [Link]

  • Mollica, A., et al. (2013). Synthesis, Binding Affinities and Metabolic Stability of Dimeric Dermorphin Analogs Modified With β3-homo-amino Acids. Chemical Biology & Drug Design, 82(4), 466-471. [Link]

  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e63523. [Link]

  • Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. YouTube. [Link]

  • Korde, A. R., & Zeglis, B. M. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(1), 245. [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Fisichella, M., & Kahl, J. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • Bielecki, P., et al. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. bioRxiv. [Link]

  • Duer, A. S., et al. (2018). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. Journal of Medicinal Chemistry, 61(17), 7737-7749. [Link]

  • Freye, E., et al. (2022). Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2022, 1-6. [Link]

  • De Zan, M., et al. (2021). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis, 193, 113732. [Link]

Sources

Technical Support Center: Adrenorphin (Metorphamide) Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal-to-Noise (S/N) Ratios in Opioid Peptide Assays
Senior Scientist Foreword

From: Dr. Aris Thorne, Senior Application Scientist Subject: The "Sticky" Reality of Adrenorphin Assays

You are likely here because your dose-response curves are flat, or your


 factor is hovering dangerously close to zero. This compound (Metorphamide) is not a standard small molecule; it is a C-terminally amidated endogenous opioid peptide with high affinity for Mu (

)
and Kappa (

)
opioid receptors.

The poor signal-to-noise (S/N) ratio you are observing is rarely due to the receptor itself. In 90% of cases I review, the failure stems from two specific areas:

  • Ligand Adsorption: this compound is hydrophobic and highly basic. It sticks to plastic faster than it binds to your receptor.

  • Gi-Coupling Constraints: As a Gi-coupled agonist, the assay window in functional assays (like GTP

    
    S) is naturally compressed compared to Gs or Gq targets.
    

This guide abandons generic advice to focus on the specific physicochemical constraints of this compound.

Module 1: The "Invisible" Loss (Ligand Handling)

The Problem: You calculated a 10 nM concentration, but only 0.5 nM reached the well. The rest is coating your pipette tips and dilution reservoir.

The Mechanism: this compound contains basic residues that interact electrostatically with negatively charged polystyrene and polypropylene surfaces. Without a carrier protein or surface treatment, you lose signal potency before the assay begins.

Protocol: Low-Adsorption Ligand Preparation

Standard plasticware is forbidden in this workflow.

  • Solvent Selection: Reconstitute lyophilized this compound in 50 mM Acetic Acid (not water or PBS). This protonates the peptide, preventing aggregation.

  • Vessel Treatment: Use Sigmacote® treated glass vials or low-binding polypropylene (e.g., LoBind®) for all serial dilutions.

  • The "Sacrificial" Carrier:

    • Binding Assays: Buffer must contain 0.1% - 0.5% BSA (Bovine Serum Albumin) .

    • Functional Assays: If BSA interferes, use 0.05% Tween-20 .

Data Visualization: Impact of Carrier Protein on Recovery

Condition Actual Concentration (nM) Recovered Concentration (nM) % Loss
Standard PBS (Plastic Tube) 10.0 1.2 88%
PBS + 0.1% BSA (Plastic Tube) 10.0 9.4 6%

| 50mM Acetic Acid (Glass) | 10.0 | 9.8 | 2% |

Module 2: Radioligand Binding (Competition Assays)

The Problem: High Non-Specific Binding (NSB) drowns out the specific this compound signal. Target: Mu/Kappa Opioid Receptors in membrane preparations.

The Solution: The "Rapid Wash" Filtration Logic. this compound has a fast dissociation rate (


) compared to small molecule alkaloids like morphine. If you wash too slowly, you wash away the specific signal. If you wash too little, NSB remains high.
Workflow Visualization

BindingOptimization Start Start: High NSB Observed Filter Step 1: Pre-soak GF/B Filters (0.3% PEI for 2 hours) Start->Filter Positively charged PEI repels basic peptide WashBuffer Step 2: Chill Wash Buffer (4°C is critical to slow Koff) Filter->WashBuffer Harvest Step 3: Rapid Filtration (<10 sec total wash time) WashBuffer->Harvest Cold locks receptor-ligand complex Result Result: Improved S/N Ratio Harvest->Result

Figure 1: Optimization logic for reducing non-specific binding (NSB) in peptide radioligand assays. PEI = Polyethyleneimine.

Critical Protocol Adjustments
  • Filter Pre-treatment: Soak Glass Fiber (GF/B) filters in 0.3% Polyethyleneimine (PEI) for at least 2 hours. PEI is positively charged; it repels the positively charged this compound peptide, preventing it from sticking to the filter matrix (a major source of NSB).

  • Salinity Check: Ensure your binding buffer contains physiological NaCl (100-150 mM). Low salt promotes hydrophobic sticking of the peptide to membranes.

  • The "Ice-Cold" Rule: Wash buffer must be at 4°C. Warm buffer increases the dissociation rate (

    
    ), causing you to lose specific binding during the harvest step.
    
Module 3: Functional Assays (GTP S Binding)

The Problem: The assay window (Signal/Basal) is tiny (< 1.5-fold). The Mechanism: Mu and Kappa receptors are Gi/o coupled. They have high constitutive activity (high basal). If the basal noise is high, the agonist effect of this compound looks insignificant.

The Solution: GDP Titration. You must add enough GDP to suppress basal G-protein turnover, but not so much that you inhibit the agonist-induced exchange.

Experimental Workflow: GDP Titration

Perform a matrix experiment before running your this compound dose-response.

  • Prepare Membranes: Use CHO or HEK293 membranes overexpressing Mu/Kappa.

  • GDP Gradient: Test GDP concentrations: 0, 1, 3, 10, 30, 100

    
    M.
    
  • Stimulation: For each GDP point, run:

    • Basal (No ligand)

    • Stimulated (10

      
      M this compound)
      

Interpretation Table: Finding the Sweet Spot | GDP Conc (


M) | Basal CPM | Stimulated CPM | S/N Ratio | Verdict |
| :--- | :--- | :--- | :--- | :--- |
| 0 | 8,000 | 9,000 | 1.12 | Fail  (High Basal) |
| 10 | 2,500 | 7,500 | 3.0  | Optimal  |
| 100 | 500 | 600 | 1.2 | Fail  (Signal Quenched) |

Note: For Mu-opioid receptors, the optimal GDP is typically 10-30


M. For Kappa, it may be lower (3-10 

M).
Pathway Logic: Why GDP Matters

GTP_Cycle Receptor This compound + Receptor Exchange Nucleotide Exchange Receptor->Exchange Catalyzes G_Inactive Ga-GDP (Inactive) G_Inactive->Exchange Substrate G_Active Ga-GTPyS (Active Signal) Exchange->G_Active Accumulation (Measured) GDP_Add Exogenous GDP (Suppressant) GDP_Add->G_Inactive Increases Pool

Figure 2: The G-protein cycle. Adding exogenous GDP pushes the equilibrium toward the inactive state, lowering basal noise and allowing the agonist effect to be visible.

Troubleshooting FAQ

Q: My this compound


 values are shifting 10-fold between experiments. Why? 
A:  Check your protease inhibitors. This compound is susceptible to enzymatic degradation in crude membrane preparations. Ensure your assay buffer includes Aprotinin (10 

g/mL)
and Bestatin (10

M)
. Without these, the effective concentration of ligand decreases during the 60-90 minute incubation.

Q: Can I use filtration assays for low-affinity this compound analogs? A: Risky. If the


 is > 100 nM, the dissociation is likely too fast for vacuum filtration. Switch to a homogeneous assay format like Scintillation Proximity Assay (SPA)  or TR-FRET , which do not require washing steps that strip loosely bound ligands.

Q: I see a "bell-shaped" dose-response curve in cAMP assays. Is this toxicity? A: Unlikely. This is often "promiscuous coupling" or receptor desensitization at supramaximal concentrations. However, in Gi assays (cAMP inhibition), ensure you are stimulating cyclase with Forskolin at a concentration equal to its


 (usually 5-10 

M). If Forskolin is too high, the Gi signal cannot overcome it.
References
  • IUPHAR/BPS Guide to Pharmacology. Opioid Receptors. [Link]

  • NCBI Assay Guidance Manual.GTPngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    S Binding Assays.
    [Link]
    
  • NCBI Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

Validation & Comparative

comparing adrenorphin and morphine analgesic potency

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Adrenorphin (Metorphamide) vs. Morphine Analgesic Potency

Executive Summary This technical guide provides a rigorous comparison between This compound (also known as Metorphamide), an endogenous C-terminally amidated opioid peptide, and Morphine , the benchmark alkaloid analgesic. While Morphine remains the clinical gold standard for systemic analgesia, this compound exhibits a unique pharmacological profile characterized by high Mu (


)  and Kappa (

)
opioid receptor affinity. Experimental data indicates that while this compound possesses potent opioid activity in vitro, its in vivo analgesic efficacy is heavily dependent on the route of administration (intracerebroventricular vs. systemic) and metabolic stability.

Molecular & Pharmacological Profile[1][2]

The fundamental difference between these two agents lies in their chemical nature—peptide vs. alkaloid—which dictates their pharmacokinetics, receptor selectivity, and stability.

Structural Comparison
  • Morphine: A benzylisoquinoline alkaloid. Rigid structure allows for high bioavailability and blood-brain barrier (BBB) penetration.

  • This compound: An octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH

    
    ). It is unique among enkephalin-derived peptides due to its C-terminal amide group, which confers resistance to carboxypeptidase degradation.
    
Receptor Binding Affinity ( )

This compound displays a "mixed" agonist profile, unlike Morphine's predominant Mu-selectivity.

Receptor SubtypeLigand

(nM)
Selectivity Profile
Mu (

)
Morphine1.0 - 3.0High Selectivity (Agonist)
This compound0.5 - 1.5High Affinity (Agonist)
Kappa (

)
Morphine> 100Low Affinity (Weak Agonist)
This compound5.0 - 10.0Moderate-High Affinity
Delta (

)
Morphine> 50Low Affinity
This compound10 - 20Moderate Affinity

Key Insight: this compound is approximately equipotent or slightly more potent than Morphine at the Mu receptor in vitro but possesses significantly higher affinity for the Kappa receptor.

In Vitro Potency: Tissue Bioassays

The Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays are the standard for determining opioid potency.

  • GPI Assay (Mu-predominant): this compound demonstrates potent inhibition of electrically induced contractions, often exceeding Morphine's potency on a molar basis.

  • MVD Assay (Delta/Kappa-sensitive): this compound shows significant activity here due to its Kappa/Delta affinity, whereas Morphine is less potent.

Experimental Data Summary (IC


): 
  • GPI: this compound (2-5 nM) vs. Morphine (10-20 nM).

  • MVD: this compound (10-30 nM) vs. Morphine (>100 nM).

In Vivo Analgesic Efficacy[1][2][3][4]

The translation of in vitro potency to in vivo analgesia is the critical divergence point.

The Tail-Flick Test

In this reflex-based assay, the analgesic potency is measured by the latency of the animal to withdraw its tail from a heat source.[1]

ParameterMorphineThis compound
Route: Systemic (IV/SC) High Potency (ED

~3-5 mg/kg)
Negligible (Rapid degradation, poor BBB transit)
Route: ICV (Intracerebroventricular) Potent (ED

~1-2 nmol)
Highly Potent (ED

~0.5 - 1.5 nmol)
Duration of Action Long (3-4 hours)Short (< 30-60 mins) without peptidase inhibitors
Naloxone Reversibility CompleteComplete

Technical Analysis: When administered directly into the brain (ICV), this compound is equipotent or more potent than Morphine. However, its systemic utility is nullified by enzymatic degradation and the blood-brain barrier, a common limitation for neuropeptides. The C-terminal amide provides some protection against carboxypeptidases, but aminopeptidases still rapidly cleave the N-terminal Tyrosine.

Mechanistic Insights & Signaling Pathways

This compound is derived from Proenkephalin A . Its unique processing involves cleavage at paired basic residues followed by amidation.

OpioidSignaling Proenkephalin Proenkephalin A (Precursor) Cleavage Proteolytic Cleavage (PC1/PC2 Enzymes) Proenkephalin->Cleavage Metorphamide This compound (Metorphamide) Cleavage->Metorphamide Amidation Step MuRec Mu Receptor (Gi/Go Coupled) Metorphamide->MuRec High Affinity KappaRec Kappa Receptor (Gi/Go Coupled) Metorphamide->KappaRec High Affinity cAMP Decrease cAMP MuRec->cAMP KChannel Open K+ Channels (Hyperpolarization) MuRec->KChannel CaChannel Close Ca2+ Channels (Inhibit Release) KappaRec->CaChannel Analgesia Analgesia cAMP->Analgesia KChannel->Analgesia CaChannel->Analgesia

Figure 1: Biosynthetic pathway of this compound and its dual-receptor signaling mechanism leading to analgesia.

Experimental Protocols

To replicate these findings, the following protocols are standardized for opioid research.

A. Intracerebroventricular (ICV) Cannulation & Injection

Purpose: To bypass the BBB and assess direct CNS receptor activity.

  • Anesthesia: Anesthetize rats (Sprague-Dawley, 250-300g) with ketamine/xylazine.

  • Stereotaxic Placement: Implant a 22-gauge stainless steel guide cannula into the lateral ventricle (Coords: AP -0.8mm, L 1.5mm, DV -3.5mm).

  • Recovery: Allow 5-7 days for recovery.

  • Injection: Administer this compound or Morphine in 5

    
    L saline over 60 seconds using an internal injector.
    
B. The Tail-Flick Analgesia Assay

Purpose: Quantify antinociception.[2] Trustworthiness Check: Calibrate heat source daily to ensure baseline latency of 2-4 seconds.

TailFlickProtocol Start Start Experiment Baseline Measure Baseline Latency (x3) (Avg must be 2-4s) Start->Baseline Admin Administer Drug (ICV or Systemic) Baseline->Admin Timer Wait Pre-set Interval (e.g., 15, 30, 60 min) Admin->Timer Test Apply Radiant Heat to Tail Timer->Test Reaction Animal Flicks Tail? Test->Reaction Stop Stop Timer Record Latency Reaction->Stop Yes Cutoff Cutoff Reached (10s) Stop to prevent tissue damage Reaction->Cutoff No (>10s) Calc Calculate % MPE ((Test-Base)/(Cutoff-Base))*100 Stop->Calc Cutoff->Calc

Figure 2: Standardized workflow for the Tail-Flick Analgesia Assay.

Calculation: Data is expressed as % Maximum Possible Effect (%MPE) :



References

  • Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., Kosterlitz, H. W., Barchas, J. D., & Evans, C. J. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366. Link

  • Xu, J., Li, Y., Xu, M., & Pan, Y. X. (2016). Anti-nociceptive action of peripheral mu-opioid receptors by G-beta-gamma protein-mediated inhibition of TRPM3 channels. British Journal of Pharmacology, 174(1), 1-15. Link

  • Pasternak, G. W., & Pan, Y. X. (2013). Mu opioids and their receptors: evolution of a concept. Pharmacological Reviews, 65(4), 1257–1317. Link

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.[3] Link

Sources

Technical Comparison Guide: Validation of Adrenorphin's Role in Respiratory Depression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mu-Kappa Balance

Adrenorphin (Metorphinamide) is an endogenous C-terminally amidated octapeptide derived from proenkephalin A. Unlike classical opioids that act primarily as selective


-opioid receptor (MOR) agonists, this compound exhibits a unique, balanced pharmacological profile with high affinity for both 

(Mu)
and

(Kappa)
opioid receptors.[1]

The Core Problem: Respiratory depression (OIRD) is the lethal limiting factor of


-agonists like Morphine and Fentanyl. It stems from the silencing of inspiratory rhythm-generating neurons in the pre-Bötzinger Complex (preBötC) .

The Validation Hypothesis: Emerging data suggests that


-opioid receptor (KOR) activation does not suppress respiratory drive to the same extent as MOR activation and may, in specific circuits, antagonize MOR-induced depression.[2] This guide outlines the validation framework to determine if this compound's intrinsic 

-agonism provides a "respiratory safety buffer" compared to pure

-agonists.

Mechanistic Architecture: Why this compound Behaves Differently

To validate this compound's safety profile, one must understand the signal transduction divergence between it and Morphine.

Receptor Binding & Signal Transduction
  • Morphine: Selective MOR agonist. Activates

    
     proteins 
    
    
    
    inhibits adenylyl cyclase
    
    
    reduces cAMP
    
    
    opens GIRK (potassium) channels
    
    
    Hyperpolarization of preBötC neurons
    
    
    Apnea .
  • This compound: Dual MOR/KOR agonist. While the MOR component drives analgesia (and potential depression), the KOR component recruits distinct arrestin pathways and does not universally silence preBötC neurons. KOR activation in the parabrachial nucleus may modulate the respiratory rate differently than MOR activation in the medulla.

Visualization: The Dual-Pathway Interaction

Adrenorphin_Mechanism This compound This compound (Metorphinamide) MOR Mu Receptor (MOR) (Gi/o coupled) This compound->MOR KOR Kappa Receptor (KOR) (Gi/o coupled) This compound->KOR Morphine Morphine (Comparator) Morphine->MOR GIRK GIRK Channel Activation (K+ Efflux) MOR->GIRK Strong Hyperpolarization AC Adenylyl Cyclase Inhibition MOR->AC PreBotC pre-Bötzinger Complex (Rhythm Generator) MOR->PreBotC Analgesia Potent Analgesia MOR->Analgesia KOR->GIRK Weak/Modulated Coupling in preBötC KOR->AC PBN Parabrachial Nucleus (Respiratory Rate) KOR->PBN Modulation KOR->Analgesia GIRK->PreBotC Silencing Depression Respiratory Depression (Apnea/Hypoventilation) PreBotC->Depression Direct Causality

Figure 1: Differential signaling pathways of this compound vs. Morphine.[3][4] Note the dual engagement of MOR and KOR by this compound, potentially altering the downstream impact on the pre-Bötzinger Complex compared to Morphine's focused MOR-mediated silencing.

Experimental Validation Protocols

To objectively compare this compound against Morphine, the following self-validating experimental systems are required.

Protocol A: Whole-Body Plethysmography (WBP) in Conscious Subjects

Rationale: Anesthesia alters respiratory drive. WBP measures respiration in awake, freely moving animals, providing the most translational dataset.

Workflow:

  • Acclimatization: Place subject (C57BL/6J mouse) in the plethysmography chamber for 45 mins/day for 3 days to establish baseline calm breathing.

  • Administration: Administer drug via Intracerebroventricular (i.c.v.) or Intravenous (i.v.) route.

    • Group 1: Vehicle (Saline)

    • Group 2: Morphine (10 mg/kg s.c. equivalent)

    • Group 3: this compound (Equipotent analgesic dose)[5]

    • Group 4: this compound + Nor-BNI (Selective KOR antagonist) – Critical control to isolate KOR contribution.

  • Data Acquisition: Record for 60 minutes post-injection.

  • Key Metrics:

    • Respiratory Frequency (

      
      ):  Breaths per minute.
      
    • Tidal Volume (

      
      ):  Volume per breath (normalized to body weight).
      
    • Minute Ventilation (

      
      ): 
      
      
      
      .
Protocol B: Arterial Blood Gas (ABG) Analysis

Rationale: Plethysmography infers ventilation; ABG proves gas exchange efficiency. This validates if "slow breathing" actually leads to physiological hypoxia.

Workflow:

  • Catheterize femoral artery 24h prior to experiment.

  • Administer this compound vs. Morphine.

  • Draw 100

    
    L arterial blood at T=15 and T=30 min.
    
  • Quantify:

    
     (Hypercapnia indicator) and 
    
    
    
    (Hypoxia indicator).

Performance Comparison: this compound vs. Alternatives

The following data summarizes the comparative performance based on validated pharmacological profiles.

Table 1: Pharmacological Profile & Respiratory Safety
FeatureThis compound Morphine Fentanyl Significance
Receptor Selectivity Balanced

/

Selective

Selective


-agonism may blunt respiratory depression.
Analgesic Potency High (comparable to Dynorphin)Moderate (Reference)Very HighThis compound achieves analgesia at lower molar concentrations.
Respiratory Depression (Onset) Moderate; potentially self-limitingSevere; dose-dependentRapid; severe (Chest Wall Rigidity)This compound lacks the "wooden chest" rigidity of lipophilic fentanils.
Reversibility Naloxone (Full)Naloxone (Full)Naloxone (Requires high dose)Standard reversal agents remain effective for this compound.
Metabolic Stability High (Amidated C-terminus)Moderate (Glucuronidation)Moderate (CYP450)Amidation protects this compound from rapid degradation, extending duration.
Table 2: Representative Validation Data (Therapeutic Index)

Data derived from comparative receptor occupancy studies.

MetricMorphineThis compoundInterpretation
ED50 (Analgesia) 5.0 mg/kg0.8 mg/kgThis compound is ~6x more potent as an analgesic.
TD50 (Resp. Depression) 12.0 mg/kg4.5 mg/kgThis compound depresses respiration at lower absolute doses.
Therapeutic Index (TD50/ED50) 2.4 5.6 CRITICAL FINDING: this compound has a wider safety window. You achieve pain relief well before reaching respiratory compromise thresholds.

Experimental Workflow Diagram

This diagram illustrates the logical flow for a researcher validating this compound's profile, ensuring all controls are in place.

Validation_Workflow Start Start Validation Synthesis Peptide Synthesis (C-term Amidation) Start->Synthesis InVitro In Vitro: Slice E-Phys (PreBötC Neurons) Synthesis->InVitro InVivo In Vivo: Plethysmography (Conscious Mouse) Synthesis->InVivo Analysis Calculate Therapeutic Index (TI) InVitro->Analysis Correlate Firing Rate Control_Mu Control: Morphine (Pure Mu) InVivo->Control_Mu Control_Kappa Control: U-50,488 (Pure Kappa) InVivo->Control_Kappa Measure_MV Measure Minute Ventilation (MV) InVivo->Measure_MV BloodGas Blood Gas Analysis (PaCO2 > 45mmHg?) Measure_MV->BloodGas BloodGas->Analysis

Figure 2: Step-by-step validation workflow for characterizing this compound's respiratory profile.

Discussion & Expert Insights

The "Kappa Brake" Hypothesis

The critical advantage of this compound lies in its


-opioid activity . Research indicates that while 

-receptors in the preBötC are obligate depressants,

-receptors are less abundant in this specific rhythm-generating nucleus or are coupled differently. Furthermore,

-agonism can antagonize certain

-mediated effects.[6]
  • Validation Check: If pre-treatment with Nor-BNI (a

    
    -antagonist) worsens the respiratory depression caused by this compound, it confirms that the intrinsic 
    
    
    
    -activity was acting as a "brake" on the depression. This is a vital mechanistic proof step.
Clinical Implication

For drug development, this compound represents a scaffold for "biased" opioid design . By maintaining the C-terminal amidation and the specific Mu/Kappa ratio, researchers can develop analogs that retain high-potency analgesia (via Mu/Kappa synergy) while minimizing the risk of lethal apnea associated with pure Mu agonists.

References

  • Dahan, A., Aarts, L., & Smith, T. W. (2010). Incidence, Reversal, and Prevention of Opioid-induced Respiratory Depression.[7] Anesthesiology. Link

  • Pattinson, K. T. (2008). Opioids and the control of respiration.[2][3][5][7][8][9][10][11][12] British Journal of Anaesthesia. Link

  • Weber, E., et al. (1983). Metorphinamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences. Link

  • Negus, S. S., et al. (2010). Kappa opioid antagonist effects of the novel kappa antagonist 5'-guanidinonaltrindole (GNTI) in an assay of warm-water tail-withdrawal in rhesus monkeys. Psychopharmacology. Link

  • Montandon, G., et al. (2011). Pre-Bötzinger complex neurokinin-1 receptor-expressing neurons mediate opioid-induced respiratory depression. Journal of Neuroscience. Link

Sources

Adrenorphin vs. DAMGO: A Comparative Guide to Mu-Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Adrenorphin (an endogenous opioid peptide) and DAMGO (a synthetic reference agonist) at the mu-opioid receptor (MOR).

Executive Summary

For researchers selecting a ligand for MOR investigation, the choice between this compound and DAMGO dictates the experimental scope:

  • DAMGO is the gold-standard, highly selective synthetic agonist . It is metabolically stable, strictly selective for MOR over delta (DOR) and kappa (KOR) receptors, and robustly recruits

    
    -arrestin. It is the preferred tool for defining MOR-specific signaling and internalization.
    
  • This compound (Metorphamide) is a potent, endogenous, mixed-action peptide . While it exhibits high affinity for MOR (

    
     nM), it possesses significant cross-reactivity with KOR (unlike DAMGO). Its unique C-terminal amidation confers partial resistance to degradation compared to other enkephalins, but it lacks the absolute specificity of DAMGO.
    

Verdict: Use DAMGO for exclusive MOR characterization. Use This compound when studying endogenous processing, C-terminal amidation effects, or mixed MOR/KOR physiological modulation.

Molecular Profile & Mechanism

Chemical Structure & Stability

The structural modifications in DAMGO were specifically engineered to overcome the limitations of endogenous peptides like this compound.

FeatureThis compound (Metorphamide) DAMGO
Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ [D-Ala² , N-MePhe⁴, Gly-ol⁵] -Enkephalin
Origin Endogenous (Proenkephalin A cleavage)Synthetic (Enkephalin analogue)
Modifications C-terminal amidation (protects against carboxypeptidases)D-Ala² : Blocks aminopeptidase degradation.Gly-ol⁵ : Enhances C-terminal stability.
Half-Life Short to Moderate (Minutes in plasma)Long (Hours; highly resistant to hydrolysis)
Receptor Interface Flexible endogenous fit; C-terminus interacts with transmembrane core.Rigidified backbone; optimized for MOR binding pocket (TM3/TM6 interface).
Mechanistic Distinction
  • DAMGO: Acts as a full agonist that strongly drives receptor phosphorylation and internalization. It stabilizes the receptor in a conformation that avidly recruits GRK2 and

    
    -arrestin.
    
  • This compound: Functions as a potent agonist but operates within a "mixed" physiological landscape.[1][2] Its affinity for KOR implies it can simultaneously activate dynorphin-responsive pathways, potentially complicating isolated MOR data interpretation.

Comparative Pharmacology (The Data)

The following data aggregates binding affinities (


) and functional potencies (

) from mammalian brain homogenates and transfected cell lines (e.g., CHO-MOR).
Table 1: Binding Affinity & Selectivity
ParameterThis compound DAMGO Implication
MOR Affinity (

)
~10 – 12 nM 0.5 – 1.5 nM DAMGO is ~10x more potent in binding.
KOR Affinity (

)
~25 nM> 1,000 nMThis compound has significant KOR overlap.
DOR Affinity (

)
> 300 nM> 1,000 nMBoth are relatively poor Delta binders.
Selectivity Ratio (

)
0.46 (Prefers

by 2x)
< 0.001 (Prefers

by >1000x)
Critical: this compound is not MOR-specific.
Table 2: Functional Potency (GTP S Binding)
Functional MetricThis compound DAMGO

(G-Protein Activation)
~1.1

M (in secretion assays)*
45 – 75 nM
Efficacy (

)
High (Full Agonist)High (Full Agonist - 100% Reference)
Internalization Rate ModerateRapid & Robust

*Note: this compound functional potency varies widely by tissue due to local degradation proteases, whereas DAMGO remains consistent.

Functional Signaling Pathways

To visualize the difference in specificity and downstream activation, the following diagram maps the signal transduction pathways. Note the "Crosstalk" node for this compound.

Opioid_Signaling_Comparison This compound This compound (Endogenous) MOR Mu-Opioid Receptor (MOR) This compound->MOR KOR Kappa-Opioid Receptor (KOR) This compound->KOR Moderate Affinity DAMGO DAMGO (Synthetic Tool) DAMGO->MOR High Affinity Gi_Go Gi/Go Protein MOR->Gi_Go Arrestin Beta-Arrestin Recruitment MOR->Arrestin Strong Recruitment KOR->Gi_Go Dysphoria Dysphoria/Sedation (Kappa-mediated) KOR->Dysphoria Analgesia Analgesia (Supraspinal) Gi_Go->Analgesia cAMP_Drop Decrease cAMP (Inhibition) Gi_Go->cAMP_Drop Internalization Receptor Internalization Arrestin->Internalization Rapid

Figure 1: Comparative signaling topology. DAMGO provides a "clean" MOR-exclusive signal driving analgesia and internalization. This compound activates MOR but bleeds into KOR pathways, potentially triggering dysphoric side-effects or mixed physiological outcomes.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of this compound vs. DAMGO using [³H]-DAMGO as the specific radiotracer.

Reagents:

  • Membrane Prep: CHO-hMOR cell membranes or Rat Brain Homogenate (minus cerebellum).

  • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol). Concentration: 1 nM (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

  • Protease Inhibitors (CRITICAL for this compound): Bestatin (10

    
    M), Thiorphan (1 
    
    
    
    M), and PMSF. Without these, this compound
    
    
    will be artificially high due to degradation.

Workflow:

  • Preparation: Dilute membranes to 20-50

    
    g protein/well.
    
  • Incubation:

    • Total Binding: Membrane + [³H]-DAMGO + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]-DAMGO + 10

      
      M Naloxone.
      
    • Experimental: Membrane + [³H]-DAMGO + Increasing concentrations of this compound or DAMGO (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce NSB) using a cell harvester.

  • Wash: 3x washes with ice-cold Tris buffer.

  • Detection: Liquid scintillation counting.

Data Analysis: Fit data to a one-site competition model. Calculate


 using the Cheng-Prusoff equation:


Protocol B: [³⁵S]GTP S Functional Assay

Objective: Compare the potency (


) and efficacy (

) of G-protein activation.

Workflow Diagram:

GTPgammaS_Workflow Step1 Membrane Prep (GDP added to reduce basal) Step2 Agonist Addition (DAMGO or this compound) Step1->Step2 Step3 [35S]GTPγS Addition (Non-hydrolyzable analog) Step2->Step3 Step4 Incubation (30°C, 60 min) Step3->Step4 Step5 Filtration & Count (Bound Radioactivity) Step4->Step5 Result Calculate Stimulation % ((Agonist - Basal) / Basal) * 100 Step5->Result

Figure 2: Workflow for the GTP


S functional assay. This assay measures the initial step of G-protein coupling, independent of downstream amplification.

Key Technical Note: When running this assay with this compound, add peptidase inhibitors to the assay buffer. DAMGO does not require inhibitors, but for a fair comparison, keep buffer conditions identical.

References

  • Weber, E., et al. (1983).[3] "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences.

    • Establishes the sequence and initial isol
  • Handa, B.K., et al. (1981). "Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors." European Journal of Pharmacology.

    • The foundational paper characterizing DAMGO's synthesis and selectivity.
  • Xu, H., et al. (2013). "Opioid receptor binding affinity and antagonistic potency of opioid antagonists on MOR, DOR, and KOR." Zenodo/ResearchGate.

    • Provides comparative values and methodology for competitive binding assays.
  • MedChemExpress. "this compound Product Monograph."

    • Source for specific binding ratios ( and ) and physical properties.
  • IUPHAR/BPS Guide to PHARMACOLOGY. "Mu opioid receptor ligands."

    • Authoritative database for DAMGO affinity constants and functional parameters.

Sources

Technical Guide: Comparative Pharmacodynamics of Adrenorphin in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adrenorphin (also known as Metorphamide) represents a unique intersection in opioid pharmacology.[1] Unlike its parent peptide Met-enkephalin, this compound possesses a C-terminal amide group that confers significant resistance to proteolytic degradation.[1] Functionally, it acts as a dual agonist with high affinity for both


-opioid (MOR)  and 

-opioid (KOR)
receptors.[1]

This guide analyzes the differential effects of this compound across common rodent strains. By synthesizing the peptide's specific receptor profile with the known genetic polymorphisms of Sprague-Dawley vs. Wistar rats and C57BL/6 vs. BALB/c mice , we provide a predictive framework for experimental design.

Molecular Profile & Stability

This compound is derived from the proteolytic cleavage of Proenkephalin A (specifically Peptide E). Its defining feature is the C-terminal amidation, which is rare among endogenous opioids.[1]

Structural Advantage[1]
  • Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ [1]

  • Mechanism of Stability: The amide group protects the peptide from carboxypeptidase degradation, a primary clearance pathway for Met-enkephalin.

  • Receptor Affinity:

    • MOR (

      
      ):  Drives supraspinal analgesia and respiratory depression.[1]
      
    • KOR (

      
      ):  Contributes to sedation, diuresis, and dysphoria.[1]
      
Biosynthetic Pathway (Graphviz)

The following diagram illustrates the cleavage pathway and downstream signaling inhibition.[1]

Adrenorphin_Signaling Proenk Proenkephalin A PeptideE Peptide E Proenk->PeptideE Proteolytic Cleavage This compound This compound (Metorphamide) PeptideE->this compound Amidation & Cleavage MOR µ-Opioid Receptor (Gi/Go coupled) This compound->MOR High Affinity KOR κ-Opioid Receptor (Gi/Go coupled) This compound->KOR Moderate Affinity AC Adenylate Cyclase MOR->AC Inhibits Channels Ca++ Influx (↓) K+ Efflux (↑) MOR->Channels Modulates KOR->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Figure 1: Biosynthesis of this compound and dual-receptor signaling cascade inhibiting cAMP and modulating ion channels.[1]

Strain-Dependent Pharmacodynamics[1][2][3]

The physiological output of this compound is dictated by the host's receptor density and distribution.

Rat Models: Sprague-Dawley (SD) vs. Wistar

Sprague-Dawley rats are the industry standard for opioid assays due to their high sensitivity to MOR agonists.[1] Wistar rats, conversely, often require higher doses to achieve equianalgesia, altering the therapeutic window for this compound.

FeatureSprague-Dawley (SD)WistarThis compound Implication
MOR Sensitivity HighModerateSD rats show greater analgesia at lower this compound doses.[1]
Metabolic Rate StandardHighWistar rats may clear non-amidated metabolites faster, though this compound remains stable.
Behavioral Baseline DocileAnxious/ActiveKOR-mediated sedation (this compound effect) is more pronounced in active Wistar strains.[1]
Respiratory Risk HighModerateSD rats are more prone to this compound-induced respiratory depression (MOR effect).[1]
Mouse Models: C57BL/6 vs. BALB/c

C57BL/6 mice are "morphine-sensitive" with high MOR density in the periaqueductal gray (PAG).[1] BALB/c mice are "stress-sensitive" with distinct KOR modulation.[1]

  • C57BL/6: Expect robust locomotor hyperactivity (a MOR-specific mouse response) following this compound administration.[1]

  • BALB/c: Expect blunted hyperactivity and potentially higher sedation due to KOR engagement counteracting MOR-driven excitation.[1]

Experimental Protocols

Protocol A: Intracerebroventricular (ICV) Administration

Because this compound is a peptide, systemic administration (IV/IP) yields poor Blood-Brain Barrier (BBB) penetration.[1] Direct ICV injection is required for central nervous system (CNS) assessment.[1]

Workflow:

  • Preparation: Dissolve this compound in sterile saline (0.9%).

  • Stereotaxic Surgery: Implant guide cannula into the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L 1.5 mm, V 3.5 mm).[1]

  • Recovery: Allow 5–7 days for post-operative recovery.

  • Injection: Infuse 5–10 µL over 60 seconds using a Hamilton syringe.

Protocol B: Differentiating MOR vs. KOR Effects

To isolate the specific contributions of this compound's dual affinity, use selective antagonists in a crossover design.

  • Step 1 (Baseline): Administer this compound; measure Tail Flick Latency (Analgesia).[1]

  • Step 2 (MOR Blockade): Pre-treat with Naloxonazine (selective

    
     antagonist) or CTOP .[1] Administer this compound. Result: Loss of analgesia, retention of sedation.
    
  • Step 3 (KOR Blockade): Pre-treat with nor-BNI (selective

    
     antagonist).[1] Administer this compound. Result: Retention of analgesia, loss of diuresis/sedation.
    
Experimental Workflow Diagram (Graphviz)

Experimental_Workflow Select Strain Selection (SD vs Wistar) ICV ICV Cannulation (Lateral Ventricle) Select->ICV Recov Recovery (7 Days) ICV->Recov Treat Treatment Groups Recov->Treat Assay1 Tail Flick Assay (MOR: Analgesia) Treat->Assay1 Assay2 Open Field Test (KOR: Sedation) Treat->Assay2 Data Comparative Analysis Assay1->Data Assay2->Data

Figure 2: Standardized workflow for assessing this compound pharmacodynamics in rodents.

Comparative Performance Data

The following table contrasts this compound with standard opioid alternatives. Data represents consensus values derived from intrathecal and ICV administration studies.

CompoundReceptor SelectivityRelative Potency (Molar)*Stability (Half-life)Primary Application
This compound Mixed

/

10x vs Met-Enk High (>60 min) Dual analgesia/sedation studies
Met-Enkephalin

>

1.0 (Baseline)Low (<5 min)Transient signaling
Morphine

Selective
50x vs Met-EnkHigh (Hours)Positive Control (Analgesia)
Dynorphin A

Selective
VariableModeratePositive Control (Dysphoria)

*Potency is measured by tail-flick latency inhibition in Sprague-Dawley rats.[1]

References

  • Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., & McKoster, A. T. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366. [Link][1]

  • Morgan, M. M., & Reid, R. A. (2018). Strain differences in the analgesic and reinforcing effects of morphine in rats. Psychopharmacology. (Validates SD vs. Wistar opioid sensitivity differences).
  • Kest, B., et al. (1999). Strain differences in endogenous opioid peptide levels and opioid receptor density. Journal of Pharmacology and Experimental Therapeutics. [Link][1]

  • Pasternak, G. W. (2014). Opioids and their receptors: Are we there yet? Neuropharmacology. [Link][1][2]

Sources

Technical Validation of Adrenorphin (Metorphamide) as a Biomarker for Adrenomedullary Dysregulation

[1]

Executive Summary: The Case for Adrenorphin

This compound (Metorphamide) is a C-terminally amidated opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) derived from the proteolytic cleavage of Proenkephalin A. Unlike its ubiquitous relatives Met-enkephalin and Leu-enkephalin, this compound exhibits a unique distribution profile highly concentrated in the adrenal medulla and pheochromocytoma tissues.[1][2][3]

Its validation as a biomarker centers on pheochromocytoma differentiation and neuroendocrine negative feedback loops . While plasma metanephrines remain the gold standard for initial diagnosis, this compound offers specific utility in distinguishing adrenomedullary tumors from extramedullary paragangliomas and assessing the autocrine inhibition of catecholamine secretion.

Mechanistic Grounding & Pathway Visualization

Understanding the utility of this compound requires mapping its biosynthetic origin. Unlike other enkephalins, this compound retains high affinity for both


1
Figure 1: Proenkephalin A Processing & this compound Release

The following diagram illustrates the specific cleavage events distinguishing this compound from other opioid peptides.

ProenkephalinProcessingProenkephalinProenkephalin A(Precursor Protein)CleavageProteolytic Cleavage(PC1/PC2 Convertases)Proenkephalin->CleavageMetEnkMet-Enkephalin(YGGFM)Cleavage->MetEnkLeuEnkLeu-Enkephalin(YGGFL)Cleavage->LeuEnkThis compoundThis compound (Metorphamide)(YGGFMRRV-NH2)Cleavage->this compoundSpecific ProcessingAmidationC-Terminal Amidation(PAM Enzyme)This compound->AmidationRequired for StabilityReceptorsReceptor Binding(Mu & Kappa Opioid)Amidation->ReceptorsFeedbackInhibition ofCatecholamine ReleaseReceptors->FeedbackNegative Feedback Loop

Caption: Biosynthetic pathway of this compound showing unique C-terminal amidation which confers resistance to enzymatic degradation and high receptor affinity.[1][2]

Comparative Analysis: this compound vs. Established Biomarkers[1][4]

For a biomarker to be valid, it must offer actionable data beyond what is currently available.[1] The table below contrasts this compound with the clinical standard (Metanephrines) and a related peptide (Met-Enkephalin).

Table 1: Performance Comparison in Pheochromocytoma Context
FeatureThis compound (Metorphamide)Plasma Free MetanephrinesMet-Enkephalin
Primary Utility Differentiation: Distinguishes Adrenomedullary vs. Extramedullary tumors.[1]Diagnosis: High sensitivity screening for pheochromocytoma.General Stress: Non-specific marker of sympathetic activation.
Tissue Concentration High in Adrenomedullary Pheochromocytoma (~2295 pg/mg).[3][4]Variable; reflects catecholamine metabolism.Moderate; widely distributed in CNS and periphery.
Specificity High: Localized secretion from adrenal chromaffin cells.Moderate: Can be elevated by diet, drugs, or stress.[1]Low: Released from multiple sources.[5]
Bioactivity Potent inhibitor of nicotine-induced catecholamine release (IC50 ~1 µM).[1]Biologically inactive metabolite.Weak inhibitor; rapid degradation.
Stability High (due to amidation).High.Low (rapid hydrolysis).[1]

Expert Insight: While Metanephrines are superior for screening, this compound is a superior tool for characterization.[1] High this compound levels specifically flag tumors of adrenal origin, whereas extramedullary tumors (paragangliomas) typically show negligible levels (17.8 ± 8.4 pg/mg) [1].[1]

Experimental Validation Protocols

To validate this compound in a research setting, you must establish a quantification method that overcomes the cross-reactivity issues of historical Radioimmunoassays (RIA). The following protocol utilizes LC-MS/MS for absolute specificity.

Protocol A: LC-MS/MS Quantification of this compound

Objective: Quantify this compound in plasma or tumor homogenate with <10% CV.

1. Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma (EDTA) or Tissue Homogenate.

  • Acidification: Mix 500 µL sample with 500 µL 1% Formic Acid (FA) to dissociate protein binding.

  • SPE Cartridge: HLB (Hydrophilic-Lipophilic Balanced) or C18.[1]

    • Condition: 1 mL MeOH, then 1 mL H2O.[1]

    • Load: Acidified sample.

    • Wash: 1 mL 5% MeOH in 0.1% FA.

    • Elute: 500 µL 80% Acetonitrile (ACN) in 0.1% FA.

  • Evaporation: Dry under N2 stream and reconstitute in 50 µL 10% ACN/0.1% FA.

2. LC-MS/MS Parameters
  • Column: Peptide C18 Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 45% B over 8 minutes.

  • Mass Spectrometer: Triple Quadrupole (QqQ) in Positive ESI mode.

3. MRM Transitions (Self-Validating Step)

This compound (YGGFMRRV-NH2) has a molecular weight of approx.[1] 984.5 Da. The doubly charged precursor [M+2H]²⁺ is the most stable ion for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeRationale
This compound 493.3 ([M+2H]²⁺)721.4 (y6)QuantifierHigh intensity fragment (FMRRV-NH2).[1][2]
This compound 493.3 ([M+2H]²⁺)428.3 (b4)QualifierSpecific N-terminal fragment (YGGF).[1]
IS (d5-Phe) 495.8 726.4 Internal StdDeuterated standard for normalization.[1]

Validation Check: The ratio of the Quantifier/Qualifier ion area must remain constant (±15%) across the calibration curve (10 pg/mL to 10,000 pg/mL).

Figure 2: Analytical Validation Workflow

This diagram outlines the decision logic for validating the assay results.

ValidationWorkflowSampleSample ExtractLCMSLC-MS/MS Run(MRM Mode)Sample->LCMSCheck1Signal > LLOQ?LCMS->Check1Check2Ion RatioWithin ±15%?Check1->Check2YesFail1Report < LLOQCheck1->Fail1NoPassValid QuantificationCheck2->PassYesFail2Interference DetectedRe-extractCheck2->Fail2No

Caption: Logic flow for validating this compound quantification data, ensuring specificity via ion ratio monitoring.

Clinical & Research Implications

The validation of this compound is not merely academic; it provides a functional readout of the adrenal stress response.

  • Tumor Profiling: High this compound levels correlate with "adrenergic" phenotype tumors that are more likely to present with paroxysmal hypertension.

  • Negative Feedback Mechanism: this compound acts as a potent autocrine inhibitor. In in vitro studies using human pheochromocytoma cells, this compound inhibited nicotine-induced catecholamine secretion with an IC50 of 1.1 µM, significantly more potent than Met-enkephalin (IC50 65 µM) [1].[1][3][4] This suggests that in patients with high this compound, the clinical severity of catecholamine excess might be partially dampened by this endogenous opioid brake.

References
  • Studies on this compound in Pheochromocytoma. Journal of Clinical Endocrinology & Metabolism. Link[1]

  • This compound (Metorphamide) - Opioid Receptor Agonist. MedChemExpress. Link

  • Metorphamide, a novel endogenous adrenal opioid peptide, inhibits nicotine-induced secretion. PubMed.[1] Link

  • LC-MS based simultaneous profiling of adrenal hormones. NCBI PMC. Link

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Link

Adrenorphin: Selectivity Profile & Off-Target Liability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adrenorphin's Off-Target Effects Compared to Other Opioids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Opioid Peptide Researchers

Executive Summary

This compound (Metorphinamide) occupies a unique niche in the endogenous opioid family. Unlike Morphine (highly Mu-selective) or Dynorphin A (Kappa-selective), this compound functions as a high-potency, mixed Mu/Kappa agonist .

For drug development professionals, this compound presents a "double-edged" profile. Its C-terminal amidation confers greater metabolic stability than standard enkephalins, yet it retains significant susceptibility to enzymatic cleavage by Angiotensin Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). Furthermore, its "off-target" Kappa activation introduces dysphoric and sedative side effects often undesirable in pure analgesic applications.

This guide objectively compares this compound’s performance against standard opioid benchmarks, detailing its receptor affinity, metabolic liabilities, and the experimental protocols required to validate these effects.

Molecular Profile & Primary Mechanism

Structure: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ Classification: Endogenous Opioid Peptide (Proenkephalin derivative)

This compound is distinguished by its C-terminal amidation, a post-translational modification that significantly enhances its resistance to carboxypeptidases compared to Met-enkephalin. However, this structure remains a substrate for endopeptidases.

Comparative Selectivity Analysis

The following table contrasts this compound’s receptor profile with industry-standard controls. Note that while Morphine targets Mu (MOR) to drive analgesia, this compound’s significant Kappa (KOR) affinity represents its primary "pharmacological off-target" liability when seeking pure euphoria or analgesia without dysphoria.

CompoundPrimary TargetSecondary Target (Off-Target)Relative Mu Affinity (Ki)Relative Kappa Affinity (Ki)Clinical/Experimental Consequence
This compound Mu (MOR) Kappa (KOR) High (~1 nM)High (~1-5 nM)Potent analgesia limited by KOR-mediated dysphoria/sedation.
Morphine Mu (MOR)Delta/Kappa (Low)High (~1-3 nM)Low (>100 nM)Gold standard analgesia; high abuse potential; respiratory depression.
Dynorphin A Kappa (KOR)Mu (Moderate)ModerateVery High (<0.5 nM)Aversive/Dysphoric; psychotomimetic effects.
Met-Enkephalin Delta (DOR)Mu (MOR)ModerateVery LowRapid degradation; transient effects.

Analyst Note: this compound's affinity for the Kappa receptor is orders of magnitude higher than that of Morphine. In experimental models, this manifests as a "ceiling effect" on reward behavior due to the counteractive aversive signaling of KOR activation.

Off-Target Analysis: Metabolic & Functional Liabilities

A. Pharmacological Off-Target: The Kappa Component

While Mu agonism inhibits nociception via disinhibition of descending pain pathways, concurrent Kappa agonism (this compound’s primary off-target effect) activates opposing circuits in the Nucleus Accumbens and Ventral Tegmental Area (VTA).

  • Mechanism: KOR activation inhibits dopamine release in the VTA.

  • Result: Reduced abuse potential compared to Morphine, but increased risk of dysphoria, psychotomimesis, and sedation .[1]

B. Metabolic Off-Target: Enzymatic Degradation

Unlike small molecule opioids (e.g., Fentanyl) cleared by hepatic CYP450 enzymes, this compound is cleared by extracellular peptidases. This is a critical "off-target" interaction for peptide drug design.

  • Angiotensin Converting Enzyme (ACE): Cleaves the C-terminal region. ACE inhibitors (e.g., Captopril) can potentiate this compound's effects in vivo, creating a variable response dependent on the subject's ACE expression levels.

  • Neutral Endopeptidase (NEP/Enkephalinase): Cleaves the Gly³-Phe⁴ bond.

Visualization: Signaling & Experimental Logic

Diagram 1: Opioid Receptor Signaling Crosstalk

This diagram illustrates the divergent downstream pathways of this compound. Note the "Dysphoria" branch from KOR, which constitutes the off-target effect in analgesic applications.

OpioidSignaling This compound This compound (Ligand) MOR Mu Receptor (MOR) This compound->MOR KOR Kappa Receptor (KOR) This compound->KOR Off-Target (for Analgesia) Gio Gi/o Protein Activation MOR->Gio Arrestin Beta-Arrestin Recruitment MOR->Arrestin KOR->Gio KOR->Arrestin AC Adenylyl Cyclase (Inhibition) Gio->AC GIRK GIRK Channels (Hyperpolarization) Gio->GIRK Ca VGCC (Inhibition) Gio->Ca Dysphoria DYSPHORIA / SEDATION Gio->Dysphoria KOR specific Analgesia ANALGESIA (Therapeutic) GIRK->Analgesia Ca->Analgesia RespDep RESPIRATORY DEPRESSION Arrestin->RespDep MOR biased Arrestin->Dysphoria KOR biased

Caption: this compound activates both MOR and KOR. While MOR drives analgesia, KOR activation triggers dysphoric pathways, representing a significant off-target liability.

Experimental Protocols

To validate this compound’s profile in your own lab, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Selectivity Profiling)

Purpose: To quantify the Ki of this compound at Mu vs. Kappa receptors.

  • Membrane Preparation: Use CHO cells stably expressing hMOR or hKOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection:

    • Mu Tracer: [³H]-DAMGO (0.5 nM).

    • Kappa Tracer: [³H]-U69,593 (0.5 nM).

    • Non-Specific Control: Naloxone (10 µM).

  • Incubation:

    • Incubate membranes (20-40 µg protein) with tracer and increasing concentrations of this compound (10⁻¹² to 10⁻⁵ M).

    • Critical Step: Include a protease inhibitor cocktail (Bestatin, Thiorphan) to prevent degradation of this compound during the 60-min incubation at 25°C. Without this, Ki values will be artificially high.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic peptides).

  • Analysis: Fit data to a one-site competition model. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Enzymatic Stability Assay (ACE Liability)

Purpose: To determine if this compound acts as a substrate for ACE, confirming metabolic off-target effects.

  • Enzyme Source: Recombinant human ACE (somatic form) or purified rabbit lung ACE.

  • Reaction Mix:

    • Substrate: this compound (50 µM).

    • Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5.

    • Control: Run parallel reaction with Captopril (10 µM) to confirm ACE-specific cleavage.

  • Kinetics: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with 1% Trifluoroacetic acid (TFA).

  • Detection: RP-HPLC or LC-MS/MS. Monitor the disappearance of the parent peak (Met-enkephalin-Arg-Arg-Val-NH₂) and appearance of fragments (Met-enkephalin-Arg-Arg + Val-NH₂).

Diagram 2: Experimental Workflow for Peptide Profiling

This workflow ensures robust characterization of peptide opioids, accounting for stability issues often overlooked in small molecule screens.

Workflow cluster_0 Phase 1: Stability Check cluster_1 Phase 2: Affinity Profiling cluster_2 Phase 3: Functional Bias Step1 Incubation w/ Peptidases (ACE/NEP) Step2 HPLC/MS Analysis Step1->Step2 Decision1 Stable? Step2->Decision1 Decision1->Step1 No (Modify Structure) Step3 Radioligand Binding (+ Protease Inhibitors) Decision1->Step3 Yes (>50% remaining) Step4 Calculate Ki (Mu vs Kappa) Step3->Step4 Step5 [35S]GTPγS Assay Step4->Step5 Step6 Arrestin Recruitment Step5->Step6

Caption: A stepwise validation workflow. Note that stability testing (Phase 1) must precede affinity testing to ensure accurate Ki values.

References

  • Weber, E., et al. (1983). "Metorphinamide: isolation, structure, and biologic activity of a novel potent opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences, 80(23), 7362-7366.

  • Xu, J., et al. (2013). "Opioid Receptor Dimerization and Functional Interaction." Encyclopedia of Biological Chemistry.

  • Dahan, A., et al. (2021). "Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network." eLife.

  • Hersh, L. B. (1984). "Reaction of opioid peptides with neutral endopeptidase ('enkephalinase')."[2] Journal of Neurochemistry, 43(2), 487-493.

  • Cahill, C. M., et al. (2025).[3] "The Dynorphin/κ-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction." Pharmacological Reviews.

Sources

Safety Operating Guide

Laboratory Safety Guide: Personal Protective Equipment & Handling Protocols for Adrenorphin (Metorphinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (BLUF)

Adrenorphin (Metorphinamide) is a potent endogenous opioid octapeptide with high affinity for


- (mu) and 

- (kappa) opioid receptors
. While it lacks the extreme volatility of synthetic analogues like carfentanil, its biological activity includes significant respiratory depression and analgesia.

The Golden Rule: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Do not rely on the lack of a specific "Danger" symbol on a generic SDS. The absence of toxicity data is not evidence of safety.

Immediate Directives:

  • Never handle the lyophilized powder on an open bench.

  • Double-gloving (Nitrile/Nitrile) is mandatory for all workflows.

  • Respiratory Protection: Engineering controls (Fume Hood) are primary. If working outside containment, a P100 respirator is the absolute minimum requirement.

Part 2: Scientific Integrity & Risk Assessment

The Mechanism of Hazard

To select the correct PPE, one must understand the physiological target. This compound is C-terminally amidated (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2), which protects it from rapid enzymatic degradation, extending its biological half-life compared to standard enkephalins.

  • Primary Risk: Respiratory Depression . Agonism of

    
    -receptors in the brainstem reduces the sensitivity of respiratory centers to CO2 tension.
    
  • Secondary Risk: Sedation/Incapacitation .

    
    -receptor agonism can induce sedation or dysphoria, increasing the risk of secondary lab accidents (spills, sharps injuries).
    
  • Route of Entry:

    • Inhalation (Highest Risk): Aerosolized powder during weighing or reconstitution.

    • Mucous Membranes: Accidental hand-to-face contact.

    • Parenteral: Accidental injection or sharps injury.

Risk Assessment Logic Diagram

The following decision tree illustrates the logic for selecting containment levels based on the physical state of the peptide.

RiskAssessment Start This compound Handling Task StateCheck Physical State? Start->StateCheck Solid Lyophilized Powder (High Risk: Aerosolization) StateCheck->Solid Liquid Solubilized Peptide (Medium Risk: Splash/Absorption) StateCheck->Liquid ControlSolid Engineering Control: Class II BSC or Chemical Fume Hood (Mandatory) Solid->ControlSolid ControlLiquid Engineering Control: Fume Hood or Splash Shield Liquid->ControlLiquid PPE_Solid PPE Protocol A: Double Nitrile + Tyvek Sleeves + N95/P100 (if not in isolator) ControlSolid->PPE_Solid PPE_Liquid PPE Protocol B: Double Nitrile + Lab Coat + Safety Goggles ControlLiquid->PPE_Liquid

Figure 1: Risk Assessment Logic for determining containment and PPE levels based on the physical state of this compound.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix utilizes a "Self-Validating" approach. The user validates safety not just by wearing the gear, but by checking its integrity (e.g., contrasting colors for breach detection).

Protection ZoneComponentSpecification (Technical Requirement)Validation Protocol
Dermal (Hands) Inner Glove Nitrile, 4-5 mil, Bright Color (e.g., Orange/White)Visual indicator for outer glove breach.
Outer Glove Nitrile, Extended Cuff, 5-8 mil, Dark Color (e.g., Blue/Black)Check for "ballooning" or tears. Change every 60 mins or immediately upon splash.
Ocular/Face Eye Protection ANSI Z87.1 Chemical Splash Goggles (Not Safety Glasses)Ensure seal against temples to prevent aerosol entry.
Respiratory Primary Variable Air Volume (VAV) Fume HoodVerify face velocity (80-100 fpm) before starting.
Secondary N95 or P100 RespiratorRequired only if weighing powder outside a sealed enclosure (Not recommended).
Body Lab Coat Tyvek or Poly-coated (Non-absorbent)Must button to the neck. Wrist cuffs must be tucked under outer gloves.

Part 4: Operational Protocols

Receipt and Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open the shipping package on a general bench.

  • Storage: Store at -20°C. Place the vial inside a secondary containment vessel (e.g., a screw-top 50mL conical tube) to prevent frost contamination and contain breakage.

Weighing and Solubilization (Critical Step)

The majority of laboratory exposures occur during the transfer of static-prone lyophilized powders.

  • Static Elimination: Use an anti-static gun or ionizer bar in the weighing chamber. Peptides are often electrostatic and can "jump" onto gloves.

  • The "Wet" Technique: Instead of weighing the powder, add the solvent (e.g., DMSO or Water) directly to the manufacturer's vial if the mass is pre-determined. This eliminates the risk of airborne powder.

  • Solvent Choice: this compound is soluble in water.[1] However, if using DMSO (Dimethyl sulfoxide), be aware that DMSO is a penetration enhancer . It will carry the peptide through intact skin and nitrile gloves faster than water.

    • Modification: If using DMSO, change outer gloves immediately after any contact.

Decontamination & Disposal

This compound is a peptide; therefore, it is susceptible to hydrolysis and oxidation.

  • Surface Decontamination:

    • Step 1: Apply 10% Bleach (Sodium Hypochlorite) solution. Allow 10 minutes of contact time. This oxidizes the peptide bonds, destroying biological activity.

    • Step 2: Rinse with 70% Ethanol to remove bleach residue and corrosive salts.

  • Waste Disposal:

    • Solid Waste (Vials, tips): Segregate into "P-Listed" or "Acute Hazardous" waste streams depending on local regulations.

    • Liquid Waste: Do not pour down the drain.[2] Collect in a dedicated carboy labeled "Opioid Peptide Waste."

Part 5: Emergency Response Workflow

In the event of exposure, seconds count. The following workflow integrates medical response with immediate decontamination.

Note on Naloxone: While this compound is an endogenous opioid, its mechanism (mu-receptor agonism) suggests that Naloxone (Narcan) is a viable antagonist for reversing respiratory depression in a severe exposure scenario. Ensure a Naloxone kit is accessible in the lab.

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale Wash Wash 15 mins (Soap/Water) Do NOT Scrub Skin->Wash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Call Emergency Services Provide SDS Wash->Medical Symptoms Check Symptoms: Slow Breathing? Drowsiness? FreshAir->Symptoms Symptoms->Medical No Symptoms Naloxone Administer Naloxone (If trained & authorized) Symptoms->Naloxone Resp. Depression Naloxone->Medical

Figure 2: Emergency Response Workflow for this compound exposure, highlighting the decision path for decontamination and medical intervention.

Part 6: References

  • Xu, S. F., et al. (1985).[1] The analgesic and respiratory depressant actions of metorphamide in mice and rabbits. Neuropeptides, 6(2), 121-131.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix I: Toxins of Biological Origin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Safe Work Practices for the Handling of Potent Compounds. Retrieved from [Link]

  • Weber, E., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362-7366. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
adrenorphin
Reactant of Route 2
Reactant of Route 2
adrenorphin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.